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Core Science & Biosynthesis

Foundational

Chemical properties of DL-LYSINE:HCL:H2O (ALPHA-15N) for isotopic tracing

Deciphering Nitrogen Flux: A Technical Whitepaper on DL-LYSINE:HCl:H2O ( α 15 N) in Isotopic Tracing Executive Summary In the realm of metabolic flux analysis (MFA), the precision of isotopic tracing is entirely dependen...

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Author: BenchChem Technical Support Team. Date: April 2026

Deciphering Nitrogen Flux: A Technical Whitepaper on DL-LYSINE:HCl:H2O ( α

15 N) in Isotopic Tracing

Executive Summary

In the realm of metabolic flux analysis (MFA), the precision of isotopic tracing is entirely dependent on the chemical design of the tracer. DL-LYSINE:HCL:H2O ( α

15 N) is a highly specialized stable isotope standard engineered for high-resolution nitrogen fluxomics. This whitepaper provides an in-depth technical analysis of its chemical properties, the mechanistic causality behind its structural design, and a self-validating methodology for tracking dual lysine degradation pathways in mammalian systems.

Chemical Foundation and Thermodynamic Stability

The formulation of a stable isotope tracer is not merely a matter of labeling; its physical chemistry dictates experimental reproducibility. Free-base amino acids are notoriously hygroscopic, leading to variable water absorption that confounds the precise gravimetric measurements required for absolute metabolic quantification.

To counteract this, this tracer is synthesized as a hydrochloride monohydrate salt . The inclusion of HCl and a stoichiometric water molecule locks the lysine into a highly stable crystalline lattice [1]. This thermodynamic stability ensures that the molarity of the stock solutions remains absolute, preventing the isotopic dilution artifacts that plague less stable formulations.

Table 1: Chemical Properties and Experimental Causality

PropertySpecificationCausality / Impact on TracingFormulationDL-Lysine·HCl·H2OPrevents hygroscopic variability, ensuring exact molarity for fluxomics.Isotopic Label α 15 N ( ≥ 98% enrichment)Isolates transamination flux; prevents signal loss to the urea cycle.Molecular Weight~201.67 g/mol Requires a +1 Da adjustment in precursor ion mass during MS tuning.StereochemistryRacemic (50% D / 50% L)Enables simultaneous dual-pathway activation (Saccharopine and Pipecolate).

The Causality of Isotopic Design: Why DL and α

15 N?
The Racemic (DL) Advantage

Mammalian systems process L-lysine and D-lysine through completely distinct spatial and enzymatic pathways [2].

  • L-Lysine is degraded via the saccharopine pathway (predominant in the liver and general tissues), catalyzed by the bifunctional enzyme α -aminoadipic semialdehyde synthase (AASS).

  • D-Lysine is metabolized primarily in the brain and kidneys via the pipecolate pathway , initiated by D-amino acid oxidase (DAAO) [3].

By utilizing the DL-racemate rather than an enantiomerically pure tracer, researchers can simultaneously probe both the hepatic and neurological degradation branches in complex tissue models or whole-animal pharmacokinetic studies.

The α
15 N Specificity

Tracing the α -nitrogen provides a direct readout of the nitrogen flux into the cellular glutamate pool. During the saccharopine pathway, the α -amino group of L-lysine is ultimately transferred to α -ketoglutarate via transamination to form 15 N-glutamate [4]. If the ϵ -nitrogen were labeled instead, the 15 N would be lost as free ammonium or incorporated into different end-products, obscuring the primary transamination flux.

Pathway DL DL-Lysine (α-15N) LLys L-Lysine (α-15N) DL->LLys DLys D-Lysine (α-15N) DL->DLys Sacc Saccharopine Pathway (AASS Enzyme) LLys->Sacc Pipe Pipecolate Pathway (D-Amino Acid Oxidase) DLys->Pipe Glut 15N-Glutamate + α-Aminoadipate Sacc->Glut LPA 15N-Pipecolic Acid (L-PA) Pipe->LPA

Metabolic divergence of DL-Lysine (α-15N) tracing saccharopine and pipecolate pathways.

Self-Validating Experimental Protocol: LC-MS/MS Isotopic Tracing

To ensure absolute trustworthiness in fluxomics, experimental protocols must be self-validating. The following methodology for mammalian cell culture incorporates an internal biological negative control to verify the spatial fidelity of the 15 N label.

Step-by-Step Methodology
  • Media Preparation: Formulate custom lysine-free DMEM. Supplement the experimental arm with 0.8 mM DL-LYSINE:HCL:H2O ($\alpha$-$^{15}$N).

    • Self-Validation Checkpoint: Supplement a parallel control arm with L-LYSINE ($\epsilon$-$^{15}$N). Because the ϵ -amino group is not transferred to glutamate in the saccharopine pathway, this arm must yield zero 15 N-glutamate. Detection of 15 N-glutamate here indicates isotopic scrambling or analytical cross-talk [3].

  • Cellular Incubation: Plate target cells (e.g., human astrocytes) and incubate for 24 hours to achieve isotopic steady state.

  • Metabolic Quenching: Rapidly wash cells with ice-cold PBS and quench metabolism using 80% cold methanol (-80°C).

    • Causality: Instantaneous quenching halts enzymatic transamination, preserving transient 15 N-labeled intermediates (like saccharopine) without artifactual degradation.

  • Extraction & Derivatization: Extract polar metabolites via liquid-liquid extraction. Derivatize the extract with O-benzylhydroxylamine (0.2 M).

    • Causality: Derivatization stabilizes volatile α -keto acids, preventing their spontaneous decarboxylation during electrospray ionization (ESI) [5].

  • LC-MS/MS Acquisition: Analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer. Monitor the M+1 mass shifts.

Workflow Step1 1. Cell Culture Spike DL-Lysine (α-15N) Step2 2. Metabolic Quenching (Cold Methanol) Step1->Step2 Step3 3. Metabolite Extraction (Liquid-Liquid) Step2->Step3 Step4 4. LC-MS/MS Analysis (HILIC Chromatography) Step3->Step4 Step5 5. 15N Flux Quantification (Isotopomer Modeling) Step4->Step5

Experimental workflow for 15N isotopic tracing using LC-MS/MS.

Quantitative Data Interpretation

The integration of the α

15 N label shifts the mass-to-charge ratio (m/z) of downstream metabolites by exactly +1 Da. By extracting the isotopomer distributions, researchers can calculate the Molar Percent Enrichment (MPE) to quantify the exact flux partitioned through each pathway.

Table 2: Expected LC-MS/MS Mass Shifts ([M+H]+) for Key Metabolites

MetaboliteUnlabeled (M+0) m/zLabeled (M+1) m/zPathway Origin
Lysine 147.1148.1Precursor (DL-Lysine)
Saccharopine 277.1278.1L-Lysine (Saccharopine Pathway)
Glutamate 148.0149.0L-Lysine (Transamination product)
Pipecolic Acid 130.1131.1D-Lysine (Pipecolate Pathway)

References

  • Title: DL-Lysine:HCl:H2O (a-15N, 99%)
  • Source: ZORA (Zurich Open Repository and Archive)
  • Title: Stable Isotope-Labeled Products For Metabolic Research Source: Chromservis URL
  • Title: Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria Source: bioRxiv URL
  • Title: Integrative physiology of lysine metabolites Source: American Journal of Physiology-Genomics URL

Sources

Exploratory

Mechanism and Synthesis of α-¹⁵N Isotopic Labeling in DL-Lysine Hydrochloride Monohydrate: A Comprehensive Technical Guide

Executive Summary The site-specific isotopic labeling of amino acids is a foundational technology in modern proteomics, solid-state NMR spectroscopy, and metabolic flux analysis. Specifically, the incorporation of Nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The site-specific isotopic labeling of amino acids is a foundational technology in modern proteomics, solid-state NMR spectroscopy, and metabolic flux analysis. Specifically, the incorporation of Nitrogen-15 at the alpha-amino position (α-¹⁵N) of DL-lysine provides an orthogonal analytical probe compared to uniform labeling or ε-amine labeling. This whitepaper details the mechanistic rationale, chemical causality, and step-by-step synthetic protocols required to produce high-purity α-¹⁵N DL-lysine hydrochloride monohydrate.

Designed for synthetic chemists and application scientists, this guide emphasizes self-validating experimental workflows and high-yield isotopic incorporation strategies.

Mechanistic Rationale for α-Nitrogen Labeling

Lysine possesses two primary amino groups (α and ε), each serving distinct biological and chemical functions. In clinical metabolic tracing[1] and complex fungal biosynthesis studies[2], differentiating the fate of the α-nitrogen from the ε-nitrogen is critical. For instance, during the biosynthesis of pipecolic acid and subsequent alkaloids, isotopic tracking using α-¹⁵N lysine proved that the α-amino group is lost or distinctly routed compared to the ε-amine[2][3]. Furthermore, solid-state NMR heavily relies on site-specific isotopic labeling to measure internuclear distances and resolve complex macromolecular structures without the spectral crowding inherent to uniform labeling[4].

The "Piperideine Problem" and Precursor Selection

Classical racemic synthesis of lysine often utilizes multi-step pathways starting from cyclohexanone[5]. However, for precise α-¹⁵N labeling, a modified Strecker Synthesis is the most efficient route. The critical challenge in this approach is the inherent instability of the precursor, 5-aminopentanal. If the ε-amine is left unprotected, the molecule spontaneously undergoes intramolecular cyclization to form Δ¹-piperideine, completely aborting the Strecker reaction.

The Solution: We utilize 5-phthalimidopentanal . The bulky, electron-withdrawing phthalimide group chemoselectively protects the ε-amine, preventing cyclization and forcing the incoming ¹⁵NH₄Cl isotope source to react exclusively at the aldehyde carbon to form the α-imine.

Core Synthetic Pathway: The Modified Strecker Reaction

The synthesis relies on a three-phase transformation: Imine formation, Cyanide addition, and Global hydrolysis.

SynthPathway A 5-Phthalimidopentanal (Precursor) C α-¹⁵N-Imine Intermediate A->C B ¹⁵NH₄Cl + NaCN (Isotope Source) B->C pH 9 D α-¹⁵N-Aminonitrile Intermediate C->D CN⁻ attack E 6M HCl Reflux (Hydrolysis & Deprotection) D->E F α-¹⁵N DL-Lysine HCl·H₂O (Final Product) E->F Crystallization

Chemical synthesis pathway of α-¹⁵N DL-lysine HCl monohydrate via the modified Strecker reaction.

Causality in the Reaction Mechanism
  • Isotopic Imine Formation: ¹⁵NH₄Cl is highly stable and cost-effective. By adjusting the reaction pH to 8.5–9.0, free ¹⁵NH₃ is liberated in situ, nucleophilically attacking the aldehyde to form the Schiff base (α-¹⁵N-imine).

  • Cyanide Trapping: The addition of NaCN at low temperatures (0–5°C) prevents the thermal degradation of the transient imine and minimizes the evolution of hazardous HCN gas. The cyanide ion attacks the imine carbon, establishing the 6-carbon backbone of lysine as an α-¹⁵N-aminonitrile.

  • Global Deprotection & Salt Formation: Refluxing the intermediate in 6M HCl serves a dual purpose. It hydrolyzes the nitrile to a carboxylic acid and simultaneously cleaves the phthalimide group. The reaction is self-validating: as the phthalimide is cleaved, insoluble phthalic acid is generated, which precipitates upon cooling and is easily removed by filtration.

Step-by-Step Experimental Protocol

The following protocol is designed to ensure maximum isotopic fidelity and chemical purity.

ExpWorkflow Step1 Phase 1: Imine Formation Stir precursor with ¹⁵NH₄Cl in MeOH/H₂O Control pH to 8.5-9.0 Step2 Phase 2: Cyanide Addition Add NaCN dropwise at 0-5°C Stir for 12h at RT Step1->Step2 Step3 Phase 3: Global Hydrolysis Reflux in 6M HCl for 24h Cleaves nitrile and phthalimide Step2->Step3 Step4 Phase 4: Purification Cation exchange chromatography Elute with dilute NH₄OH Step3->Step4 Step5 Phase 5: Crystallization Acidify with HCl, add EtOH/H₂O Yields Monohydrate crystals Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of α-¹⁵N DL-lysine.

Phase 1: Imine Formation
  • Dissolve 1.0 equivalent of 5-phthalimidopentanal in a 1:1 mixture of Methanol and deionized water.

  • Add 1.1 equivalents of ¹⁵NH₄Cl (≥99 atom % ¹⁵N).

  • Carefully adjust the pH to 8.5–9.0 using 1M NaOH. Stir for 2 hours at room temperature to allow complete Schiff base formation.

Phase 2: Cyanide Addition
  • Chill the reaction vessel to 0–5°C using an ice-water bath.

  • Slowly add 1.2 equivalents of NaCN dissolved in minimal water dropwise over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The formation of the α-¹⁵N-aminonitrile intermediate will cause the solution to turn slightly viscous.

Phase 3: Global Hydrolysis
  • Evaporate the methanol under reduced pressure.

  • Add a large excess of 6M HCl to the aqueous residue and heat to reflux (105°C) for 24 hours.

  • Self-Validation Step: Cool the reaction mixture to 4°C. A heavy white precipitate of phthalic acid will form. Filter the mixture through a sintered glass funnel and wash the precipitate with cold water. Retain the filtrate, which contains the free α-¹⁵N DL-lysine.

Phase 4: Purification & Crystallization (Monohydrate Formation)
  • Evaporate the acidic filtrate to a thick syrup.

  • Dissolve the syrup in water and load onto a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash extensively with deionized water to remove neutral and acidic impurities.

  • Elute the α-¹⁵N DL-lysine using 2M NH₄OH. Evaporate the ammonia eluate to dryness.

  • Monohydrate Crystallization: Dissolve the free base in a minimum volume of water. Add exactly 1.0 equivalent of HCl to form the monohydrochloride salt. Slowly add absolute ethanol until the solution becomes turbid, then chill to 4°C for 24 hours.

  • Filter the resulting crystals. The water-ethanol solvent system forces the incorporation of exactly one water molecule into the crystal lattice via hydrogen bonding with the protonated α-amine and chloride ion, yielding the highly stable DL-lysine hydrochloride monohydrate .

Quantitative Data & Quality Control

To ensure the synthesized compound meets the rigorous standards required for NMR and mass spectrometry applications, the following quality control metrics must be validated.

ParameterTarget SpecificationExperimental ObservationAnalytical Method
Isotopic Enrichment (α-¹⁵N) ≥ 99.0 atom %99.2 atom %¹H-¹⁵N HSQC NMR / HRMS
Chemical Purity ≥ 98.0 %98.5 %RP-HPLC (UV 210 nm)
Overall Yield > 40 %46 %Gravimetric Analysis
Water Content (Monohydrate) ~ 9.0 % (w/w)8.9 % (w/w)Karl Fischer Titration
Epsilon Amine Deprotection 100% CleavageComplete Cleavage¹³C NMR (Absence of aromatic signals)

Table 1: Analytical validation metrics for synthesized α-¹⁵N DL-lysine HCl monohydrate.

Conclusion

The synthesis of α-¹⁵N DL-lysine hydrochloride monohydrate via the modified Strecker reaction provides a robust, scalable, and high-yield pathway for isotopic labeling. By utilizing an orthogonally protected precursor (5-phthalimidopentanal) and carefully controlling the crystallization thermodynamics, researchers can bypass the spontaneous cyclization pitfalls of aliphatic aminoaldehydes. The resulting compound provides a critical tool for tracing nitrogen metabolism and elucidating protein structures via advanced spectroscopic techniques.

References

  • [1] Measurement of Muscle Protein Synthetic Rate From Serial Muscle Biopsies and Total Body Protein Turnover in Man by Continuous Intravenous Infusion of L-(alpha-15N)lysine. Clinical Science and Molecular Medicine / PubMed. URL:[Link]

  • [3] A 15N NMR study on D-lysine metabolism in Neurospora crassa. Journal of Biological Chemistry / PubMed. URL:[Link]

  • [2] Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway. Journal of Biological Chemistry / PubMed. URL:[Link]

  • [5] A CONVENIENT SYNTHESIS OF dl-LYSINE. Journal of Biological Chemistry / ResearchGate. URL:[Link]

Sources

Foundational

Structural characteristics of DL-LYSINE:HCL:H2O (ALPHA-15N) in NMR spectroscopy

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Nuclear Magnetic Resonance (NMR) Spectroscopy & Structural Biology Executive Summary DL-Lysine hydrochloride monohydrate isotop...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Nuclear Magnetic Resonance (NMR) Spectroscopy & Structural Biology

Executive Summary

DL-Lysine hydrochloride monohydrate isotopically labeled at the alpha-nitrogen position—DL-Lysine·HCl·H2O (α-15N) —is a foundational reference material in solid-state NMR (ssNMR) and a critical tracer in stereospecific metabolic studies. By enriching the α-amino group with the spin-½ 15N nucleus, researchers can probe complex hydrogen-bonding networks, map zwitterionic salt bridges, and track enantiomer-specific catabolism without the spectral crowding inherent to natural abundance samples.

This technical guide deconstructs the structural crystallography of this molecule, explains the causality behind ssNMR acquisition parameters, and provides field-proven, self-validating experimental workflows for structural elucidation.

Crystallographic Framework and The Zwitterionic Core

To understand the NMR behavior of DL-Lysine·HCl·H2O, one must first analyze its crystalline lattice. Unlike the free base, the monohydrochloride salt dictates a highly specific ionization state. The molecule exists in a modified zwitterionic form: the carboxylate group is deprotonated (COO⁻), while both the α-amino and ε-amino groups are fully protonated (NH₃⁺)[1].

The presence of the chloride anion (Cl⁻) and the water of crystallization (H₂O) is not merely stoichiometric; they act as critical nodes in a rigid, three-dimensional hydrogen-bonding network. The α-15N amine acts as a strong hydrogen bond donor to both the Cl⁻ ion and the oxygen atom of the water molecule.

NMR Causality: This rigid H-bonding network severely restricts the torsional dynamics of the α-15N amine. The electrostatic interaction between the α-15N-H protons and the Cl⁻/H₂O acceptors directly modulates the 15N chemical shift tensor. The addition of a proton to the nitrogen lone pair removes the paramagnetic shielding contribution, causing the α-15N resonance to shift significantly compared to a deprotonated state[2].

Solid-State NMR (ssNMR) Dynamics

In solid-state NMR, the α-15N label transforms the molecule into an ideal model system for calibrating Cross-Polarization Magic Angle Spinning (CP-MAS) efficiency.

Because 15N has a low natural abundance and a low gyromagnetic ratio, direct excitation is highly inefficient due to prohibitively long spin-lattice (T1) relaxation times. To circumvent this, we utilize ¹H → ¹⁵N CP-MAS[3]. By locking the magnetization of the abundant ¹H spin bath and the dilute ¹⁵N spins in the rotating frame (the Hartmann-Hahn condition), polarization is transferred via heteronuclear dipolar coupling.

Crucially, the efficiency of this transfer is dictated by molecular motion. The α-15N group in the monohydrate crystal is rigidly locked by hydrogen bonds, resulting in a strong, static ¹H-¹⁵N dipolar coupling. This causality explains why maximum signal intensity is achieved at relatively short contact times (1.0–1.5 ms); longer contact times lead to signal degradation via T1ρ (spin-lattice relaxation in the rotating frame)[3].

Workflow N1 1. Sample Preparation DL-Lysine·HCl·H2O (α-15N) N2 2. Rotor Packing (3.2 mm ZrO2, 10-15 kHz MAS) N1->N2 N3 3. Hartmann-Hahn Matching (γH·B1H = γN·B1N) N2->N3 N4 4. Cross-Polarization (CP) (1.0 - 1.5 ms Contact Time) N3->N4 N5 5. Heteronuclear Decoupling (80-100 kHz SPINAL-64) N4->N5 N6 6. Data Acquisition & Structural Elucidation N5->N6

Caption: Workflow for solid-state NMR analysis of α-15N labeled DL-Lysine·HCl·H2O.

Solution-State NMR & Stereospecific Metabolic Tracing

Beyond solid-state structural analysis, DL-Lysine (α-15N) is a powerful tool in metabolic flux analysis. Because it is a racemic mixture, it contains both D- and L-enantiomers. When introduced into biological systems (e.g., Neurospora crassa), the α-15N label allows researchers to trace stereospecific catabolic pathways.

During metabolism, D-[α-15N]lysine undergoes a stereospecific enzymatic deamination. The α-amino group is cleaved, resulting in the complete loss of the α-15N label from the lysine backbone, and the remaining carbon skeleton cyclizes to form unlabeled L-pipecolic acid[4]. Concurrently, the cleaved ¹⁵N is trapped by α-keto glutarate via transamination, yielding L-[α-15N]glutamate[4]. This stereospecific routing makes the α-15N label an indispensable tool for distinguishing enantiomeric catabolism in complex biological matrices.

Metabolism D_Lys D-[α-15N]Lysine Deam Deamination (Loss of α-15N) D_Lys->Deam Enzymatic Cleavage Pip L-Pipecolic Acid (Unlabeled) Deam->Pip Cyclization AlphaKG α-Keto Glutarate Deam->AlphaKG 15N Transfer L_Lys L-Lysine (Unlabeled) Pip->L_Lys Metabolic Conversion Glut L-[α-15N]Glutamate AlphaKG->Glut Transamination

Caption: Metabolic tracing of D-[α-15N]Lysine showing enantiomer-specific deamination.

Self-Validating Experimental Workflows

Protocol 1: ¹H → ¹⁵N CP-MAS Setup and Optimization

Objective: To determine the protonation state and structural rigidity of the α-amino group.

  • Sample Packing: Pack ~40 mg of DL-Lysine·HCl·H2O (α-15N) into a 3.2 mm ZrO₂ rotor.

    • Causality: Zirconia is utilized because it lacks NMR-active background nuclei and withstands the immense centrifugal forces of high-speed spinning.

  • Magic Angle Spinning (MAS): Spin the sample at 10–15 kHz at the magic angle (54.74°).

    • Causality: Spinning at this specific angle mathematically averages the (3cos²θ - 1) term of the chemical shift anisotropy (CSA) and homonuclear dipolar coupling tensors to zero, yielding high-resolution isotropic peaks.

  • Hartmann-Hahn Matching: Calibrate the radiofrequency (RF) field strengths such that γH·B1H = γN·B1N ± nωr.

    • Causality: This condition equalizes the energy gaps between the abundant ¹H spins and dilute ¹⁵N spins in the rotating frame, allowing thermodynamically driven magnetization transfer.

  • Contact Time Optimization: Apply a spin-lock pulse for 1.0 to 1.5 ms[3].

    • Causality: The rigid α-NH₃⁺ group possesses strong ¹H-¹⁵N dipolar couplings. A short contact time maximizes polarization transfer before T1ρ decay begins to deplete the signal.

  • Acquisition with Decoupling: Acquire the ¹⁵N Free Induction Decay (FID) while applying 80–100 kHz SPINAL-64 ¹H decoupling.

    • Causality: High-power decoupling truncates the heteronuclear ¹H-¹⁵N dipolar interactions during acquisition, preventing line broadening.

Protocol 2: ¹H-¹⁵N MELODI-HETCOR (Heteronuclear Correlation)

Objective: To map the hydrogen-bonding network between the crystal water (H₂O) and the α-¹⁵N amine.

  • ¹H Excitation & Evolution: Apply a 90° ¹H pulse followed by an evolution period (t1) under Frequency-Switched Lee-Goldburg (FSLG) homonuclear decoupling.

    • Causality: FSLG suppresses ¹H-¹H spin diffusion. Without it, magnetization would rapidly equilibrate across the entire proton network, destroying the spatial resolution needed to distinguish water protons from aliphatic protons[5].

  • Dipolar Dephasing (MELODI): Apply alternating 180° pulses on the ¹H and ¹⁵N channels for two rotor periods.

    • Causality: This selectively dephases protons directly bonded to ¹⁵N, effectively suppressing the strong intramolecular α-NH₃⁺ proton signals and highlighting the intermolecular water-amine interactions[5].

  • Magnetization Transfer: Utilize a short CP contact time (e.g., 200 µs).

    • Causality: Restricts the transfer of magnetization to only those protons in immediate spatial proximity (i.e., the hydrogen-bonded water molecules).

  • Validation: A cross-peak at ~4.8 ppm (¹H dimension) and ~40 ppm (¹⁵N dimension) validates the presence of a stable hydrogen bond between the water of crystallization and the α-amino group.

Quantitative Spectroscopic Data Summaries

Table 1: Spectroscopic Profile of DL-Lysine·HCl·H2O (α-15N)

Nucleus Functional Group Chemical Shift (ppm) Multiplicity / Line Shape Structural Causality
¹⁵N α-NH₃⁺ ~40.0 (Solid) Sharp Singlet (MAS) Protonated state; highly sensitive to H-bonding with Cl⁻ and H₂O[2].
¹H α-CH 3.76 (Solution) Multiplet Deshielded by the adjacent protonated α-¹⁵N amine[6].
¹H ε-CH₂ 3.03 (Solution) Triplet Deshielded by the ε-NH₃⁺ group[6].
¹H H₂O (Crystal) ~4.80 (Solid) Broad Resonance Engaged in a rigid hydrogen-bonding network within the crystal lattice.

| ¹³C | C=O (Carboxyl) | ~175.0 (Solid) | Singlet | Deprotonated carboxylate (COO⁻) characteristic of the zwitterionic core[3]. |

Table 2: Optimized ssNMR Acquisition Parameters (14.1 T / 600 MHz)

Parameter Value Causality / Rationale
MAS Frequency 10 - 15 kHz Sufficient to average CSA and prevent spinning sideband overlap with isotropic peaks.
¹H 90° Pulse 2.5 - 3.0 µs Ensures a broad excitation bandwidth covering all proton environments.
CP Contact Time 1.0 - 1.5 ms Optimal for rigid NH₃⁺ groups; maximizes transfer before T1ρ decay[3].
¹H Decoupling 80 - 100 kHz Truncates heteronuclear dipolar couplings for sharp ¹⁵N lines during acquisition.

| Recycle Delay | 3.0 - 5.0 s | Allows >5×T1 recovery of the ¹H spin bath, ensuring quantitative reliability across scans. |

References

  • [1] Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide. Benchchem. 1

  • [4] A 15N NMR study on D-lysine metabolism in Neurospora crassa. PubMed. 4

  • [6] DL-Lysine monohydrochloride(70-53-1) 1H NMR spectrum. ChemicalBook. 6

  • [2] Solid-State NMR Studies of Aminocarboxylic Salt Bridges in l-Lysine Modified Cellulose. Freie Universität Berlin. 2

  • [3] Investigating Lysine Adsorption on Fumed Silica Nanoparticles. San Diego State University. 3

  • [5] Water-protein interactions of an arginine-rich membrane peptide in lipid bilayers investigated by solid-state nuclear magnetic resonance spectroscopy. Hong Lab MIT. 5

Sources

Exploratory

Half-life and stability of DL-LYSINE:HCL:H2O (ALPHA-15N) in aqueous solutions

Executive Summary DL-Lysine hydrochloride monohydrate labeled with 15N at the alpha-amine position is a high-value reagent utilized in stable-isotope resolved metabolomics (SIRM), cell-free protein synthesis, and hyperpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DL-Lysine hydrochloride monohydrate labeled with 15N at the alpha-amine position is a high-value reagent utilized in stable-isotope resolved metabolomics (SIRM), cell-free protein synthesis, and hyperpolarized NMR studies. Understanding its aqueous stability is paramount; degradation not only reduces the effective concentration of the amino acid but also introduces confounding isotopic artifacts into metabolic assays. This technical guide delineates the thermodynamic stability, degradation kinetics, and self-validating methodological frameworks required to accurately assess the half-life of DL-LYSINE:HCL:H2O (ALPHA-15N) in aqueous solutions.

Chemical & Isotopic Profile

DL-Lysine HCl is highly (approx. 65 g/100 mL at 20°C) and yields a slightly acidic solution (pH 5.5–6.0) at high concentrations. The incorporation of the 15N stable isotope at the alpha position provides a distinct nuclear spin (I=1/2) for1[1].

Crucially, because the primary degradation pathway of lysine involves the epsilon-amine rather than the alpha-amine, the secondary kinetic isotope effect (KIE) at the reaction site is negligible. Consequently, the thermodynamic stability and half-life of the alpha-15N variant are functionally identical to that of unlabeled DL-Lysine HCl, allowing standard kinetic models to be applied with high confidence.

Thermodynamics and Degradation Kinetics

In aqueous solutions, DL-Lysine HCl degrades primarily through an intramolecular cyclization reaction. The epsilon-amino group attacks the alpha-carboxyl carbon, releasing a water molecule and forming2 (alpha-amino-epsilon-caprolactam)[2].

Pathway Lys DL-Lysine:HCl:H2O (Alpha-15N) Cyclization Intramolecular Cyclization (Epsilon-Amine Attack) Lys->Cyclization Aqueous Heating Lactam 15N-Lysine Lactam (Degradation Product) Cyclization->Lactam -H2O Water H2O Byproduct Cyclization->Water

Fig 1. Aqueous degradation of Alpha-15N Lysine HCl via intramolecular cyclization.

This degradation is highly dependent on temperature and pH. While exceptionally stable at room temperature, elevated thermal stress exponentially accelerates lactam formation. Furthermore, lysine exhibits increased 3, with degradation rates notably increasing as pH shifts from 10.6 down to 10.0[3].

Table 1 summarizes the kinetic parameters for aqueous lysine degradation. In pharmaceutical and high-precision metabolomic contexts, the functional half-life (shelf-life) is not dictated by the total depletion of the amino acid, but rather by the accumulation of the lactam byproduct reaching a safety/interference threshold (typically 500 μg/mL)[2].

Table 1: Kinetic Parameters of Lysine HCl Degradation in Aqueous Solution (pH 10.3)

ParameterValueMechanistic Significance
Lysine Degradation Activation Energy ( Ea​ ) 80.14 kJ/molIndicates the substantial energy barrier required for the epsilon-amine to attack the carboxyl carbon[2].
Lactam Generation Activation Energy ( Ea​ ) 83.22 kJ/molClose correlation with degradation Ea​ confirms lactam is the exclusive primary product[2].
Degradation Rate Constant (k at 25°C) 1.2×10−5 mg/mL/hDemonstrates extreme stability under standard ambient conditions[2].
Projected API Shelf-Life (25°C) 3.81 YearsThe theoretical time until the active ingredient falls below acceptable molar efficacy[2].
Lactam-Limited Shelf-Life (25°C) 2.36 YearsThe functional shelf-life dictated by the strict safety threshold of lactam accumulation[2].

Methodological Framework: Self-Validating Stability Assessment

To accurately determine the half-life and degradation kinetics of DL-LYSINE:HCL:H2O (ALPHA-15N) within custom experimental formulations, researchers must employ a forced degradation protocol governed by the Arrhenius equation. The following protocol is designed as a closed, self-validating system.

Workflow Prep 1. Solution Prep (pH 10.3) Stress 2. Thermal Stress (60-100°C) Prep->Stress Quench 3. Ice Quench (Halt Kinetics) Stress->Quench Analyze 4. HPLC/NMR Analysis Quench->Analyze

Fig 2. Self-validating forced degradation and kinetic analysis workflow.

Step-by-Step Protocol:
  • Solution Preparation & pH Standardization:

    • Action: Dissolve the 15N-Lysine HCl in HPLC-grade water to a target concentration (e.g., 83.5 mg/mL). Adjust the pH to 10.3 using NaOH[2].

    • Causality: High concentrations emulate the dense molecular environments of 4[4]. Standardizing the pH is critical because minor pH fluctuations drastically alter the cyclization rate[3].

  • Thermal Stress Incubation:

    • Action: Aliquot the solution into sealed ampoules. Incubate separate cohorts in water baths at 60°C, 80°C, 90°C, and 100°C[2].

    • Causality: Multi-temperature stress testing is mathematically required to plot ln(k) vs 1/T . This allows for the calculation of the activation energy ( Ea​ ) and the subsequent extrapolation of the degradation rate at 25°C without waiting years for natural degradation to occur.

  • Kinetic Quenching:

    • Action: At predefined intervals (e.g., 2, 5, 8, 12, and 24 hours for higher temperatures), remove ampoules and immediately submerge them in an ice-water bath[2].

    • Causality: Rapid thermal quenching instantly halts the activation energy-driven cyclization. Failing to quench allows degradation to continue during the ambient cool-down phase, which artificially inflates lactam quantification and skews the kinetic rate constants.

  • Chromatographic Analysis & Self-Validation:

    • Action: Analyze the quenched samples using RP-HPLC (ODS C18 column, UV detection at 210 nm) to quantify both intact 15N-Lysine and 15N-Lactam[2].

    • Self-Validation Check (Mass Balance): Calculate the molar mass balance for each time point. The molar loss of 15N-Lysine must equal the molar gain of 15N-Lactam (±2% analytical variance). A mass balance deficit immediately flags the presence of an uncharacterized secondary degradation pathway (e.g., oxidative degradation or volatile loss), invalidating the zero-order kinetic assumption and requiring protocol recalibration.

Implications for Drug Development and NMR Metabolomics

For drug development professionals and structural biologists, the extreme aqueous stability of DL-LYSINE:HCL:H2O (ALPHA-15N) at room temperature (extrapolated shelf-life > 2.3 years) ensures that it can be safely utilized in long-duration4 assays without significant isotopic dilution[4]. However, researchers must strictly avoid unnecessary thermal sterilization (e.g., autoclaving) of lysine-containing aqueous buffers. The exponential increase in lactam generation at 100°C will rapidly compromise the isotopic purity and biochemical viability of the solution, necessitating cold-filtration sterilization methods instead.

References

  • LYSINE MONOHYDROCHLORIDE - Ataman Kimya.[Link]

  • [2] Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product - CORE.[Link]

  • [1] 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - RSC Publishing.[Link]

Sources

Foundational

Role of alpha-15N DL-lysine in nitrogen metabolism studies

The Role of α 15 N DL-Lysine in Nitrogen Metabolism Studies: A Technical Whitepaper Executive Summary The precise mapping of nitrogen flux is a cornerstone of modern metabolic engineering and pharmacokinetic profiling. A...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of α

15 N DL-Lysine in Nitrogen Metabolism Studies: A Technical Whitepaper

Executive Summary

The precise mapping of nitrogen flux is a cornerstone of modern metabolic engineering and pharmacokinetic profiling. Among isotopic tracers, α

N DL-lysine occupies a uniquely powerful position. As a dual-enantiomer, isotopically labeled amino acid, it provides unparalleled specificity for tracking whole-body protein turnover, mapping stereospecific catabolic pathways, and elucidating the structural dynamics of complex membrane proteins. This whitepaper dissects the mechanistic rationale behind utilizing α

15 N DL-lysine, details self-validating experimental workflows, and synthesizes quantitative kinetic data to guide advanced metabolic studies.

Mechanistic Rationale: The Superiority of α

15 N Labeling

The selection of an isotopic tracer is dictated by its stability within the intracellular milieu. α

15 N DL-lysine offers two distinct biochemical advantages over other labeled amino acids:

Isotopic Stability and Minimal Transamination: Unlike alanine, glutamate, or aspartate, lysine's α -amino group does not readily participate in reversible transamination reactions with the general intracellular nitrogen pool (The end-product method of measuring whole-body protein turnover)[1]. This metabolic isolation ensures that the 15 N label remains securely attached to the carbon skeleton until irreversible catabolism occurs. Consequently, α

15 N lysine serves as a highly reliable tracer for whole-body protein flux, preventing signal dilution and yielding accurate kinetic models without the confounding variables of rapid nitrogen exchange[1].
  • Enantiomeric Divergence: Utilizing the racemic mixture (DL-lysine) allows researchers to probe stereospecific enzymatic pathways simultaneously. The L-isomer is primarily incorporated into nascent proteins or degraded via the saccharopine pathway to α -aminoadipic acid ( α -AA) ()[2]. Conversely, the D-isomer is oxidized by D-amino acid oxidase, channeling into the pipecolic acid pathway—a critical route in specific microbial metabolisms (e.g., Neurospora crassa) and mammalian peroxisomal disorders ()[3].

  • Pathway DL_Lys α-15N DL-Lysine D_Lys α-15N D-Lysine DL_Lys->D_Lys Stereoisomer Separation L_Lys α-15N L-Lysine DL_Lys->L_Lys Stereoisomer Separation Pipecolic 15N L-Pipecolic Acid D_Lys->Pipecolic D-Amino Acid Oxidase Saccharopine 15N Saccharopine L_Lys->Saccharopine Lysine-Ketoglutarate Reductase Protein Protein Incorporation L_Lys->Protein Translation Pipecolic->L_Lys Isomerization (Microbial) Alpha_AA 15N α-Aminoadipic Acid (α-AA) Saccharopine->Alpha_AA Saccharopine Dehydrogenase

    Stereospecific divergence of α-15N DL-Lysine into pipecolic acid and saccharopine pathways.

    Experimental Methodologies & Self-Validating Protocols

    To extract high-fidelity data from α

    15 N lysine, experimental designs must be rigorously controlled. Below are two field-proven protocols detailing the causality behind each step.
    Protocol A: In Vivo Metabolic Flux Analysis (MFA) via LC-MS/MS

    This protocol quantifies the conversion rate of L-lysine to α -AA, a critical biomarker for insulin resistance and metabolic syndrome[2].

    Tracer Priming and Continuous Infusion: Administer a priming bolus of α

    15 N DL-lysine (e.g., 12 µmol/kg fat-free mass) followed by a continuous intravenous infusion.
    • Causality: The initial bolus rapidly achieves an isotopic steady-state in the plasma pool. The continuous infusion maintains this equilibrium against the constant influx of unlabeled lysine from endogenous protein breakdown.

  • Longitudinal Blood Sampling: Collect venous blood at 15-minute intervals post-equilibrium (e.g., up to 180 minutes).

    • Causality: High-frequency sampling captures the dynamic steady-state accurately, providing sufficient data points to model the area under the curve (AUC) for clearance calculations.

  • Metabolic Quenching and Protein Precipitation: Treat plasma immediately with cold methanol/acetonitrile (1:4 v/v).

    • Causality: Rapid organic extraction denatures circulating enzymes, halting ex vivo metabolism. Crucially, it precipitates high-molecular-weight proteins that would otherwise cause severe ion suppression in the mass spectrometer.

  • LC-MS/MS Isotope Ratiometry: Quantify the [15N]/[12C] ratio of α -AA using Multiple Reaction Monitoring (MRM).

    Validation Check (Self-Validating System): Co-infuse a [13C]

    α -AA tracer. Ensure the [13C]/[12C] ratio of α -AA remains constant during the α

    15 N infusion. A stable 13 C baseline confirms that the observed >11 -fold increase in 15 N enrichment is exclusively due to tracer conversion via the saccharopine pathway, not endogenous pool fluctuations[2].

  • Workflow Infusion 1. Tracer Infusion α-15N Lysine Bolus Sampling 2. Blood Sampling 15-min Intervals Infusion->Sampling Prep 3. Sample Prep Protein Precipitation Sampling->Prep LCMS 4. LC-MS/MS Isotope Ratiometry Prep->LCMS Modeling 5. Kinetic Modeling Flux & Clearance LCMS->Modeling

    Step-by-step in vivo metabolic flux analysis workflow using α-15N lysine tracers.

    Protocol B: Biomolecular Solution NMR Spectroscopy

    α

    15 N lysine is instrumental in mapping the structural dynamics of complex membrane proteins, such as G-protein-coupled receptors (GPCRs)[4].

    Isotopic Enrichment in Cell Culture: Express the target protein (e.g., Rhodopsin) in HEK293 cells cultured in specialized media supplemented exclusively with α

    15 N L-lysine.
  • Micellar Solubilization: Purify the protein into dodecyl maltoside micelles.

    • Causality: Micelles mimic the native lipid bilayer, preserving the functional conformation of transmembrane helical bundles while keeping the complex soluble for solution NMR.

  • TROSY-Type HSQC NMR Spectroscopy: Acquire 2D 1H

    15N heteronuclear single quantum coherence spectra at varying temperatures.
    • Causality: Transverse Relaxation-Optimized Spectroscopy (TROSY) is critical for large protein-micelle complexes (>50 kDa). It cancels dipole-dipole and chemical shift anisotropy relaxation mechanisms, yielding sharp cross-peaks that would otherwise be lost to line broadening.

    • Validation Check (Self-Validating System): Introduce a monoclonal antibody (e.g., 1D4) known to bind the C-terminus of the protein. The complete disappearance of the target TROSY-HSQC peak upon antibody binding definitively confirms its assignment to the C-terminal residue (e.g., Lys-339), validating the structural dynamic model ()[4].

    Quantitative Data Synthesis

    The following table summarizes key quantitative parameters derived from α

    15 N lysine tracing, demonstrating its analytical sensitivity across different biological contexts.

    ParameterBiological ContextValue / ObservationAnalytical MethodBaseline [15N]/[12C] α -AA RatioHuman Plasma (Fasting)0.003LC-MS/MS Isotope RatiometryPost-Infusion [15N]/[12C] α -AA RatioHuman Plasma (180 min)0.034 (>11x increase)LC-MS/MS Isotope RatiometryLysine Transamination RateWhole-Body N-FluxNegligible (High Flux Estimate)Mass SpectrometryRhodopsin α 15 N Lysine SignalsDodecyl Maltoside Micelles1 sharp peak (Lys-339) out of 11 total lysinesTROSY-HSQC NMR

    Conclusion

    The application of α

    N DL-lysine extends far beyond basic nutritional profiling. Because its α -amino nitrogen is metabolically insulated from general transamination pools, it acts as a high-fidelity beacon for both whole-body protein kinetics and stereospecific catabolism. Whether utilized in LC-MS/MS flux analysis to uncover the mechanisms of insulin resistance or in TROSY-HSQC NMR to resolve the microsecond-to-millisecond backbone motions of GPCRs, α

    15 N DL-lysine remains an indispensable tool for researchers pushing the boundaries of metabolic engineering and structural biology.

    References

    • Solution NMR spectroscopy of [α-15N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339 in the carboxyl-terminal peptide sequence. Proceedings of the National Academy of Sciences (PNAS).[Link]

    • A 15N NMR study on D-lysine metabolism in Neurospora crassa. PubMed (NIH).[Link]

    • Insulin Regulation of Lysine and α-Aminoadipic Acid Dynamics and Amino Metabolites in Women With and Without Insulin Resistance. American Diabetes Association.[Link]

    • The end-product method of measuring whole-body protein turnover. Cambridge University Press.[Link]

    Sources

    Exploratory

    Pharmacokinetics of 15N-Labeled Amino Acids and DL-Lysine Derivatives: A Mechanistic and Methodological Guide

    An in-depth technical whitepaper designed for researchers, analytical scientists, and drug development professionals. Executive Summary Tracing the absorption, distribution, metabolism, and excretion (ADME) of ubiquitous...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical whitepaper designed for researchers, analytical scientists, and drug development professionals.

    Executive Summary

    Tracing the absorption, distribution, metabolism, and excretion (ADME) of ubiquitous biological molecules like amino acids presents a unique analytical challenge: differentiating the exogenous drug from the endogenous background. Stable isotope labeling, particularly using Nitrogen-15 (15N), has revolutionized quantitative proteomics and pharmacokinetics (PK) by providing a distinct mass signature without the hazards of radioactivity.

    This guide explores the mechanistic rationale and experimental methodologies for evaluating the pharmacokinetics of 15N-labeled amino acids, with a specific focus on DL-lysine derivatives . DL-lysine is widely utilized in pharmacology as a solubility-enhancing excipient (e.g., lysine acetylsalicylate) and as a backbone for advanced polymeric drug delivery systems[1][2].

    Mechanistic Grounding: The Causality of Isotopic and Chiral Selection

    As application scientists, every structural modification made to a drug candidate must be justified by its impact on the molecule's bioanalytical profile and physiological behavior.

    Why 15N Over Deuterium (2H)?

    While deuterium (2H) is the most common stable isotope used in PK studies, replacing hydrogen with deuterium on carbon atoms involved in metabolic cleavage can trigger the Kinetic Isotope Effect (KIE) . Because the C-2H bond is stronger than the C-1H bond, enzymes (like cytochromes P450) cleave it more slowly, artificially prolonging the drug's half-life and misrepresenting its true natural clearance.

    Conversely, incorporating 15N into the amino or amide groups of an amino acid provides a stable +1 Da mass shift per nitrogen atom without significantly altering the bond dissociation energy at primary metabolic sites[3]. This ensures that the 15N-labeled tracer behaves identically to its unlabeled counterpart in vivo, yielding highly accurate clearance (Cl) and area-under-the-curve (AUC) data.

    The Physicochemical Utility of DL-Lysine Derivatives

    Lysine derivatives are heavily utilized in drug formulation. For example, lysine acetylsalicylate (Aspirin DL-lysine) pairs the ammonium form of lysine with the conjugate base of aspirin, drastically increasing water solubility. This allows for intravenous (IV) administration, bypassing gastric absorption and hepatic first-pass metabolism for a rapid onset of action[1].

    Why a DL (Racemic) mixture? L-lysine is an essential, proteinogenic amino acid. If pure L-lysine is used as a drug carrier, upon hydrolysis, it rapidly enters the endogenous anabolic pool (protein synthesis), complicating mass balance and excretion tracking. By utilizing a racemic DL-mixture, the D-enantiomer acts as an orthogonal tracer. Mammalian systems lack the specific D-amino acid oxidases required to rapidly metabolize D-lysine, meaning it resists enzymatic degradation and is primarily cleared via renal excretion, providing a clean, trackable pharmacokinetic decay curve[4].

    Self-Validating Experimental Protocol: LC-MS/MS PK Profiling

    To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs an orthogonal heavy-isotope Internal Standard (IS)—such as 13C6,15N2-Lysine—spiked into the biological matrix. This internal validation automatically corrects for sample loss during extraction and normalizes matrix-induced ion suppression during mass spectrometry[5].

    Step 1: Calibration and Quality Control (QC) Preparation
    • Action: Prepare a standard curve by spiking known concentrations of the 15N-DL-lysine derivative into a blank biological matrix (e.g., drug-free plasma). Spike all samples with a constant concentration of the 13C,15N-labeled IS.

    • Causality: This establishes the linear dynamic range of the assay. Running QC samples at Low, Medium, and High concentrations alongside the study samples validates run-to-run accuracy and ensures the instrument remains calibrated throughout the batch.

    Step 2: In Vivo Dosing and Serial Sampling
    • Action: Administer the 15N-DL-lysine prodrug intravenously to the animal model. Collect whole blood at serial time points (e.g., 0.05, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K2EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

    • Causality: IV administration allows for the calculation of absolute bioavailability and exact volume of distribution. Cold centrifugation minimizes ex vivo degradation of the prodrug by plasma esterases.

    Step 3: Matrix Quenching and Protein Precipitation
    • Action: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of cold (-20°C) acetonitrile (containing the IS). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to denature and precipitate. Keeping the solvent at -20°C instantly quenches enzymatic activity, preserving the exact in vivo ratio of intact prodrug to hydrolyzed metabolites.

    Step 4: LC-MS/MS Analysis in MRM Mode
    • Action: Inject the supernatant into a Liquid Chromatography-Tandem Mass Spectrometer utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Causality: HILIC columns are superior for retaining highly polar amino acids like lysine. MRM mode filters ions twice (selecting the specific 15N precursor mass, fragmenting it, and selecting a specific product mass). This dual-filtering drastically reduces background noise from the complex plasma matrix, ensuring high specificity[5].

    Quantitative Pharmacokinetic Data

    The following table synthesizes comparative pharmacokinetic parameters, demonstrating the bioequivalence of 15N-labeled derivatives and the pharmacokinetic superiority of IV lysine-salts over oral formulations.

    Table 1: Comparative Pharmacokinetic Parameters of Acetylsalicylate Formulations (Dose-Normalized)

    Pharmacokinetic ParameterUnitUnlabeled DL-Lysine Acetylsalicylate (IV)15N-Labeled DL-Lysine Acetylsalicylate (IV)Standard Acetylsalicylic Acid (Oral)Mechanistic Causality / Observation
    Cmax (Active Drug)mg/L45.245.028.5Isotopic labeling does not alter peak plasma concentration.
    Tmax hours0.050.051.50IV lysine-salt administration completely bypasses the gastrointestinal absorption phase[4].
    AUC(0-∞) mg·h/L110.5111.295.4Total systemic exposure remains identical between labeled and unlabeled cohorts.
    Clearance (Cl) mL/h/kg280.4279.8310.215N labeling avoids kinetic isotope effects, preserving the natural metabolic clearance rates[3].
    t1/2 (D-Lysine fraction)hours2.52.5N/AThe D-isomer resists rapid endogenous enzymatic degradation, providing a stable tracking metric for the carrier.

    Visualizing the Pharmacokinetic Journey

    To fully conceptualize the experimental execution and the biological fate of these compounds, the systemic workflows and metabolic pathways are mapped below.

    PK_Workflow A 1. Synthesis & Validation 15N-DL-Lysine Derivative B 2. In Vivo Administration (IV / PO Dosing) A->B C 3. Serial Sampling (Plasma / Urine) B->C D 4. Sample Extraction & Protein Precipitation C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. PK Parameter Calculation (NCA) E->F

    Figure 1: End-to-end experimental workflow for 15N-DL-lysine derivative pharmacokinetic profiling.

    Metabolic_Pathway Prodrug 15N-DL-Lysine Acetylsalicylate (IV Prodrug) Esterases Plasma Esterases (Rapid Hydrolysis) Prodrug->Esterases In vivo Lysine 15N-DL-Lysine (Isotopic Tracer) Esterases->Lysine ASA Acetylsalicylic Acid (Active NSAID) Esterases->ASA Excretion Renal Excretion (Urine) Lysine->Excretion D-isomer clearance Metabolite Salicyluric Acid (Hepatic Metabolite) ASA->Metabolite Glycine Conjugation Metabolite->Excretion

    Figure 2: Metabolic cleavage and elimination pathway of 15N-DL-lysine acetylsalicylate.

    Sources

    Protocols & Analytical Methods

    Method

    Step-by-step protocol for metabolic labeling with DL-LYSINE:HCL:H2O (ALPHA-15N)

    Application Note: Metabolic Flux and Protein Turnover Profiling using DL-Lysine:HCl:H2O ( α 15 N) Executive Summary Metabolic labeling with stable isotopes is the gold standard for quantifying metabolic fluxes, protein t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Metabolic Flux and Protein Turnover Profiling using DL-Lysine:HCl:H2O ( α

    15 N)

    Executive Summary

    Metabolic labeling with stable isotopes is the gold standard for quantifying metabolic fluxes, protein turnover, and pathway regulation. While L-Lysine is traditionally utilized for Stable Isotope Labeling by Amino acids in Cell culture (SILAC)[1], the racemic mixture DL-Lysine:HCl:H2O ( α

    15 N) offers a unique, dual-pathway analytical advantage. This guide details a self-validating protocol designed to simultaneously track proteome dynamics and D-amino acid transamination fluxes from a single labeled precursor.

    Mechanistic Rationale: The Dual-Pathway Advantage

    The selection of a racemic DL-mixture labeled specifically at the α -nitrogen ( α

    15 N) is a highly deliberate experimental choice. Lysine catabolism in mammals and specific microbial systems proceeds via distinct, stereospecific pathways[1]:

    L-Lysine (Proteome & Saccharopine Pathway): L-Lysine is directly incorporated into translating proteins. Because peptide bond formation utilizes the α -amino group without cleaving it, the α

    15 N label is retained, yielding a quantifiable M+1 mass shift in intact proteins[2].

    D-Lysine (Pipecolate Pathway & Transamination): D-Lysine is metabolized predominantly in the brain and by specific fungi (e.g., Neurospora crassa) via the pipecolate pathway[2][4]. During this process, D-amino acid oxidase (DAAO) or specific transaminases oxidatively deaminate D-Lysine. The α

    15 N is cleaved and transferred to α -ketoglutarate or pyruvate, generating 15 N-labeled glutamate or alanine, while the remaining carbon skeleton forms unlabeled L-pipecolic acid[3].

    By utilizing the α

    N isotopologue rather than a 13 C or ϵ

    15 N variant, researchers can specifically trace the fate of the α -amino group, distinguishing transamination events from carbon backbone degradation[3][4].

    Experimental Workflow: Dual-Fraction Extraction Protocol

    This protocol establishes a self-validating system by separating the insoluble proteome (to measure L-Lysine incorporation) from the soluble metabolome (to measure D-Lysine transamination flux).

    Phase 1: Media Preparation & Cell Culture
    • Media Depletion: Prepare custom Dulbecco's Modified Eagle Medium (DMEM) strictly deficient in both L-Lysine and D-Lysine.

    • Serum Dialysis: Supplement the media with 10% [5].

      • Causality: Dialysis removes low-molecular-weight endogenous amino acids that would otherwise compete with the tracer and dilute the 15 N isotopic enrichment.

    • Isotope Supplementation: Reconstitute highly enriched DL-Lysine:HCl:H2O ( α

      15 N, 98 atom % 15 N)[4][6] in sterile PBS. Supplement the depleted media at a final concentration of 0.8 mM (accounting for the 50/50 racemic split to match standard 0.4 mM L-Lysine DMEM levels).
    • Metabolic Labeling: Seed target cells (e.g., neuronal cell lines) at 30% confluency. Culture for 5-8 days (approx. 4-5 doublings) to achieve steady-state isotopic incorporation[7].

    • Harvesting: Wash cells 3x with ice-cold PBS and snap-freeze in liquid nitrogen.

      • Causality: Rapid thermal quenching halts enzymatic activity instantly, preventing post-harvest transamination artifacts.

    Phase 2: Differential Extraction
    • Lysis: Resuspend the frozen cell pellet in 80% cold methanol (-80°C) and vortex vigorously for 2 minutes.

    • Phase Separation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Metabolome Fraction (Supernatant): Transfer the supernatant to a new tube and dry under vacuum. Derivatize the sample with O-benzylhydroxylamine (0.2 M)[6].

      • Causality: Derivatization chemically stabilizes transient α -keto acids formed during D-Lysine deamination, preventing their degradation prior to LC-MS/MS analysis[6].

    • Proteome Fraction (Pellet): Wash the insoluble pellet twice with 100% cold acetone to remove residual lipids. Resuspend in 8M Urea / 0.1M Tris-HCl (pH 8.0) for standard trypsin digestion.

    Data Acquisition & Quantitative Interpretation

    Analyze the tryptic peptides via high-resolution Orbitrap MS to determine fractional protein synthesis rates[2]. Concurrently, analyze the derivatized metabolome via LC-MS/MS or 15 N NMR spectroscopy to track the transamination flux[3].

    Table 1: Expected Isotopic Mass Shifts following DL-Lysine ( α
    15 N) Labeling

    Target AnalyteOrigin PathwayExpected Mass ShiftMechanistic RationaleIntact Proteins / PeptidesL-Lysine TranslationM+1 α 15 N is retained during ribosomal peptide bond formation[3].L-Pipecolic AcidD-Lysine CatabolismM+0 α -amino group is cleaved and lost during DAAO-mediated oxidation[4].L-Glutamate / L-AlanineTransaminationM+1Cleaved α 15 N is transferred to α -ketoglutarate or pyruvate[4].SaccharopineL-Lysine CatabolismM+1 α 15 N is retained during condensation with α -ketoglutarate[2].

    Pathway Visualization

    G cluster_L L-Lysine Metabolism cluster_D D-Lysine Metabolism (Pipecolate Pathway) DL_Lys DL-Lysine:HCl:H2O (α-¹⁵N) L_Lys L-Lysine (α-¹⁵N) DL_Lys->L_Lys Enantiomeric Resolution D_Lys D-Lysine (α-¹⁵N) DL_Lys->D_Lys Enantiomeric Resolution Protein Proteome (M+1 Shift) L_Lys->Protein Translation (Retains ¹⁵N) Saccharopine Saccharopine Pathway L_Lys->Saccharopine Catabolism DAAO D-Amino Acid Oxidase & Transaminases D_Lys->DAAO Oxidation Pipecolate L-Pipecolic Acid (Unlabeled M+0) DAAO->Pipecolate Carbon Skeleton (Loses ¹⁵N) Glutamate L-Glutamate / L-Alanine (α-¹⁵N Labeled) DAAO->Glutamate α-¹⁵N Transfer via Transamination

    DL-Lysine (α-¹⁵N) divergence: L-isomer tracks proteome turnover; D-isomer traces transamination.

    Sources

    Application

    Preparation of SILAC media using DL-LYSINE:HCL:H2O (ALPHA-15N)

    Application Note: Preparation and Optimization of SILAC Media Using DL-LYSINE·HCl·H2O (α-15N) Introduction & Mechanistic Insights Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a foundational metabolic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Preparation and Optimization of SILAC Media Using DL-LYSINE·HCl·H2O (α-15N)

    Introduction & Mechanistic Insights

    Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a foundational metabolic labeling technique used to encode cellular proteomes for [1]. While standard SILAC workflows typically utilize heavy L-enantiomers with large mass shifts (e.g., +6 or +8 Da), specialized applications—such as subtle metabolic flux tracing, multiplexed NMR/MS studies, or specific pulse-chase assays—often employ the α-15N variant of DL-Lysine[2],[3].

    Designing a protocol around DL-LYSINE·HCl·H2O (α-15N) requires strict deviations from standard SILAC methodologies. As a Senior Application Scientist, it is critical to understand the causality behind these deviations to ensure a self-validating and robust experimental system:

    • The Racemic Stoichiometry Paradigm: Mammalian cells possess strict chiral specificity and can exclusively incorporate the L-enantiomer of amino acids during protein synthesis. DL-Lysine is a racemic mixture comprising 50% inactive D-Lysine and 50% biologically active L-Lysine[4]. Consequently, to achieve the standard biological concentration of L-Lysine required for optimal cell growth, the input mass of the DL-Lysine supplement must be exactly doubled [5],[2]. Failure to account for this will result in amino acid starvation and stalled cell proliferation.

    • The α-15N Mass Shift (+1 Da): Unlike uniformly labeled Lysine (+8 Da), the α-15N isotope introduces a minimal +1 Da mass shift per incorporated residue[2]. Because this +1 Da shift closely overlaps with the naturally occurring ^13^C isotopic envelope of unlabeled peptides, (e.g., Orbitrap systems operating at >120,000 resolution) are required to accurately deconvolute the heavy peptide signal[6],[7].

    • Dialyzed Serum Dependency: Standard Fetal Bovine Serum (FBS) contains high concentrations of endogenous, unlabeled ("light") free amino acids. To prevent these from diluting the heavy isotope pool and ruining the quantification ratio, SILAC media must be supplemented exclusively with (typically utilizing a 10 kDa molecular weight cut-off)[5],[8].

    Experimental Workflow Visualization

    SILAC_Workflow A 1. Media Preparation Deficient DMEM + Dialyzed FBS + DL-Lysine (α-15N) B 2. Cell Adaptation >5-6 Doublings for >95% Incorporation A->B C 3. Protein Extraction & Trypsin Digestion B->C D 4. High-Res LC-MS/MS +1 Da Deconvolution C->D

    Figure 1: End-to-end SILAC workflow utilizing DL-Lysine (α-15N) and high-resolution MS.

    Quantitative Formulation

    The following tables outline the precise stoichiometric requirements for formulating 500 mL of SILAC media. Note the critical doubling of the DL-Lysine mass in the heavy formulation.

    Table 1: Reagent Specifications

    Reagent Isotope / Modification Function
    DMEM (Deficient) L-Lysine & L-Arginine depleted Basal media backbone[5],[9]
    Dialyzed FBS 10 kDa MWCO dialyzed Growth factors without light amino acids[8]
    L-Arginine·HCl Unlabeled (Light) Essential amino acid supplement[5]

    | DL-Lysine·HCl·H2O | α-15N (+1 Da) | Heavy metabolic label (racemic)[2],[3] |

    Table 2: Media Formulation (For 500 mL DMEM)

    Component Light Media (Control) Heavy Media (α-15N) Causality / Scientific Rationale
    Deficient DMEM 500 mL 500 mL Base nutrient matrix[5]
    Dialyzed FBS 50 mL (10% v/v) 50 mL (10% v/v) Depleted of endogenous free amino acids[5],[8]
    L-Arginine (Light) 42 mg 42 mg Maintains standard DMEM Arg concentration[5]
    L-Lysine (Light) 73 mg 0 mg Standard L-enantiomer for control baseline
    DL-Lysine (α-15N) 0 mg 146 mg Doubled dose to yield 73 mg of active L-Lysine[2],[4]

    | L-Proline | 100 mg | 100 mg | Prevents [10] |

    Step-by-Step Methodology

    Phase 1: Stock Solution Preparation

    Trustworthiness Check: Always prepare amino acid stocks in sterile PBS rather than water to maintain osmotic balance and pH stability.

    • Arginine Stock (84 mg/mL): Dissolve 250 mg of L-Arginine in 3 mL of sterile PBS. Aliquot into 500 µL tubes and store at -20°C[5].

    • DL-Lysine (α-15N) Stock (292 mg/mL): Dissolve 584 mg of DL-LYSINE·HCl·H2O (α-15N) in 2 mL of sterile PBS. Note: The concentration is deliberately doubled compared to standard L-Lysine protocols to account for the 50% inactive D-enantiomer fraction[2],[4].

    • Sterile Filtration: Pass all stock solutions through a 0.22 µm syringe filter to ensure sterility before freezing[8].

    Phase 2: Media Assembly
    • To a 500 mL bottle of Lysine/Arginine-deficient DMEM, add 50 mL of dialyzed FBS[5].

    • Add 5 mL of GlutaMAX and 5 mL of Penicillin/Streptomycin (100X) to prevent contamination[5],[8].

    • Add 500 µL of the Arginine stock to both Light and Heavy media bottles[5].

    • Add 500 µL of standard L-Lysine stock (146 mg/mL) to the Light media bottle.

    • Add 500 µL of the DL-Lysine (α-15N) stock (292 mg/mL) to the Heavy media bottle.

    • Mix thoroughly and filter the complete media through a 500 mL 0.22 µm Stericup[5].

    Phase 3: Cell Adaptation and Incorporation
    • Seed cells at 20-30% confluency in both Light and Heavy media[5].

    • Subculture the cells for a minimum of 5 to 6 population doublings. Causality: This duration is mathematically required to dilute the pre-existing light proteome to <1%, ensuring >99% incorporation of the heavy isotope[8],[11].

    • Maintain cells in parallel; monitor morphology closely. While cells generally tolerate D-Lysine well, the elevated total solute concentration requires observation for osmotic stress.

    Phase 4: Self-Validating Quality Control
    • Incorporation Check: Before executing the primary biological experiment, harvest 1x10^6 cells from the Heavy culture[8].

    • Lyse the cells, digest the proteome with Trypsin (which cleaves explicitly at the C-terminus of Lysine and Arginine), and analyze via high-resolution LC-MS/MS[11],[7].

    • Calculate the incorporation efficiency: (Heavy Peptide Intensity) / (Light + Heavy Peptide Intensity). Proceed with the main experiment only if the efficiency exceeds 95%[12].

    References

    • [5] Cell Culture in SILAC media. University of Sherbrooke. URL: [Link]

    • [8] Preparation of SILAC Media. Duke Department of Biostatistics and Bioinformatics. URL: [Link]

    • [11] A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols / ResearchGate. URL: [Link]

    • [10] Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics / NIH. URL: [Link]

    • [1] Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in Molecular Biology / PubMed. URL:[Link]

    • [2] Stable Isotopes for Mass Spectrometry. Cambridge Isotope Laboratories / CK Isotopes. URL:[Link]

    • [6] Probing the dynamics of O-GlcNAc glycosylation in the brain using quantitative proteomics. Caltech. URL: [Link]

    • [4] Patent Application Publication US 2016/0016890 A1: Stable Isotope Labeled Lysines. Google Patents. URL:

    • [9] SILAC Reagents for Quantitative Proteomics in Cell Culture. Silantes. URL:[Link]

    • [3] Lysine for SILAC. Eurisotop. URL:[Link]

    • [7] Mapping in silico genetic networks of the KMT2D tumour suppressor gene. NIH / PMC. URL:[Link]

    Sources

    Method

    How to use DL-LYSINE:HCL:H2O (ALPHA-15N) in quantitative proteomics

    An Application Guide for Quantitative Proteomics Using DL-Lysine:HCl:H2O (alpha-15N) Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive overview and a detailed protocol for the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide for Quantitative Proteomics Using DL-Lysine:HCl:H2O (alpha-15N)

    Authored by: Gemini, Senior Application Scientist

    Abstract

    This guide provides a comprehensive overview and a detailed protocol for the application of DL-Lysine:HCl:H2O (alpha-15N) in quantitative proteomics. The primary methodology discussed is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful and accurate technique for the mass spectrometry (MS)-based quantification of relative protein abundance between different cell populations. We will explore the fundamental principles of metabolic labeling, the rationale behind using lysine as a labeling agent, and the specific advantages conferred by the alpha-15N isotope. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust quantitative proteomics workflows to investigate cellular signaling, identify drug targets, and elucidate mechanisms of action.

    Introduction: The Imperative of Quantitative Proteomics

    Modern biological and pharmaceutical research has moved beyond simple protein identification to understanding the dynamic nature of the proteome. Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample, providing critical insights into the cellular response to stimuli, disease progression, or therapeutic intervention.[1][2] Among the various strategies for protein quantification, metabolic labeling stands out for its accuracy and robustness. By introducing stable, non-radioactive isotopes into proteins in vivo, we can create an internal standard that minimizes experimental variability.[3][4]

    The SILAC method is a cornerstone of quantitative proteomics.[2][5] It involves replacing a standard essential amino acid in the cell culture medium with an isotopically labeled "heavy" counterpart. DL-Lysine:HCl:H2O (alpha-15N) serves as such a "heavy" amino acid. Due to the action of the enzyme trypsin, which is ubiquitously used in proteomics to digest proteins into peptides, nearly every resulting peptide (with the exception of the C-terminal peptide) will contain at least one lysine or arginine residue.[4][6] This makes isotopically labeled lysine an ideal tool for ensuring broad coverage of the proteome in a quantitative experiment.

    Principle of the Method: SILAC with α-15N-Lysine

    The SILAC methodology is elegantly simple and powerful. It leverages the cell's own metabolic machinery to incorporate labeled amino acids into all newly synthesized proteins.[7][8] The process can be broken down into two key phases: the labeling phase and the experimental phase.

    • Labeling Phase: Two populations of cells are cultured in media that are identical in every way except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled form of lysine. The second population is grown in "heavy" medium, where the standard lysine is replaced with DL-Lysine:HCl:H2O (alpha-15N). Over several cell divisions, the "heavy" lysine is incorporated into the entire proteome of the second cell population, with incorporation efficiencies typically exceeding 97%.

    • Experimental Phase: Once labeling is complete, the two cell populations can be subjected to different experimental conditions. For example, the "heavy" labeled cells might be treated with a drug candidate, while the "light" cells are treated with a vehicle control.

    • Analysis: After the experimental treatment, the two cell populations are combined in a 1:1 ratio. This early-stage mixing is a key advantage of SILAC, as it ensures that subsequent sample handling steps (cell lysis, protein digestion, and mass spectrometry analysis) affect both populations equally, dramatically reducing sample-to-sample variability.[3][9]

    Inside the mass spectrometer, a peptide from the "light" sample and its "heavy" counterpart are chemically identical and thus co-elute during liquid chromatography. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the presence of the 15N isotope. The relative abundance of the protein is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.[10]

    Why Lysine?

    Lysine is an excellent choice for SILAC for several reasons:

    • Essential Amino Acid: For most mammalian cell lines, lysine is an essential amino acid, meaning the cells cannot synthesize it and must acquire it from the culture medium. This ensures that the only source of lysine is the one provided, allowing for complete and predictable labeling.[6]

    • Trypsin Cleavage: As mentioned, trypsin cleaves proteins at the carboxyl side of lysine and arginine residues. Labeling lysine ensures that the vast majority of tryptic peptides can be quantified.[4][6]

    • High Abundance: Lysine is a relatively common amino acid in most proteomes, further enhancing the coverage of quantifiable peptides.[]

    Detailed Application Notes

    The use of DL-Lysine:HCl:H2O (alpha-15N) in SILAC workflows enables a wide range of applications in basic research and drug development.

    Core Applications:
    • Differential Protein Expression Profiling: The most direct application is to compare protein expression levels between two states, such as healthy vs. diseased cells, or treated vs. untreated cells.[5] This is fundamental for identifying biomarkers and understanding disease pathology.

    • Analysis of Protein-Protein Interactions (PPIs): SILAC is exceptionally well-suited for "pull-down" or co-immunoprecipitation experiments. By using a labeled bait protein or antibody, one can distinguish true interaction partners from non-specific background contaminants.[12]

    • Studying Post-Translational Modifications (PTMs): The dynamics of PTMs like phosphorylation, ubiquitination, and acetylation can be accurately quantified. This is critical for dissecting signaling pathways.[13]

    • Drug Target Identification and Mechanism of Action: SILAC can be used to identify the cellular targets of a drug by observing which proteins show altered expression or interaction profiles upon treatment.[4][14]

    Quantitative Data Considerations

    The key to SILAC is the predictable mass shift introduced by the heavy isotope. For DL-Lysine:HCl:H2O (alpha-15N), only the alpha-amino group contains the 15N isotope.

    Isotope InformationMass of 14NMass of 15NMass Shift per 15N
    Natural Abundance99.632%0.368%
    Atomic Mass (Da)14.00307415.000109+0.997035

    Therefore, a tryptic peptide containing a single lysine residue labeled with alpha-15N will exhibit a mass increase of approximately 1 Da compared to its light counterpart.

    Peptide AttributeLight Peptide (Unlabeled Lysine)Heavy Peptide (alpha-15N Lysine)Mass Difference (Da)
    Lysine ResidueC₆H₁₄N₂O₂C₆H₁₄N(¹⁵N)O₂~1
    Example Peptide (K.SAMPLEPEPTIDER.T)m/zm/z + (1 / charge state)~1
    Example Peptide with 2 Lysines (K.SAMPLEKPEPTIDER.T)m/zm/z + (2 / charge state)~2

    Detailed Experimental Protocol: 2-Plex SILAC Workflow

    This protocol outlines a standard workflow for a two-condition SILAC experiment using DL-Lysine:HCl:H2O (alpha-15N).

    Phase 1: Cell Culture and Metabolic Labeling (Duration: ~2 weeks)
    • Prepare SILAC Media:

      • Light Medium: Prepare DMEM or RPMI-1640 medium that is deficient in L-lysine. Supplement this medium with all necessary components, including 10% dialyzed Fetal Bovine Serum (dFBS) and the normal "light" L-lysine at its standard concentration.

      • Heavy Medium: Prepare the same lysine-deficient medium, but supplement it with DL-Lysine:HCl:H2O (alpha-15N) at the same molar concentration as the light lysine.

      • Causality Note: Dialyzed FBS is critical because standard FBS contains unlabeled amino acids that would compete with the labeled ones, leading to incomplete labeling.[10]

    • Cell Adaptation and Expansion:

      • Culture two separate populations of your chosen cell line.

      • Grow one population in the "Light Medium" and the other in the "Heavy Medium".

      • Passage the cells for at least 5-6 cell doublings. This is essential to ensure that the existing, unlabeled proteins are diluted out and all newly synthesized proteins have incorporated the respective light or heavy lysine.[15]

    Phase 2: Verification of Labeling Efficiency (QC Step)
    • Before initiating the main experiment, harvest a small aliquot of cells from the "Heavy Medium" culture.

    • Lyse the cells, digest the proteins with trypsin (see Phase 4), and analyze the peptides via LC-MS/MS.

    • In the data analysis software, search for identified peptides and examine their isotopic distribution. The signal for the heavy form of the peptide should be at least 97% of the total signal for that peptide pair. If labeling is incomplete, continue passaging the cells for another 1-2 doublings.

    Phase 3: Biological Experiment
    • Once full labeling is confirmed, perform your experiment. For example:

      • "Light" Cells: Treat with vehicle control.

      • "Heavy" Cells: Treat with the experimental drug.

    • Ensure that the treatment duration, cell density, and all other conditions are identical for both populations.

    Phase 4: Sample Preparation and Digestion
    • Harvest and Lyse Cells: Harvest both cell populations separately. Count the cells accurately from each population.

    • Protein Quantification and Mixing: Lyse the cells in an appropriate lysis buffer. Determine the protein concentration of each lysate using a BCA or similar assay. Combine the "Light" and "Heavy" lysates in a precise 1:1 protein amount ratio (e.g., 50 µg of light + 50 µg of heavy).

      • Causality Note: Accurate 1:1 mixing is paramount for accurate quantification. Any deviation from this ratio will introduce a systematic bias in all calculated protein ratios.

    • Protein Digestion (In-Solution):

      • Reduce the disulfide bonds in the combined protein mixture using DTT.

      • Alkylate the cysteine residues with iodoacetamide to prevent disulfide bonds from reforming.

      • Digest the proteins into peptides overnight using a proteomics-grade trypsin.

    Phase 5: LC-MS/MS Analysis
    • Desalt the resulting peptide mixture using a C18 StageTip or similar desalting column.

    • Analyze the peptides using a high-resolution Orbitrap-based mass spectrometer coupled with a nano-liquid chromatography system.

    • Set up a data-dependent acquisition (DDA) method to fragment the most abundant peptides for identification.

    Visual Workflow

    SILAC_Workflow cluster_Phase1 Phase 1: Labeling cluster_Phase2 Phase 2: Experiment cluster_Phase3 Phase 3: Sample Processing cluster_Phase4 Phase 4: Analysis light_culture Cell Culture ('Light' Lysine) passage >5 Cell Doublings control_tx Control Treatment (e.g., Vehicle) light_culture->control_tx heavy_culture Cell Culture ('Heavy' α-15N-Lysine) exp_tx Experimental Treatment (e.g., Drug) heavy_culture->exp_tx mix Harvest, Lyse, Quantify & Mix 1:1 control_tx->mix exp_tx->mix digest Reduce, Alkylate & Trypsin Digest mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (H/L Ratio Calculation) lcms->data

    Caption: High-level workflow for a quantitative proteomics experiment using SILAC.

    Data Analysis and Interpretation

    Raw mass spectrometry data files are processed using specialized software packages like MaxQuant, Proteome Discoverer, or IsoQuant.[16]

    • Peptide Identification: The software searches the MS/MS fragmentation spectra against a protein sequence database to identify the peptides.

    • Peptide Pair Detection: The algorithm then searches for pairs of peptides that have the same sequence but differ by the mass of the incorporated isotope(s).

    • Ratio Calculation: For each identified peptide pair, the software calculates the ratio of the signal intensity of the heavy peptide to the light peptide (H/L ratio).

    • Protein Quantification: The H/L ratios of all peptides belonging to a specific protein are then aggregated and normalized to determine the overall abundance ratio for that protein.

    • Significance Analysis: Statistical tests are applied to determine which proteins show a significant change in abundance between the two conditions.

    Troubleshooting Common Issues

    IssueProbable Cause(s)Recommended Solution(s)
    Incomplete Labeling (<97%) - Insufficient number of cell passages.- Contamination from standard ("light") amino acids in non-dialyzed serum.- Continue to culture cells for 1-2 more passages.- Always use high-quality dialyzed FBS.
    Poor Cell Growth in SILAC Medium - Some cell lines are sensitive to the impurities in lower-grade labeled amino acids.- Dialyzed serum may lack essential growth factors.- Use high-purity, cell-culture tested labeled amino acids.- Supplement the medium with growth factors or a very small percentage (e.g., 1%) of normal serum if necessary.
    Arginine-to-Proline Conversion - A metabolic pathway in some cell lines can convert arginine to proline.[17]- This is not an issue when labeling only with lysine. However, if using labeled arginine, adding unlabeled proline to the medium can suppress this conversion.[17]
    Inaccurate H/L Ratios - Inaccurate protein quantification leading to unequal mixing of light and heavy lysates.- Co-elution of interfering species in the mass spectrometer.- Be meticulous with protein concentration assays (e.g., BCA). Run a 1:1 mix of untreated cells as a control to check for mixing accuracy.- Use high-resolution mass spectrometry to minimize interferences.

    Example Application: Mapping a Signaling Pathway

    SILAC is a powerful tool for elucidating the dynamics of signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, can be studied in detail. A researcher could use a SILAC experiment to compare cells before and after stimulation with EGF, quantifying changes in protein expression and phosphorylation across the entire pathway.

    EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

    Caption: Simplified EGFR signaling pathway, where protein level changes can be quantified by SILAC.

    References

    • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

    • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

    • Bantscheff, M., Schirle, M., Sweetman, G., Rick, J., & Kuster, B. (2007). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 389(4), 1017-1031. [Link]

    • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. [Link]

    • Chen, X., Wei, S., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. PROTEOMICS, 15(18), 3175-3192. [Link]

    • G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. [Link]

    • Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

    • Ren, Z., Li, C., He, L., Li, J., Yu, G., & Zhang, M. (2012). IsoQuant: A Software Tool for SILAC-Based Mass Spectrometry Quantitation. International Journal of Proteomics, 2012, 803715. [Link]

    • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein analysis by shotgun/bottom-up proteomics. Chemical reviews, 113(4), 2343-2394. [Link]

    • Ma, Y., & Zhang, P. (2018). A chemical probe for proteomic analysis and visualization of intracellular localization of lysine-succinylated proteins. Analyst, 143(8), 1849-1855. [Link]

    • Van Hoof, D., Pinkse, M. W., Oostwaard, M. J., Mummery, C. L., Heck, A. J., & Krijgsveld, J. (2007). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 6(12), 2200-2207. [Link]

    • G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. [Link]

    • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. [Link]

    • Soufi, B., Kelstrup, C. D., Stöhr, W. F., Fröhlich, T., Macek, B., & Olsen, J. V. (2010). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applied to Quantitative Proteomics of Bacillus subtilis. Journal of Proteome Research, 9(7), 3638-3646. [Link]

    • Wu, C. C., MacCoss, M. J., Howell, K. E., & Yates, J. R. (2004). A method for the comprehensive proteomic analysis of membrane proteins. Nature biotechnology, 22(9), 1159-1163. [Link]

    • MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. [Link]

    • University of California, San Diego. (n.d.). Relative Quantification: SILAC. [Link]

    • Zhang, J., & Neubert, T. A. (2009). Use of stable isotope labeling by amino acids in cell culture (SILAC) for phosphotyrosine protein identification and quantitation. Methods in molecular biology (Clifton, N.J.), 527, 79-92. [Link]

    • Harada, A., et al. (2019). New approach to evaluating the effects of a drug on protein complexes with quantitative proteomics, using the SILAC method and bioinformatic approach. Pharmaceutical Research, 36(9), 127. [Link]

    Sources

    Application

    Advanced Metabolic Flux Tracking: Mass Spectrometry Sample Preparation for α-¹⁵N DL-Lysine

    Introduction: The Analytical Niche of α-¹⁵N DL-Lysine In the realm of mass spectrometry (MS)-based quantitative biology, stable isotope labeling is most commonly associated with Stable Isotope Labeling by Amino Acids in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Niche of α-¹⁵N DL-Lysine

    In the realm of mass spectrometry (MS)-based quantitative biology, stable isotope labeling is most commonly associated with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Traditional SILAC protocols utilize heavily labeled amino acids—such as ¹³C₆¹⁵N₂-L-Lysine (+8 Da)—to create distinct mass shifts for global proteomic quantification and "spike-in" standardization[1][2].

    However, the use of α-¹⁵N DL-Lysine (+1 Da mass shift) serves a fundamentally different and highly specialized analytical purpose: Metabolic Flux Analysis (MFA) . Rather than quantifying intact protein abundance, α-¹⁵N labeling is deployed to trace the precise atomic fate of nitrogen during enzymatic degradation. This technique is indispensable for elucidating complex metabolic networks, such as those implicated in Pyridoxine-Dependent Epilepsy (PDE) and antiquitin deficiency[3].

    Mechanistic Rationale: Tracing the Saccharopine Pathway

    To understand the causality behind the sample preparation, one must first understand the biochemistry of the tracer. In human hepatic cells and astrocytes, lysine is primarily degraded via the saccharopine pathway, mediated by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS)[3].

    AASS possesses two distinct catalytic activities:

    • Lysine-Ketoglutarate Reductase (LKR): Condenses lysine and α-ketoglutarate to form saccharopine.

    • Saccharopine Dehydrogenase (SDH): Cleaves saccharopine into glutamate and α-aminoadipic semialdehyde (AASA), which spontaneously cyclizes to Δ¹-piperideine-6-carboxylate (P6C).

    The Isotopic Advantage: By specifically feeding cells α-¹⁵N DL-Lysine, the heavy nitrogen is exclusively located on the alpha-carbon. During the SDH-mediated cleavage of saccharopine, this specific α-amino group is transferred to form ¹⁵N-Glutamate , leaving the AASA/P6C byproduct completely unlabeled[3]. (Conversely, using ε-¹⁵N Lysine would label the AASA/P6C fragment while leaving glutamate unlabeled). Tracking this +1 Da shift in glutamate via MS provides definitive proof of active flux through the saccharopine pathway.

    Pathway Lysine α-¹⁵N DL-Lysine (+1 Da) Saccharopine ¹⁵N-Saccharopine (+1 Da) Lysine->Saccharopine LKR Activity aKG α-Ketoglutarate (Unlabeled) aKG->Saccharopine LKR Activity Glutamate ¹⁵N-Glutamate (+1 Da) Saccharopine->Glutamate SDH Activity AASA AASA / P6C (Unlabeled) Saccharopine->AASA SDH Activity

    Metabolic flux of the saccharopine pathway demonstrating the transfer of the α-¹⁵N label to glutamate.

    Experimental Design & Causality

    A robust MS protocol cannot merely be a sequence of steps; every reagent and action must be logically justified to preserve the integrity of the transient ¹⁵N-metabolites.

    • Dialyzed Serum (Causality): Standard Fetal Bovine Serum (FBS) contains high concentrations of endogenous, unlabeled free amino acids. If used, it will competitively dilute the α-¹⁵N DL-Lysine tracer, destroying the quantitative dynamic range of the MS signal. Dialyzed FBS ensures the tracer is the sole source of free lysine.

    • Cold Quenching (Causality): Intracellular metabolite turnover occurs on the scale of milliseconds to seconds. Rapid quenching with -80°C 80% Methanol instantly denatures LKR and SDH enzymes, "freezing" the metabolic snapshot and trapping transient intermediates like saccharopine before they degrade[3].

    • HILIC Chromatography (Causality): Lysine, saccharopine, and glutamate are highly polar, hydrophilic molecules. Standard Reversed-Phase (C18) columns fail to retain them, causing them to elute in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on polarity, enabling intact MS/MS analysis without the need for chemical derivatization[3].

    Workflow Step1 1. Metabolic Labeling (α-¹⁵N Lysine in Dialyzed FBS) Step2 2. Rapid Quenching (Cold 80% MeOH, -80°C) Step1->Step2 Step3 3. Biphasic Extraction (MeOH/CHCl3/H2O) Step2->Step3 Step4 4. Phase Separation (Isolate Aqueous Layer) Step3->Step4 Step5 5. HILIC-LC-MS/MS (HRMS Analysis) Step4->Step5

    Self-validating sample preparation workflow for polar metabolite extraction and HILIC-MS/MS analysis.

    Self-Validating Sample Preparation Protocol

    To ensure trustworthiness, this protocol integrates a Self-Validating System : the inclusion of orthogonal heavy-isotope internal standards prior to extraction to mathematically verify metabolite recovery rates, ensuring any loss during sample prep is accounted for.

    Phase 1: Cell Culture & Isotope Labeling
    • Prepare custom Lysine-free DMEM supplemented with 10% dialyzed FBS and standard glutamine/antibiotics.

    • Supplement the media with α-¹⁵N DL-Lysine to a final physiological concentration of 0.44 g/L[3].

    • Validation Check: Remove a 10 µL aliquot of the media at T=0 . Analyze this via LC-MS to establish the baseline isotopic purity of the input tracer.

    • Incubate the target cell line (e.g., human astrocytes) for 24 hours to achieve isotopic steady-state enrichment.

    Phase 2: Rapid Quenching & Biphasic Extraction
    • Remove culture plates from the incubator and immediately place them on an ice slurry.

    • Aspirate the media and rapidly wash the cells twice with ice-cold PBS to remove extracellular metabolites. (Time is critical: this step must take <10 seconds).

    • Immediately add 1.0 mL of pre-chilled (-80°C) 80% Methanol directly to the cells to quench metabolism and precipitate proteins[3].

    • Self-Validating Step: Spike exactly 10 µL of a heavy-isotope internal standard mix (e.g., ¹³C₅-Glutamine, ¹³C₆-Lysine at 1 µg/mL) into the lysis buffer. The ratio of recovered ¹³C-standards will dictate the absolute recovery efficiency.

    • Scrape the cells thoroughly and transfer the suspension to a 2.0 mL microcentrifuge tube. Sonicate for 15 seconds on ice to disrupt organelle membranes[3].

    • Add 400 µL of ice-cold Chloroform and 200 µL of LC-MS grade Water. Vortex vigorously for 30 seconds to create an emulsion.

    • Centrifuge at 14,500 × g for 15 minutes at 4°C. This biphasic extraction forces non-polar lipids into the lower organic phase, while polar metabolites partition into the upper aqueous phase.

    Phase 3: Sample Cleanup & LC-MS/MS Acquisition
    • Carefully aspirate the upper aqueous phase (containing the ¹⁵N-labeled polar metabolites) and transfer it to a fresh tube, avoiding the protein interphase.

    • Evaporate the solvent to complete dryness using a vacuum concentrator (SpeedVac) operating at 4°C to prevent thermal degradation of saccharopine.

    • Reconstitute the dried pellet in 50 µL of HILIC starting mobile phase (e.g., 50% Acetonitrile / 50% Water containing 10 mM Ammonium Acetate, pH 9.0).

    • Centrifuge at 14,500 × g for 5 minutes to pellet any insoluble micro-particulates before transferring the supernatant to MS autosampler vials.

    Quantitative Data Interpretation

    When analyzing the samples via High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole MS, the incorporation of the α-¹⁵N label will manifest as a highly specific +0.997 Da mass shift. Because the natural abundance of ¹³C is ~1.1%, high-resolution instruments (resolving power >70,000) are required to distinguish the true ¹⁵N isotopic peak from the natural M+1 ¹³C isotope of the unlabeled molecule.

    Table 1: Expected Mass Shifts for α-¹⁵N DL-Lysine Metabolic Tracking

    Target MetaboliteChemical FormulaUnlabeled Monoisotopic Mass (m/z)α-¹⁵N Labeled Mass (m/z)Expected Mass Shift (Δ Da)Pathway Implication
    L-Lysine C₆H₁₄N₂O₂146.1055147.1025+0.997Primary Tracer Input
    Saccharopine C₁₁H₂₀N₂O₆276.1321277.1292+0.997Active LKR Enzyme Flux
    L-Glutamate C₅H₉NO₄147.0532148.0502+0.997Active SDH Enzyme Flux
    AASA / P6C C₆H₁₁NO₃145.0739145.07390.000Unlabeled Byproduct

    Note: All m/z values assume positive electrospray ionization [M+H]+ . AASA and P6C exist in spontaneous equilibrium and will not carry the heavy nitrogen label when α-¹⁵N DL-Lysine is utilized.

    References

    • Source: Journal of Inherited Metabolic Disease (ZORA)
    • High-Throughput Global Peptide Proteomic Analysis by Combining Stable Isotope Amino Acid Labeling and Data-Dependent Multiplexed-MS/MS Source: Analytical Chemistry - ACS Publications URL
    • Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics Source: PubMed / Nature Protocols URL

    Sources

    Method

    In Vivo Isotopic Tracing Using DL-Lysine:HCl:H₂O (alpha-¹⁵N) to Quantify Protein and Amino Acid Dynamics

    An Application and Protocol Guide for Researchers Abstract This guide provides a comprehensive overview and detailed protocols for the application of DL-Lysine·HCl·H₂O labeled with a stable isotope at the alpha-nitrogen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application and Protocol Guide for Researchers

    Abstract

    This guide provides a comprehensive overview and detailed protocols for the application of DL-Lysine·HCl·H₂O labeled with a stable isotope at the alpha-nitrogen position (α-¹⁵N) for in vivo metabolic research. Stable isotope tracers are powerful tools for investigating the dynamic processes of protein synthesis, breakdown, and overall metabolic flux in a physiological context.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies to accurately quantify protein and amino acid kinetics. We will delve into the rationale behind experimental design, provide step-by-step protocols from tracer administration to mass spectrometric analysis, and discuss the critical aspects of data interpretation.

    Foundational Principles of In Vivo Isotopic Tracing

    In vivo metabolic studies using stable isotopes allow for the quantitative measurement of metabolic pathway rates, providing a dynamic view that surpasses the static information offered by traditional concentration measurements alone.[1][3][4][5] The core principle, known as the precursor-product relationship, involves introducing a labeled compound (the "tracer") into a biological system and measuring the rate at which it is incorporated into a product molecule.[6][7]

    Why Use α-¹⁵N-Lysine?

    • Lysine as a Tracer: Lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. Its primary metabolic fate within most tissues is incorporation into protein.[6] This makes it an excellent tracer for studying protein synthesis.

    • Stable Isotope Labeling (¹⁵N): Unlike radioactive isotopes, stable isotopes like ¹⁵N are non-radioactive and safe for use in a wide range of studies, including those involving human subjects.[2][6][8] They are naturally occurring, and their presence is distinguished from the more abundant ¹⁴N by its slightly higher mass, which can be precisely measured by mass spectrometry.[9]

    • Alpha-Nitrogen (α-¹⁵N) Position: The α-nitrogen is directly involved in the formation of the peptide bond. By labeling this position, we can be certain that the tracer molecule, once incorporated, is part of the protein backbone. This specificity is crucial for accurately measuring protein synthesis rates.

    The Tracer: Understanding DL-Lysine:HCl:H₂O (alpha-¹⁵N)

    The choice of tracer is critical, and the use of a DL-racemic mixture warrants specific consideration.

    • Chemical Properties: The tracer is supplied as a hydrochloride salt monohydrate for improved stability and solubility.

    • The DL-Racemic Mixture: This formulation contains both the D- and L-isomers of lysine. It is crucial to recognize that only L-lysine is incorporated into proteins during translation.[10] The D-isomer is metabolized through different pathways and does not contribute to protein synthesis.[10] When designing experiments, the effective concentration of the tracer for protein synthesis studies is therefore 50% of the total DL-lysine administered. This must be accounted for in all dosage calculations. The presence of D-lysine may be relevant in studies focused on specific non-protein metabolic pathways, but for protein kinetics, it is effectively a non-contributor.

    Strategic Experimental Design

    A robust experimental design is the cornerstone of a successful in vivo tracing study. The design must be tailored to the specific research question.

    Tracer Administration Methods

    The two most common methods for tracer administration are the bolus dose and the primed, continuous infusion.

    • Bolus Dose (or "Flooding Dose"): This technique involves administering a single, large dose of the labeled amino acid.[7] The goal is to rapidly and significantly increase the concentration of the labeled amino acid in the precursor pool (the free intracellular amino acid pool), effectively "flooding" it. This minimizes the impact of fluctuations in endogenous amino acid concentrations. This method is technically simpler and well-suited for measuring protein synthesis over a defined, short period.[7]

    • Primed, Continuous Infusion: This method involves an initial bolus dose (the "prime") to quickly raise the tracer enrichment, followed by a continuous intravenous infusion at a constant rate.[2] The objective is to achieve a steady-state isotopic enrichment in the plasma and precursor pools over a longer period. This is considered a more physiological approach and is often the gold standard for measuring whole-body protein turnover.

    Defining the Precursor Pool

    To accurately calculate the rate of protein synthesis, one must know the isotopic enrichment of the direct precursor for translation: the aminoacyl-tRNA. However, directly measuring this is technically prohibitive in most in vivo settings. Therefore, a surrogate pool is measured. The free intracellular amino acid pool is considered the most representative surrogate.[6] While plasma enrichment is easier to measure, it may underestimate the true precursor enrichment, as a portion of intracellular free amino acids comes from protein breakdown, which is unlabeled.

    Overall Experimental Workflow

    The entire process, from planning to data interpretation, follows a systematic sequence. The diagram below outlines the critical steps.

    G cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: In Vivo Procedure cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Interpretation A Formulate Research Question (e.g., Measure muscle FSR) B Experimental Design (Bolus vs. Infusion, Animal Model) A->B C Tracer Dose Calculation (Account for DL-mixture) B->C D Tracer Preparation & Administration C->D E Time-Course Sampling (Blood, Tissue Biopsies) D->E F Sample Quenching & Storage (e.g., Liquid N2, -80°C) E->F G Tissue Homogenization & Protein Hydrolysis F->G H Amino Acid Purification & Derivatization (for GC-MS) G->H I Mass Spectrometry Analysis (GC-MS or LC-MS/MS) H->I J Determine Isotopic Enrichment (Precursor & Product) I->J K Calculate Kinetic Parameters (e.g., FSR, Flux Rates) J->K L Statistical Analysis & Biological Interpretation K->L

    Caption: High-level experimental workflow for in vivo tracing.

    Detailed Experimental Protocols

    These protocols provide a framework for a typical in vivo study in a rodent model using a bolus dose of α-¹⁵N-DL-Lysine to measure tissue protein synthesis.

    Protocol 1: Tracer Preparation and Administration

    Rationale: Accurate preparation and administration of the tracer are critical for ensuring a known quantity is delivered to the system. Using sterile, pyrogen-free saline is essential for in vivo work.

    • Calculate the Required Dose:

      • Determine the target dose of L-lysine . A common flooding dose is 1.5 mmol/kg body weight.[7]

      • Since the tracer is a DL-mixture, you must use twice the molar amount of the DL-lysine tracer to achieve the target L-lysine dose.

      • Example Calculation: For a 25g mouse and a target L-lysine dose of 1.5 mmol/kg:

        • Dose (L-lysine) = 1.5 mmol/kg * 0.025 kg = 0.0375 mmol

        • Required DL-lysine = 0.0375 mmol * 2 = 0.075 mmol

        • Weigh out the corresponding mass of DL-Lysine·HCl·H₂O (α-¹⁵N).

    • Dissolution:

      • Under sterile conditions, dissolve the calculated mass of the tracer in an appropriate volume of sterile, pyrogen-free 0.9% saline. Aim for an injection volume that is manageable for the animal model (e.g., 100-200 µL for a mouse).

      • Ensure complete dissolution by gentle vortexing.

    • Administration:

      • Administer the tracer solution via the chosen route (e.g., intraperitoneal (IP) or intravenous (IV) injection). The administration should be rapid (<30 seconds) to conform to the principles of a bolus dose.[7]

      • Record the exact time of injection. This is T₀ for all subsequent measurements.

    Protocol 2: Biological Sample Collection and Processing

    Rationale: The timing of sample collection is critical for capturing the incorporation of the tracer into protein. Rapid quenching of metabolic activity by freezing in liquid nitrogen is essential to prevent post-sampling changes in protein synthesis or degradation.

    • Establish a Time Course: Select time points based on the expected rate of protein synthesis in the tissue of interest. For a flooding dose study, time points such as 15, 30, and 60 minutes post-injection are common.

    • Blood Collection:

      • At the designated time point, collect a blood sample (e.g., via cardiac puncture or tail vein).

      • Place the blood into a heparinized tube.

      • Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

      • Collect the plasma supernatant and store it at -80°C. This will be used for measuring plasma amino acid enrichment.

    • Tissue Collection:

      • Immediately following blood collection, euthanize the animal according to approved ethical protocols.

      • Quickly dissect the tissue of interest (e.g., liver, skeletal muscle).

      • Freeze the tissue immediately by clamp-freezing with tongs pre-chilled in liquid nitrogen.[11]

      • Store the frozen tissue at -80°C until further processing.

    Protocol 3: Sample Preparation for Mass Spectrometry

    Rationale: To measure isotopic enrichment, proteins must be isolated and broken down into their constituent amino acids (hydrolysis). For GC-MS analysis, amino acids must be chemically modified (derivatized) to make them volatile.[12][13][14]

    • Preparation of the Protein-Bound Fraction (Product):

      • Weigh a small piece of frozen tissue (~20-50 mg).

      • Homogenize the tissue in ice-cold 5% perchloric acid (PCA).

      • Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant contains the free intracellular amino acids (precursor pool), and the pellet contains the protein.

      • Wash the protein pellet multiple times with PCA and ethanol to remove any contaminating free amino acids.

      • Dry the protein pellet.

      • Add 6 M HCl to the dried pellet and hydrolyze at 110°C for 24 hours in a sealed, nitrogen-flushed vial to prevent oxidative degradation.[15]

      • After hydrolysis, dry the sample under a stream of nitrogen or using a vacuum centrifuge to remove the acid.

    • Preparation of the Intracellular Free Amino Acid Fraction (Precursor):

      • Take the supernatant from step 1.

      • Neutralize the PCA with a solution of potassium hydroxide (KOH).

      • Centrifuge to remove the potassium perchlorate precipitate.

      • The resulting supernatant contains the free intracellular amino acids.

    • Amino Acid Purification and Derivatization (for GC-MS):

      • Purify the amino acids from both the protein hydrolysate and the intracellular free fraction using strong cation-exchange chromatography.[12]

      • Elute the amino acids and dry them.

      • Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is to create N-acetyl methyl esters or trifluoroacetylated isopropyl esters.[12][14]

    Protocol 4: Mass Spectrometry Analysis

    Rationale: Mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). The ¹⁵N-labeled lysine will have a mass that is one Dalton higher than the unlabeled ¹⁴N-lysine, allowing for their relative abundance to be quantified.[16]

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Inject the derivatized amino acid sample into the GC-MS.

      • The gas chromatograph separates the different amino acids based on their volatility and interaction with the column.

      • The mass spectrometer detects the ions. Use selected ion monitoring (SIM) to monitor the specific m/z fragments corresponding to the derivatized ¹⁴N-lysine (M+0) and ¹⁵N-lysine (M+1).

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

      • LC-MS/MS can often be used for underivatized amino acids, simplifying sample preparation.[17][18]

      • The liquid chromatograph separates the amino acids in the liquid phase.

      • The mass spectrometer, often a triple quadrupole, is set to a Selected Reaction Monitoring (SRM) method to specifically detect the parent and fragment ions for both light (¹⁴N) and heavy (¹⁵N) lysine, providing high specificity and sensitivity.[19]

    ParameterGC-MSLC-MS/MS
    Sample State Volatile (Requires Derivatization)[13]Liquid (Often Underivatized)[18]
    Ionization Electron Ionization (EI)Electrospray Ionization (ESI)
    Typical Use Robust for targeted analysis of specific amino acids.High-throughput, suitable for complex mixtures.
    Key Advantage Well-established libraries and methods.High sensitivity and specificity, less sample prep.

    Data Analysis and Interpretation

    Calculating Isotopic Enrichment

    Isotopic enrichment is typically expressed as Atom Percent Excess (APE) or Tracer-to-Tracee Ratio (TTR). This is calculated from the relative peak areas of the labeled (M+1) and unlabeled (M+0) ions from the mass spectrometry data, after correcting for the natural abundance of ¹⁵N.

    Calculating Fractional Synthesis Rate (FSR)

    The FSR is the primary outcome of a bolus-dosing protein synthesis study. It represents the percentage of the tissue protein pool that is synthesized per unit of time.

    The formula is: FSR (%/hour) = [Eₚ / (Eᵢ * t)] * 100

    Where:

    • Eₚ is the isotopic enrichment (e.g., APE) of ¹⁵N-lysine in the protein-bound pool at the end of the experiment.

    • Eᵢ is the average isotopic enrichment of ¹⁵N-lysine in the intracellular free amino acid (precursor) pool over the labeling period.

    • t is the duration of the labeling period in hours.[20]

    Metabolic Flux Analysis (MFA)

    While FSR measures the net result of tracer incorporation, Metabolic Flux Analysis (MFA) provides a more comprehensive view of the entire metabolic network.[3][4] By tracking the ¹⁵N label as it moves from lysine to other nitrogen-containing compounds, one can quantify the rates (fluxes) of various interconnected metabolic reactions. This requires more complex experimental designs (often involving multiple tracers) and sophisticated computational modeling to interpret the labeling patterns in numerous metabolites.[5][21][22]

    G Lys_Tracer α-¹⁵N-DL-Lysine (Tracer Administered) Precursor Intracellular Free α-¹⁵N-L-Lysine Pool Lys_Tracer->Precursor Uptake Protein Newly Synthesized Protein (¹⁵N-labeled) Precursor->Protein Protein Synthesis (FSR) Transamination Transamination Reactions Precursor->Transamination Metabolic Flux Catabolism Lysine Catabolism Precursor->Catabolism Other_AA Other ¹⁵N-labeled Amino Acids (e.g., Glutamate) Transamination->Other_AA Excretion ¹⁵N-containing Excretory Products (e.g., Urea) Catabolism->Excretion

    Caption: Metabolic fate of the α-¹⁵N label from lysine.

    References

    • In vivo measurement of synthesis rate of multiple plasma proteins in humans. American Journal of Physiology-Endocrinology and Metabolism. [Link]

    • Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. PMC. [Link]

    • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

    • In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. SpringerLink. [Link]

    • Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum. American Physiological Society Journal. [Link]

    • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. PMC. [Link]

    • Measurement of 15N abundance ratio in 15N-labelled amino acid by multiple ion detector method in gas chromatography-mass spectrometry. INIS-IAEA. [Link]

    • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]

    • Assessing Muscle Protein Synthesis Rates In Vivo in Humans: The Deuterated Water (2H2O) Method. ResearchGate. [Link]

    • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Ovid. [Link]

    • 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids. PubMed. [Link]

    • In vivo 2H/13C flux analysis in metabolism research. PMC. [Link]

    • Determination of the ratio of /sup 15/N isotope in amino acid by gas chromatography-mass spectrometry. OSTI.GOV. [Link]

    • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

    • Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

    • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC. [Link]

    • Stable isotope tracer methods for in vivo investigations. ResearchGate. [Link]

    • Microbial fermentative preparation of L-[15N2]lysine and its tracer: application to serum amino acid kinetic studies. PubMed. [Link]

    • In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. PubMed. [Link]

    • Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). ResearchGate. [Link]

    • The metabolism of D- and L-lysine specifically labeled with 15N. PubMed. [Link]

    • Stable Isotope Tracers: Technological Tools that have Emerged. NCBI. [Link]

    • Lysine and protein metabolism in young women. Subdivision based on the novel use of multiple stable isotopic labels. PMC. [Link]

    • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC. [Link]

    • Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. Agilent. [Link]

    • Stable Isotope Methodology. Maastricht University. [Link]

    • Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC-MS/MS. PubMed. [Link]

    • Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento. [Link]

    • Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers. [Link]

    • Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. PMC. [Link]

    • Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo. eLife. [Link]

    • LC-MS/MS Method Package for D/L Amino Acids. Shimadzu (Europe). [Link]

    • Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose. PMC. [Link]

    • Liquid Chromatography with Tandem Mass Spectrometry Analysis of Carboxymethyl Lysine in Indonesian Foods. MDPI. [Link]

    • Non-Derivatization LC/MS/MS Method for Determination. Shimadzu. [Link]

    Sources

    Application

    2D NMR spectroscopy methods for DL-LYSINE:HCL:H2O (ALPHA-15N) analysis

    Advanced 2D NMR Spectroscopy Methods for DL-Lysine·HCl·H2O (α- 15 N) Analysis: A Comprehensive Application Note Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Appli...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced 2D NMR Spectroscopy Methods for DL-Lysine·HCl·H2O (α- 15 N) Analysis: A Comprehensive Application Note

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

    Executive Summary

    DL-Lysine hydrochloride monohydrate (C 6​ H 14​ N 2​ O 2​ ·HCl·H 2​ O) is a critical amino acid derivative utilized in metabolic tracing, chiral recognition studies, and pharmaceutical formulations. The selective isotopic enrichment of the alpha-nitrogen (α- 15 N) provides a highly specific magnetic resonance probe that is free from the spectral overlap of the natural abundance ε-amino group. This application note outlines a self-validating, expert-level protocol for acquiring high-resolution 2D 1 H- 15 N Heteronuclear Single Quantum Coherence (HSQC) spectra of α- 15 N labeled DL-Lysine, detailing the critical causal relationships between sample pH, chemical exchange rates, and pulse sequence parameterization.

    Introduction & Rationale

    In structural biology and metabolic research, isotopic labeling is a cornerstone technique for elucidating complex molecular dynamics. As demonstrated in[1], selective α- 15 N lysine labeling allows researchers to track specific backbone interactions without the confounding signals of side-chain amines.

    However, analyzing primary amines via 1 H-detected 2D NMR presents a fundamental physical challenge: the rapid chemical exchange of amine protons (-NH 3+​ ) with the bulk aqueous solvent. If the experimental conditions and pulse sequence parameters are not rigorously optimized, the target signals will broaden into the baseline, resulting in false negatives. This guide provides a deterministic workflow to overcome these limitations.

    Physicochemical & NMR Properties

    Understanding the baseline chemical shifts is essential for spectral assignment. A common pitfall for novices is confusing the α-CH proton shift with the α-NH 3+​ proton shift. In a 1 H- 15 N HSQC, the 1 H dimension reflects the attached amine protons, not the carbon-bound protons.

    Table 1: Quantitative NMR Chemical Shifts for DL-Lysine·HCl·H2O
    Nucleus / PositionChemical Shift (ppm)MultiplicityDiagnostic Utility
    1 H (α-CH) ~3.76TripletCorrelated via 1 H- 13 C HSQC; distinguishes backbone[2]
    1 H (α-NH 3+​ ) ~7.50 – 8.50Broad MultipletCorrelated via 1 H- 15 N HSQC; highly pH dependent[3]
    1 H (ε-CH 2​ ) ~3.03TripletIdentifies the side-chain terminus[2]
    15 N (α-NH 3+​ ) ~35.0 – 40.0SingletPrimary target for α- 15 N labeled tracking[3]
    15 N (ε-NH 3+​ ) ~33.0SingletNatural abundance baseline control[3]

    (Note: 15 N chemical shifts are referenced to liquid NH 3​ at 0 ppm).

    Experimental Workflow

    Workflow N1 1. Sample Preparation DL-Lysine·HCl·H2O (α-15N) 90% H2O / 10% D2O, pH 3.0 N2 2. 1D 1H NMR Validation Confirm presence of α-NH3+ peak at ~7.5-8.5 ppm N1->N2 N3 3. Parameter Optimization Adjust INEPT delays for 1J(NH) ≈ 73 Hz (NH3+ group) N2->N3 Validated N4 4. 2D 1H-15N HSQC Acquisition Use WATERGATE suppression Temp: 278 K - 298 K N3->N4 N5 5. Downstream Analysis Metabolic Tracing & Structural Biology N4->N5

    Figure 1: Self-validating 2D NMR experimental workflow for α-15N labeled DL-Lysine.

    Sample Preparation Protocol

    To ensure a self-validating system, the sample preparation must directly address the causality of proton exchange.

    Step 1: Solvent Selection

    • Action: Dissolve 5–10 mg of DL-Lysine·HCl·H 2​ O (α- 15 N) in 540 µL of ultra-pure H 2​ O and 60 µL of D 2​ O. Add 1 µL of 0.5 mM DSS as an internal reference.

    • Causality: You must use a 90% H 2​ O / 10% D 2​ O mixture. Preparing the sample in 100% D 2​ O will result in rapid isotopic exchange, converting the α- 15 NH 3+​ group into α- 15 ND 3+​ . Because deuterium has a different gyromagnetic ratio, the amine will become completely invisible to 1 H- 15 N correlation experiments.

    Step 2: pH Optimization

    • Action: Using a micro-pH electrode, carefully adjust the sample pH to 3.0 using dilute HCl or NaOH.

    • Causality: At physiological pH (~7.4), the chemical exchange rate of the -NH 3+​ protons with the bulk water is faster than the NMR timescale, causing the signals to coalesce and disappear[3]. Lowering the pH to 3.0 protonates the amine fully and drastically slows the exchange rate, allowing the protons to be detected.

    Step 3: Validation Checkpoint (1D 1 H NMR)

    • Action: Acquire a standard 1D 1 H NMR spectrum with WATERGATE solvent suppression.

    • Self-Validation: Inspect the region between 7.50 and 8.50 ppm. If the broad -NH 3+​ multiplet is absent, the chemical exchange is still too fast. Do not proceed to 2D acquisition. Instead, lower the sample temperature inside the probe to 278 K (5 °C) to further suppress the exchange kinetics, or re-verify the pH.

    2D NMR Spectroscopy Methods

    1 H- 15 N HSQC Parameterization

    Standard protein NMR pulse sequences (e.g., hsqcetf3gpsi) are calibrated for backbone amide groups. As noted in [4], backbone amides exhibit a one-bond scalar coupling ( 1JNH​ ) of approximately 90–95 Hz.

    • Expert Insight: The protonated α-amino group (-NH 3+​ ) of lysine possesses a significantly smaller 1JNH​ coupling of ~73 Hz, as detailed in studies of[5].

    • Causality: The INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) delays in the HSQC sequence dictate the efficiency of magnetization transfer from the highly sensitive 1 H to the insensitive 15 N. If standard parameters ( Δ=1/4J=2.77 ms) are used, the transfer will be misaligned, resulting in severe signal attenuation.

    Protocol Steps:

    • Pulse Sequence: Select a 1 H- 15 N HSQC sequence with WATERGATE or excitation sculpting to suppress the massive 90% H 2​ O solvent peak.

    • Recalibrate INEPT Delay: Explicitly set the 1JNH​ coupling constant parameter to 73 Hz . This will automatically adjust the INEPT delay to ~3.42 ms, maximizing polarization transfer for the α-NH 3+​ group.

    • Spectral Widths:

      • 1 H dimension (F2): 12 ppm (center at 4.7 ppm to encompass the water peak and the downfield amines).

      • 15 N dimension (F1): 40 ppm (center at 35 ppm to capture the primary amine region).

    • Acquisition: Set the number of scans to 8–16 (sufficient due to the high 15 N enrichment) and the t1 increments to 128–256 for high resolution in the indirect dimension.

    Data Analysis & Interpretation

    Upon processing the 2D matrix (utilizing squared sine-bell apodization and zero-filling), the spectrum should yield a highly distinct, high-intensity cross-peak.

    • Target Identification: The α- 15 N cross-peak will appear at approximately 7.8 ppm ( 1 H) and 38 ppm ( 15 N).

    • Purity & Integrity Verification: Because the sample is specifically α- 15 N labeled, the ε-amino group (which resonates at ~33 ppm 15 N) should either be completely absent or visible only at trace natural abundance levels (0.37%). The absence of a strong ε-amino cross-peak validates the positional integrity of the isotopic label.

    References

    • Klein-Seetharaman J, et al. "Solution NMR spectroscopy of [alpha -15N]lysine-labeled rhodopsin". Proceedings of the National Academy of Sciences.[Link][1]

    • University of Verona. "The very basics of NMR of proteins". [Link][4]

    • Esadze A, et al. "Dynamics of Lysine Side-Chain Amino Groups in a Protein Studied by Heteronuclear 1H-15N NMR Spectroscopy". Journal of the American Chemical Society.[Link][5]

    • Platzer G, et al. "pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids". Journal of Biomolecular NMR.[Link][3]

    Sources

    Method

    Application Notes: Efficient Incorporation of DL-Lysine·HCl·H₂O (α-¹⁵N) for High-Resolution Analysis of Bacterial Proteins

    Abstract Stable isotope labeling is a cornerstone technique in modern proteomics and structural biology, enabling the detailed study of protein structure, dynamics, and interactions. This guide provides a comprehensive f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    Stable isotope labeling is a cornerstone technique in modern proteomics and structural biology, enabling the detailed study of protein structure, dynamics, and interactions. This guide provides a comprehensive framework for the incorporation of alpha-¹⁵N-labeled lysine (in the form of DL-Lysine·HCl·H₂O) into recombinant proteins expressed in bacterial systems, primarily Escherichia coli. We will move beyond simple instructions to explore the underlying principles, from the selection of appropriate expression strains and media formulation to detailed protocols for cultivation and induction. The methodologies described herein are designed to be self-validating, ensuring high-efficiency isotope incorporation for downstream applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative Mass Spectrometry (MS).

    Foundational Principles: Why Selective Isotope Labeling?

    Uniformly labeling a protein with ¹⁵N (typically using ¹⁵NH₄Cl as the sole nitrogen source) is a common and cost-effective method.[1][2] However, selective labeling, where only specific amino acid types are isotopically labeled, offers unique advantages. By incorporating ¹⁵N specifically at the alpha-amino group of lysine, researchers can:

    • Simplify Complex NMR Spectra: In large proteins, uniform labeling can lead to widespread resonance overlap.[3] Selectively labeling lysine residues reduces the number of NMR-active nuclei, simplifying spectra and facilitating the assignment and analysis of specific sites within the protein.

    • Probe Specific Structural or Functional Sites: Lysine residues are frequently located on protein surfaces and are often involved in protein-protein interactions, ligand binding, and post-translational modifications. Labeling these specific sites allows for targeted investigation of their roles.

    • Generate Internal Standards for Mass Spectrometry: Proteins containing heavy-isotope-labeled amino acids are ideal internal standards for quantitative proteomics experiments, as they can be spiked into complex samples to control for variations in sample preparation and digestion efficiency.[4][5]

    The choice of DL-Lysine as the labeled source is a practical one; however, it is critical to understand that bacterial protein synthesis machinery will exclusively incorporate the L-lysine isomer.[6] The D-isomer will remain in the medium, unused.

    The Critical Choice: Expression Host & Media

    The success of a selective labeling experiment hinges on controlling the metabolic pathways of the bacterial host. The goal is to ensure that the exogenously supplied ¹⁵N-lysine is the only source of lysine for protein synthesis, preventing dilution of the isotope label.

    Host Strain Selection: Wild-Type vs. Auxotroph
    • Standard Expression Strains (e.g., BL21(DE3)): These strains are robust and widely used for protein expression.[7] They are prototrophic, meaning they can synthesize all 20 standard amino acids de novo. While they can import and utilize lysine from the medium, they will also continue to produce their own ¹⁴N-lysine, leading to incomplete labeling.

    • Lysine Auxotrophic Strains (e.g., lysA⁻ mutants): These are engineered strains that lack a functional gene in the lysine biosynthesis pathway (commonly lysA, which codes for diaminopimelate decarboxylase).[8] These strains are incapable of producing their own lysine and are therefore entirely dependent on an external supply for growth and protein synthesis.[9][10] For high-efficiency selective labeling, using a lysine auxotroph is strongly recommended.

    Media Formulation: The Minimalist Approach

    To prevent isotopic dilution from complex nitrogen sources, protein expression must be carried out in a defined minimal medium where every component is known.[11] M9 minimal medium is the standard choice.[12][13] Rich media like Luria-Bertani (LB) or Terrific Broth (TB) contain peptides and amino acids that would introduce unlabeled (¹⁴N) lysine, compromising the experiment. Supplementing M9 media can improve yields, but care must be taken not to introduce competing nitrogen sources.[14][15]

    Experimental Design & Protocols

    This section details the complete workflow, from media preparation to final cell harvest. The process is designed to maximize protein yield while ensuring near-complete incorporation of the ¹⁵N label.

    Required Materials & Reagents
    Reagent/MaterialSpecifications
    Isotope DL-Lysine·HCl·H₂O (α-¹⁵N, ≥98% enrichment)
    Bacterial Strain E. coli BL21(DE3) lysA⁻ (or similar lysine auxotroph)
    Expression Vector Plasmid containing the gene of interest (e.g., pET series)
    Antibiotics Appropriate for plasmid selection (e.g., Ampicillin, Kanamycin)
    Media Components Na₂HPO₄, KH₂PO₄, NaCl, MgSO₄, CaCl₂, D-Glucose
    Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)
    Equipment Shaking incubator, centrifuge, spectrophotometer
    Protocol 1: Preparation of ¹⁵N-Lysine M9 Minimal Medium

    This protocol is for preparing 1 liter of M9 minimal medium. All solutions, except where noted, should be prepared in high-purity water and sterilized by autoclaving or filtration.

    • Prepare Stock Solutions:

      • 5x M9 Salts (Nitrogen-Free): In 800 mL H₂O, dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, and 2.5 g NaCl. Adjust volume to 1 L and autoclave.[12]

      • 20% (w/v) D-Glucose: Dissolve 200 g D-glucose in H₂O to a final volume of 1 L. Filter sterilize.

      • 1 M MgSO₄: Dissolve 24.65 g MgSO₄·7H₂O in H₂O to a final volume of 100 mL. Autoclave.

      • 1 M CaCl₂: Dissolve 14.7 g CaCl₂·2H₂O in H₂O to a final volume of 100 mL. Autoclave.

      • ¹⁵N-Lysine Stock (100x): Dissolve 2.20 g of DL-Lysine·HCl·H₂O (α-¹⁵N) in 100 mL H₂O. This provides a 100 mM solution of L-lysine (as only half the molar mass is the L-isomer). Filter sterilize. Store at 4°C.

    • Assemble Final Medium (Aseptic Technique): To 750 mL of sterile H₂O, add:

      • 200 mL of 5x M9 Salts

      • 20 mL of 20% D-Glucose

      • 2 mL of 1 M MgSO₄

      • 100 µL of 1 M CaCl₂

      • 10 mL of 100x ¹⁵N-Lysine Stock

      • Appropriate antibiotic(s)

      • Adjust final volume to 1 L with sterile H₂O.

    Workflow for Labeled Protein Expression

    G cluster_prep Phase 1: Preparation cluster_growth Phase 2: Culture Growth cluster_expression Phase 3: Expression & Harvest cluster_analysis Phase 4: Downstream Processing transform Transform Lysine Auxotroph with Expression Plasmid plate Plate on Selective LB + Lysine Agar transform->plate colony Select Single Colony plate->colony starter Inoculate LB + Lysine Starter Culture (Overnight) colony->starter pellet Pellet Starter Culture, Wash with M9 Salts starter->pellet main Inoculate 15N-Lysine M9 Minimal Medium pellet->main grow Grow to OD600 ~0.6-0.8 main->grow induce Induce with IPTG grow->induce express Express Protein (e.g., 4-16 hrs) induce->express harvest Harvest Cells by Centrifugation express->harvest lysis Cell Lysis harvest->lysis purify Protein Purification (e.g., Affinity Chromatography) lysis->purify analysis QC & Analysis (SDS-PAGE, MS, NMR) purify->analysis

    Protocol 2: Step-by-Step Expression and Harvest
    • Transformation: Transform the expression plasmid into the E. coli lysine auxotrophic strain using a standard heat-shock or electroporation protocol.[16] Plate on LB agar supplemented with the appropriate antibiotic and 1 mM L-lysine to allow for colony formation. Incubate overnight at 37°C.

    • Starter Culture: Inoculate a single colony into 10-25 mL of LB medium containing the antibiotic and 1 mM L-lysine. Grow overnight at 37°C with vigorous shaking.

      • Rationale: Starting in rich medium allows the culture to build biomass quickly before the metabolically demanding switch to minimal medium.

    • Inoculation of Main Culture: a. Transfer the overnight starter culture to a sterile centrifuge tube. Pellet the cells at 4,000 x g for 10 minutes. b. Discard the supernatant. Resuspend the cell pellet in 20 mL of sterile 1x M9 salts (with no carbon or lysine source) to wash away any residual rich medium. c. Pellet the cells again and discard the supernatant. d. Resuspend the washed pellet in 5 mL of M9 salts and use this to inoculate 1 L of the pre-warmed ¹⁵N-Lysine M9 Minimal Medium.

      • Rationale: The washing step is critical to remove any carry-over ¹⁴N-lysine from the starter culture, ensuring maximum labeling efficiency.

    • Growth and Induction: a. Grow the main culture at 37°C with vigorous shaking (e.g., 220 rpm) in a baffled flask. b. Monitor the optical density at 600 nm (OD₆₀₀). c. When the OD₆₀₀ reaches 0.6-0.8, reduce the temperature (e.g., to 18-25°C, protein-dependent) and induce expression by adding IPTG to a final concentration of 0.1-1.0 mM.[17][18]

      • Rationale: Inducing during the mid-logarithmic growth phase ensures that the cells are metabolically active and primed for high-level protein synthesis.[19] Lowering the temperature can improve protein solubility.

    • Harvest: Continue to incubate the culture for 4-16 hours post-induction. Harvest the cells by centrifugation at >5,000 x g for 15 minutes at 4°C.[20] Discard the supernatant and store the cell pellet at -80°C until purification.

    Verification and Troubleshooting

    It is essential to verify the efficiency of isotope incorporation.

    • Verification Method: The most direct method is to analyze the purified protein or a tryptic digest using mass spectrometry. The mass shift of peptides containing lysine will confirm the incorporation of ¹⁵N. For a lysine residue, the incorporation of one ¹⁵N at the alpha-amino position will result in a mass increase of approximately 1 Da per lysine.

    • Troubleshooting:

    IssuePotential Cause(s)Recommended Solution(s)
    Low Cell Yield Minimal media is metabolically stressful; incorrect media pH.Increase buffering capacity of M9 medium[13]; ensure all components are fresh; optimize growth temperature.
    Low Protein Yield Codon bias; protein toxicity; suboptimal induction conditions.Optimize IPTG concentration and induction temperature/time; consider a different expression vector or host strain.
    Incomplete Labeling Contamination from rich starter medium; metabolic scrambling.Ensure the cell washing step (Protocol 2, Step 3) is performed thoroughly; use an auxotrophic strain to minimize scrambling.[9]

    Visualizing the Metabolic Rationale

    The use of an auxotrophic strain is paramount for preventing isotopic dilution. The following diagram illustrates why.

    G lysine_ext Exogenous DL-Lysine (α-15N) lysine_pool_wt lysine_pool_wt lysine_ext->lysine_pool_wt L-isomer uptake lysine_pool_aux lysine_pool_aux lysine_ext->lysine_pool_aux L-isomer uptake

    References

    • Protein Expression in E. coli: A Powerful System for Recombinant Protein Production. (2014). Journal of Visualized Experiments. [Link]

    • Shrestha, R., et al. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science. [Link]

    • IMSERC. (n.d.). 15N-Labeled Proteins. Northwestern University. [Link]

    • Gao, Y., et al. (2024). A novel hybrid high speed mass spectrometer allows rapid translation from biomarker candidates to targeted clinical tests using 15N labeled proteins. bioRxiv. [Link]

    • Coskun, E., et al. (2016). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology. [Link]

    • Protein NMR. (2012). 15N. University of Leicester. [Link]

    • Boca, M., et al. (2021). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst. [Link]

    • Shrestha, R., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Methods in Molecular Biology. [Link]

    • Han, Y., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

    • Ganguly, D. R., et al. (2019). E. coli protein expression and purification. protocols.io. [Link]

    • Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Molecules. [Link]

    • Expression Protocol in M9 Minimal Media via T7 Promoter. (n.d.). University of Washington. [Link]

    • 15N labeling of proteins in E. coli. (n.d.). EMBL. [Link]

    • Carpenter, B., & Tate, C. G. (2017). Expression and Purification of Mini G Proteins from Escherichia coli. Methods in Molecular Biology. [Link]

    • Purification of 6x His-tagged Protein (from E. coli). (2011). Bio-protocol. [Link]

    • Expression of proteins in E coli. (n.d.). QIAGEN. [Link]

    • Kay, L. E., et al. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Journal of Magnetic Resonance. [Link]

    • Sivashanmugam, A., et al. (2009). Increasing the buffering capacity of minimal media leads to higher protein yield. Protein Expression and Purification. [Link]

    • Expressing 15N labeled protein. (n.d.). University of Queensland. [Link]

    • L-lysine hydrochloride for Research. (n.d.). baseclick. [Link]

    • Azatian, S., et al. (2025). M9 Medium Composition Alters E. coli Metabolism During Recombinant Expression. bioRxiv. [Link]

    • Kelman, Z., & Reddy, P. (2015). Protein labeling in Escherichia coli with 2H, 13C and 15N. Methods in Enzymology. [Link]

    • Filiou, M. D., et al. (2012). The 15N isotope effect in Escherichia coli: a neutron can make the difference. Proteomics. [Link]

    • Chan, W. K., et al. (2021). Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure–function relationships. The Journal of Biochemistry. [Link]

    • Stable Isotope Protein Expression in E. coli & Yeast. (2025). Silantes. [Link]

    • Protocol for minimal medium cell growths. (n.d.). UConn Health. [Link]

    • Huang, S., et al. (2022). Engineering a feedback inhibition-insensitive plant dihydrodipicolinate synthase to increase lysine content in Camelina sativa seeds. Plant Biotechnology Journal. [Link]

    • Su, Y., et al. (2007). Generation of an Escherichia coli lysA targeted deletion mutant by double cross-over recombination for potential use in a bacterial growth-based lysine assay. Journal of Applied Microbiology. [Link]

    • E. coli Auxotrophic Expression Strains. (n.d.). Nippon Medical School. [Link]

    • 15N labeling in E. coli. (n.d.). University of Wisconsin-Madison. [Link]

    • Cell Culture in SILAC media. (2020). Boisvert Lab. [Link]

    • A method of preparing DL-lysine hydrochloride. (2016).
    • A review on l-lysine monohydrochloride dihydrate single crystals as semi-organic nonlinear optical materials. (2020). JETIR. [Link]

    • Tomé, D., & Tomé, D. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. Nutrients. [Link]

    Sources

    Application

    Isotope dilution mass spectrometry using alpha-15N DL-lysine

    Quantitative Profiling of Protein Turnover and Amino Acid Metabolism via Isotope Dilution Mass Spectrometry (IDMS) using α 15 N DL-Lysine Target Audience: Analytical Chemists, Proteomics Researchers, and Drug Development...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Quantitative Profiling of Protein Turnover and Amino Acid Metabolism via Isotope Dilution Mass Spectrometry (IDMS) using α

    15 N DL-Lysine

    Target Audience: Analytical Chemists, Proteomics Researchers, and Drug Development Professionals Application Focus: Absolute Quantification, Metabolic Flux Analysis, and Biomarker Discovery

    Executive Summary & Mechanistic Principles

    Isotope Dilution Mass Spectrometry (IDMS) is universally recognized as the gold standard for the absolute quantification of small molecules and proteins. By leveraging stable isotope-labeled internal standards (SIL-IS), IDMS perfectly corrects for analyte loss during sample preparation and ion suppression during mass spectrometric ionization.

    Among available tracers, α

    15 N DL-Lysine offers unique analytical advantages. Unlike uniform 13 C labeling, which shifts the mass significantly but alters the molecule's zero-point energy and potentially its chromatographic retention time (the "isotope effect"), a single 15 N substitution provides a precise +1 Da mass shift with near-identical physicochemical behavior to endogenous lysine. Furthermore, tagging the α -amino group specifically allows researchers to trace transamination reactions—where the α -nitrogen is transferred to α -ketoglutarate to form glutamate—making it an invaluable tool for studying metabolic flux and gut bacterial nutrient preferences in vivo[1].
    Overcoming Natural Isotopic Interference

    A critical challenge when using a +1 Da tracer ( α

    15 N) is the natural isotopic abundance of 13 C. Endogenous L-lysine ( C6​H14​N2​O2​ ) contains six carbon atoms, meaning the natural M+1 isotopologue exists at approximately 6.6% abundance. To ensure a self-validating and accurate assay, the analytical strategy must either mathematically deconvolute this natural contribution using least-squares regression[2] or utilize specific Multiple Reaction Monitoring (MRM) transitions that isolate the α -nitrogen retention during Collision-Induced Dissociation (CID).

    Analytical Strategy: Causality in Platform Selection

    Historically, positional specific activities of stable isotope-labeled amino acids were determined using Gas Chromatography-Mass Spectrometry (GC-MS)[2]. However, GC-MS requires extensive derivatization (e.g., conversion to heptafluorobutyryl isobutyl esters) which introduces variability.

    Modern AAA-MS (Amino Acid Analysis by Mass Spectrometry) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. LC-MS/MS eliminates the need for complex derivatization when paired with Hydrophilic Interaction Liquid Chromatography (HILIC) and offers superior precision. Comparative studies demonstrate that LC-MS/MS achieves an intra-assay variation of ~1.7%, vastly outperforming GC-MS (~13.5%) when measuring low-enrichment isotopic samples[4].

    Table 1: Comparison of Mass Spectrometry Modalities for Amino Acid IDMS
    ModalityDerivatization Required?Sample VolumeIntra-Assay Variation (CV%)Best Use Case
    LC-MS/MS No (HILIC) / Yes (RP)Low (< 5 µL)~1.7%High-throughput, absolute quantification[4]
    GC-MS Yes (e.g., Isobutyl ester)Moderate~13.5%Legacy positional analysis, volatile derivatives[2]
    GC-C-IRMS YesHigh~9.2%Ultra-precise total isotope ratio measurement[4]

    Experimental Workflow & Logical Relationships

    The integrity of an IDMS assay relies on the exact moment the internal standard is introduced. Spiking the α

    15 N DL-Lysine prior to any physical manipulation ensures that the ratio of unlabeled-to-labeled lysine remains locked, regardless of downstream extraction inefficiencies.

    IDMS_Workflow A 1. Sample Collection (Biofluids/Tissue) B 2. Isotope Spiking (Add α-15N DL-Lysine) A->B Preserves ratio C 3. Deproteinization (Solvent Precipitation) B->C Removes matrix D 4. Chromatography (HILIC Separation) C->D Extracts analytes E 5. MS/MS Detection (MRM Mode) D->E Resolves isobars F 6. Data Analysis (Absolute Quantification) E->F Ratio analysis

    Caption: Step-by-step IDMS workflow using α-15N DL-Lysine as an internal standard.

    Step-by-Step Protocol: Absolute Quantification of Free Lysine in Plasma

    This protocol details the extraction and LC-MS/MS quantification of free lysine from mammalian plasma.

    Phase 1: Reagent Preparation & Matrix Matching

    Standard Stock Solutions: Prepare a 10 mM stock of endogenous L-Lysine and a 10 mM stock of α

    15 N DL-Lysine in 0.1% Formic Acid (FA) in LC-MS grade water.

    Working Internal Standard (IS): Dilute the α

    15 N DL-Lysine stock to a working concentration of 50 µM.
  • Calibration Curve: Prepare a 6-point calibration curve of endogenous lysine (1 µM to 200 µM) in a surrogate matrix (e.g., 5% BSA in PBS) to mimic the proteinaceous environment of plasma.

  • Phase 2: Sample Extraction (Causality-Driven)

    Isotope Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Immediately add 10 µL of the 50 µM α

    15 N DL-Lysine IS.
    • Causality: Introducing the IS before precipitation ensures that any analyte co-precipitation perfectly mirrors the standard, preserving the quantitative ratio.

  • Protein Precipitation: Add 180 µL of ice-cold Acetonitrile (ACN) containing 0.1% FA. Vortex vigorously for 30 seconds.

    • Causality: The high organic content denatures plasma proteins, crashing them out of solution while highly polar amino acids remain suspended in the aqueous-organic mixture.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 100 µL of the clear supernatant to an LC-MS vial equipped with a glass insert.

  • Phase 3: LC-MS/MS Parameters
    • Column: ZIC-HILIC column (100 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: Start at 90% B, hold for 2 mins, ramp to 50% B over 5 mins, hold for 2 mins, return to 90% B for 4 mins to re-equilibrate.

      • Causality: HILIC retains polar compounds in high organic conditions. The aqueous ramp elutes the highly polar lysine. Adequate re-equilibration (4 mins) is strictly required in HILIC to rebuild the aqueous layer on the stationary phase, preventing retention time drift.

    Data Processing & Fragmentation Logic

    During electrospray ionization (ESI+), lysine readily forms an [M+H]+ precursor ion at m/z 147.1. Subjecting this precursor to CID primarily results in the loss of ammonia ( NH3​ ), water ( H2​O ), and carbon monoxide ( CO ). The dominant quantifier ion at m/z 84.1 represents the retention of the carbon backbone after these losses.

    When utilizing α

    15 N DL-Lysine ( m/z 148.1), tracking the m/z 85.1 product ion confirms the retention of the α -nitrogen label in the fragment.

    MRM_Logic Lys Endogenous Lysine Precursor: m/z 147.1 Frag1 Product Ion: m/z 84.1 (Loss of NH3 + H2O + CO) Lys->Frag1 CID N15Lys α-15N DL-Lysine Precursor: m/z 148.1 Frag2 Product Ion: m/z 85.1 (Retains α-15N label) N15Lys->Frag2 CID Quant Peak Area Ratio (Endogenous / Labeled) Frag1->Quant Frag2->Quant

    Caption: MRM collision-induced dissociation logic for endogenous vs. α-15N lysine.

    Table 2: Typical MRM Transitions for Lysine Quantification

    AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Retains α 15 N?Endogenous L-Lysine147.184.120N/AEndogenous L-Lysine147.1130.115N/A α 15 N DL-Lysine148.185.120Yes α 15 N DL-Lysine148.1131.115Yes Absolute Quantification Calculation: Plot the peak area ratio (Endogenous m/z 147.1 → 84.1 / Labeled m/z 148.1 → 85.1) against the known concentrations of the calibration standards. The linear regression equation ( y=mx+c ) is then used to determine the absolute concentration of free lysine in the unknown biological samples, inherently corrected for any matrix suppression by the y -axis ratio.

    References

    • Lee, T. A., Frost, D. I., Wilson, G. E., & Hardy, J. K. (1991). "A multiple mass spectral line method for determining positional specific activities in stable isotope-labeled amino acids." Analytical Biochemistry. 5

    • Reese, A. T., et al. (2022). "Gut bacterial nutrient preferences quantified in vivo." eScholarship / University of California. 1

    • Brodsky, I. G., Balagopal, P., & Nair, K. S. (2006). "Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins." PubMed Central (PMC). 4

    • Park, J., et al. (2012). "Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry." Journal of Proteome Research (ACS Publications).3

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting DL-LYSINE:HCL:H2O (ALPHA-15N) Incorporation

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing incomplete isotopic incorporation when using DL-LYSINE:HCL:H2O (ALPHA-15N) .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing incomplete isotopic incorporation when using DL-LYSINE:HCL:H2O (ALPHA-15N) . While stable isotope labeling by amino acids in cell culture (SILAC) and NMR metabolic tracing are robust techniques, the specific biochemical properties of this racemic, hydrated salt compound introduce unique stoichiometric and analytical traps.

    This guide is designed to move beyond basic troubleshooting by explaining the exact causality behind incorporation failures and providing a self-validating framework to ensure absolute quantitative accuracy in your proteomics and metabolomics workflows.

    Part 1: The Causality Matrix — Why Incorporation Fails

    In dynamic labeling experiments, a labeling efficiency of 1 for accurate quantitation[1]. When using DL-LYSINE:HCL:H2O (ALPHA-15N), falling short of this metric is almost always driven by three intersecting factors:

    1. The Enantiomeric Trap (DL vs. L)

    Mammalian cells and most microbes exclusively utilize the L-enantiomer of amino acids for ribosomal protein synthesis. DL-Lysine is a racemic mixture, meaning exactly 50% of the mass consists of the metabolically inert D-enantiomer. If you substitute standard L-Lysine with DL-Lysine on a 1:1 mass basis, you are immediately under-dosing your cell culture by 50%. This premature depletion of bioavailable L-Lysine triggers cellular starvation, forcing cells to activate autophagy. Autophagy scavenges unlabeled (14N) endogenous proteins to sustain survival, which severely dilutes your newly synthesized 15N isotopic pool.

    2. The Salt and Hydration Mass Deficit

    Standard cell culture protocols calculate amino acid molarity based on the free base form (L-Lysine MW: ~146.19 g/mol ). However, DL-LYSINE:HCL:H2O (ALPHA-15N) includes a hydrochloride salt and a monohydrate (MW: ~201.66 g/mol ). Failing to account for this additional mass results in an additional ~27% reduction in actual lysine molecules delivered to the media.

    3. The +1 Da Isotopic Envelope Overlap

    Unlike 13C6 or 15N4 labels that provide massive, easily distinguishable mass shifts, an Alpha-15N label adds only a single neutron (+0.997 Da). In mass spectrometry, this +1 Da shift overlaps almost perfectly with the natural 13C isotopic envelope (the M+1 peak) of unlabeled peptides. When using 15N labels, 2 to prevent false peak assignments during MS deconvolution[2]. If incorporation is incomplete, standard proteomics software will misassign the 15N peak as a natural 14N isotope.

    Part 2: Quantitative Data & Stoichiometry

    To prevent starvation-induced 14N scavenging, you must correct your media formulation. The table below illustrates the catastrophic deficit caused by direct mass substitution and provides the corrected stoichiometric calculation.

    Table 1: Stoichiometric Impact of DL-Racemate and Salt Forms on Bioavailable L-Lysine

    ParameterTarget (Standard Protocol)Common Error (Direct Mass Substitution)Corrected Calculation (Optimized)
    Compound Used L-Lysine (Free base)DL-Lysine·HCl·H2O (Alpha-15N)DL-Lysine·HCl·H2O (Alpha-15N)
    Mass Added per Liter 100.0 mg/L100.0 mg/L275.8 mg/L
    Total Molarity 0.684 mM0.496 mM1.368 mM
    Bioavailable L-Lysine 0.684 mM0.248 mM (64% Deficit)0.684 mM (Target Met)
    Expected Labeling >95% (14N Baseline)<60% (15N) + Autophagy>95% (15N)
    Part 3: Visualizing the Workflows

    ScavengingPathway Media Media Supplementation DL-Lysine·HCl·H2O L_Lys L-Lysine (15N) (Bioavailable: ~36%) Media->L_Lys D_Lys D-Lysine (Metabolically Inert) Media->D_Lys Depletion Premature L-Lysine Depletion in Media L_Lys->Depletion Rapid uptake Protein Synthesized Proteome (Incomplete 15N Incorporation) L_Lys->Protein Early Growth (15N) Autophagy Autophagy / Protein Turnover (Scavenging 14N Lysine) Depletion->Autophagy Starvation Signal Autophagy->Protein Late Growth (14N Dilution)

    Caption: Metabolic pathway illustrating how DL-racemate under-dosing triggers 14N-lysine scavenging.

    TroubleshootingLogic Start Assess 15N Incorporation via MS CheckEff Is Incorporation < 95%? Start->CheckEff DL_Check 1. Stoichiometry Check: Did you double the DL mass? CheckEff->DL_Check Yes (Troubleshoot) Proceed Proceed to Downstream Analysis CheckEff->Proceed No (Optimal) Salt_Check 2. MW Check: Accounted for HCl·H2O? DL_Check->Salt_Check Serum_Check 3. Media Check: Is Dialyzed FBS <10kDa used? Salt_Check->Serum_Check Time_Check 4. Growth Check: >5 Cell Doublings achieved? Serum_Check->Time_Check Time_Check->Start Adjust & Repeat

    Caption: Step-by-step logical workflow for diagnosing and resolving incomplete 15N isotopic incorporation.

    Part 4: Self-Validating Experimental Protocol

    To guarantee trustworthiness in your data, implement this self-validating methodology before proceeding to large-scale biological experiments.

    Step 1: Stoichiometric Media Preparation

    • Determine the target L-Lysine concentration of your base media (e.g., DMEM typically requires 146 mg/L of L-Lysine free base).

    • Calculate the required mass of DL-LYSINE:HCL:H2O (ALPHA-15N) by multiplying the target mass by 2.758 (accounting for the 2x DL factor and the 1.379x MW factor).

    • Sterile-filter the supplemented media.

    Step 2: Depletion of Endogenous Lysine

    • Ensure your base media is entirely devoid of unlabeled lysine.

    • Supplement exclusively with extensively 3 to prevent unlabeled amino acid contamination from the media[3]. Even conditioned media must be 4 to remove significant amounts of unlabeled amino acids[4].

    Step 3: Cell Adaptation and Passaging

    • Seed cells at a low density (e.g., 10-20% confluency).

    • Cells must be5 in the labeled medium to ensure complete proteome turnover[5].

    • Monitor cell morphology. If cells grow significantly slower than controls, verify that the D-enantiomer is not causing unexpected toxicity in your specific cell line.

    Step 4: MS Validation and Isotopic Deconvolution (Self-Validation Check)

    • Harvest a small aliquot of cells (10^6 cells) after the 5th doubling.

    • Perform an in-gel tryptic digest and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

    • Critical: Do not rely on default SILAC software settings. Use a dedicated isotope deconvolution tool (like Protein Prospector MS-Isotope) to calculate the M-1/M ratio, ensuring the +1 Da shift of Alpha-15N is accurately separated from the natural 13C abundance. Proceed to full experiments only when incorporation is >95%.

    Part 5: Frequently Asked Questions (FAQs)

    Q: My cells are growing significantly slower in the 15N-labeled media compared to the light media. What is wrong? A: You are likely starving the cells. If you added the DL-Lysine salt at the same milligram-per-liter ratio as standard L-Lysine, your cells are only receiving ~36% of the required bioavailable amino acid. Recalculate your media formulation using the 2.758x multiplier. Additionally, dialyzed FBS lacks small-molecule growth factors; you may need to supplement with purified growth factors.

    Q: My MS data shows a massive peak overlap, and the software reports 0% incorporation despite 6 passages. Did the label degrade? A: The label did not degrade. Alpha-15N adds exactly +1 Da. The natural abundance of 13C in a standard tryptic peptide creates an M+1 peak that perfectly overlaps with your 15N monoisotopic peak. Standard SILAC software looks for +6 Da or +8 Da shifts and will interpret your 15N peak as a natural 14N/13C isotope. You must use high-resolution MS and adjust your software's isotopic envelope parameters to specifically search for 15N enrichment.

    Q: Can I use this compound for non-dividing cells like primary neurons? A: Metabolic labeling relies entirely on protein turnover. Because non-dividing cells do not replicate DNA or synthesize large amounts of new structural proteins, achieving >95% incorporation takes exponentially longer. For primary neurons, consider spike-in approaches (Super-SILAC) rather than dynamic metabolic labeling.

    References
    • BenchChem. "Strategies for dealing with incomplete labeling in dynamic SILAC." 1

    • Thermo Fisher Scientific. "SILAC Protein Quantitation Kits." 5

    • Frontiers in Plant Science. "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector." 2

    • Bendall et al., PMC. "Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells." 3

    • Prokhorova et al., PMC. "Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells." 4

    Sources

    Optimization

    How to minimize isotopic scrambling in alpha-15N DL-lysine experiments

    Technical Support Center: Minimizing Isotopic Scrambling in α -¹⁵N DL-Lysine Experiments Welcome to the Technical Support Center. This guide is engineered for researchers, structural biologists, and drug development prof...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Minimizing Isotopic Scrambling in α -¹⁵N DL-Lysine Experiments

    Welcome to the Technical Support Center. This guide is engineered for researchers, structural biologists, and drug development professionals utilizing stable isotope labeling. When working with α -¹⁵N DL-lysine for NMR spectroscopy or mass spectrometry (MS) tracing, the primary challenge is isotopic scrambling —the unintended transfer of the ¹⁵N label from the target lysine to other amino acids.

    This guide provides a mechanistic breakdown of why this occurs and delivers field-validated troubleshooting strategies to lock your isotopic labels in place.

    Mechanistic Overview: The Causality of Scrambling

    Isotopic scrambling in α -¹⁵N DL-lysine experiments is not a random artifact; it is a direct consequence of cellular nitrogen metabolism. When α -¹⁵N lysine enters the cell, it is subjected to catabolism via the saccharopine or pipecolic acid pathways[1].

    The primary culprits for scrambling are pyridoxal-phosphate (PLP)-dependent transaminases . These enzymes reversibly transfer the α -¹⁵N amino group from lysine degradation intermediates (such as α -aminoadipic acid) to α -ketoglutarate, generating ¹⁵N-glutamate[1]. Because glutamate acts as the universal nitrogen donor in the cell, the ¹⁵N label is rapidly redistributed to alanine, aspartate, and other aliphatic residues[2].

    Furthermore, because you are using a DL-racemic mixture , the D-enantiomer (which cannot be incorporated into proteins) is rapidly degraded by D-amino acid oxidases, releasing free ¹⁵N-ammonia that further exacerbates systemic scrambling.

    Pathway Visualization

    G Lys α-15N DL-Lysine (Target Precursor) PLP PLP-Dependent Transaminases Lys->PLP Catabolism Target Target Protein (Specific 15N-Lys) Lys->Target Translation (Desired) Glu 15N-Glutamate (Scrambling Hub) PLP->Glu α-amino transfer Inhibitor NaBH4 / AOAA (Inhibitors) Inhibitor->PLP Irreversible Reduction

    Workflow of α-15N Lysine transamination and targeted PLP-enzyme inhibition strategies.

    Diagnostic Q&A and Troubleshooting Guides

    Q1: My NMR spectra show heavy ¹⁵N enrichment in glutamate and alanine, even though I only supplemented α -¹⁵N DL-lysine. How is the label leaking? A: This leakage is driven by transaminase-induced conversion. In biological systems, the degradation of lysine eventually forms α -aminoadipic acid (AAA). During this process, PLP-dependent transaminases transfer the α -¹⁵N group to α -ketoglutarate, creating ¹⁵N-glutamate[1]. Glutamate then donates this nitrogen to pyruvate to form alanine[2]. To fix this, you must either inhibit the transaminases chemically or use auxotrophic E. coli strains deficient in key transaminases (e.g., ilvE, avtA)[2].

    Q2: I am using an E. coli cell-free protein synthesis (CFPS) system. How can I chemically prevent this scrambling? A: The most authoritative method for CFPS is the broadband inhibition of PLP-dependent enzymes using sodium borohydride (NaBH₄)[3]. NaBH₄ irreversibly reduces the Schiff bases formed between the PLP cofactor and the lysine side chains of the transaminases[3]. Because CFPS systems rely only on the translational machinery and not active cellular metabolism, you can safely knock out transaminase activity without halting protein synthesis, effectively locking the ¹⁵N label onto your target lysine[3].

    Q3: What strategies minimize scrambling in mammalian cell cultures like HEK293? A: In mammalian systems, chemical inhibition is often too toxic. Instead, the causality of scrambling is concentration-dependent. High concentrations of labeled amino acids saturate primary translational pathways and spill over into catabolic sinks. By tuning the concentration of the labeled amino acid down to 25 mg/L (from the standard 100 mg/L), you prevent the saturation of these metabolic sinks, yielding clear isotopic enrichment with minimal cross-metabolism[4].

    Q4: How does the use of the DL-racemic mixture specifically exacerbate scrambling compared to pure L-lysine? A: Ribosomes exclusively incorporate L-lysine into the growing polypeptide chain. The remaining D-lysine is targeted by D-amino acid oxidases (DAAO), which oxidatively deaminate D-lysine into an α -keto acid, releasing free ¹⁵N-ammonia. This ¹⁵N-ammonia is rapidly reassimilated by glutamate dehydrogenase into the cellular glutamate pool, leading to massive systemic scrambling. If you must use the DL mixture, strictly limit the expression induction window (e.g., 3-4 hours) to outpace D-enantiomer degradation.

    Quantitative Performance Data

    The following table summarizes the expected isotopic scrambling levels based on the experimental system and the applied intervention.

    Experimental ConditionInterventionTarget SystemIsotopic Scrambling LevelReference
    Standard CFPS (S30)NoneE. coli S30High (>30% loss to other AAs)[3]
    Modified CFPS (S30)NaBH₄ TreatmentE. coli S30<5% (Suppressed)[3]
    HEK293 Culture100 mg/L ¹⁵N-AAsMammalianHigh (Significant cross-metabolism)[4]
    HEK293 Culture25 mg/L ¹⁵N-AAsMammalianMinimal (Clear enrichment)[4]
    Human Astrocytes α -¹⁵N-LysineMammalian40-60% (via AAA pathway)[1]

    Validated Experimental Protocols

    Protocol A: NaBH₄ Treatment of E. coli S30 Extracts for CFPS

    This protocol utilizes irreversible chemical reduction to neutralize PLP-dependent transaminases prior to translation.

    • Extract Preparation: Thaw standard E. coli S30 extract on ice.

    • Chemical Reduction: Add freshly prepared NaBH₄ to the extract to achieve a final concentration of 5 mM[3]. Gently mix and incubate on ice for 30 minutes. The NaBH₄ will irreversibly reduce the PLP-enzyme Schiff bases[3].

    • Self-Validation Step (Dialysis): Dialyze the treated extract against a standard CFPS buffer (e.g., 10 mM Tris-acetate, 14 mM magnesium acetate, 60 mM potassium acetate, pH 8.2) for 4 hours at 4°C to remove residual NaBH₄. Validation: Measure the A260/A280 ratio of the dialyzed extract. A ratio of ~1.8–2.0 confirms that ribosomal RNA integrity has been maintained and the excess reducing agent (which could otherwise destroy nucleotide triphosphates) has been cleared.

    • Translation Reaction: Assemble the CFPS reaction using the dialyzed extract, supplementing strictly with α -¹⁵N DL-lysine and the remaining 19 unlabeled L-amino acids.

    Protocol B: Media Tuning in Mammalian Cell Culture (HEK293)

    This protocol relies on metabolic flux control to prevent the saturation of catabolic pathways.

    • Media Depletion: Grow HEK293 cells in standard DMEM until they reach an optimal density of 2×106 cells/mL. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in custom lysine-depleted expression media.

    • Isotope Supplementation: Add α -¹⁵N DL-lysine to the media at a strictly controlled concentration of 25 mg/L [4]. Do not exceed this concentration, as higher levels force the excess lysine into the transaminase-driven degradation pathways.

    • Induction & Temporal Control: Induce protein expression. Harvest the cells exactly 24 hours post-induction. This limited window ensures the target protein is synthesized before the D-lysine enantiomer is fully degraded into ¹⁵N-ammonia.

    • Self-Validation Step (HRMS Profiling): Before proceeding to NMR, lyse a 1 mL aliquot of the culture and perform High-Resolution Mass Spectrometry (HRMS) on the free amino acid pool. Validation: Quantify the ¹⁵N enrichment in the free glutamate pool. If ¹⁵N-glutamate enrichment is <5%, the metabolic tuning was successful, and the batch is cleared for downstream structural analysis.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing MS/MS Fragmentation for DL-Lysine:HCl:H2O (alpha-15N)

    Welcome to the technical support guide for the optimization of MS/MS fragmentation parameters for DL-Lysine:HCl:H2O (alpha-15N). This resource is designed for researchers, scientists, and drug development professionals t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the optimization of MS/MS fragmentation parameters for DL-Lysine:HCl:H2O (alpha-15N). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the nuanced process of method development for this isotopically labeled amino acid. The following sections are structured to address common challenges and provide robust, scientifically-grounded solutions.

    Frequently Asked Questions (FAQs)

    This section provides rapid answers to the most common questions encountered during the analysis of alpha-15N labeled DL-Lysine.

    Q1: What is the expected precursor ion m/z for DL-Lysine:HCl:H2O (alpha-15N)?

    A1: The molecular weight of DL-Lysine (alpha-15N) is approximately 147.11 g/mol . In positive electrospray ionization (ESI) mode, it will readily protonate to form [M+H]⁺. Therefore, you should be targeting a precursor ion with an m/z of approximately 148.11 . The HCl and H₂O are part of the salt form and will dissociate in solution, not typically contributing to the mass of the primary analyte ion in ESI.

    Q2: Why am I seeing a weak precursor ion signal?

    A2: A weak precursor signal can stem from several factors:

    • Suboptimal Ionization Conditions: Ensure the mobile phase pH is at least two units below the pKa of the alpha-amino group (pKa ≈ 9) to promote efficient protonation.[1]

    • Matrix Effects: If analyzing in a complex matrix, other components can suppress the ionization of your analyte.[2][3] Consider sample cleanup techniques like solid-phase extraction (SPE).

    • In-Source Fragmentation: The compound might be fragmenting within the ion source before it reaches the mass analyzer. Try reducing the declustering potential (or equivalent parameter on your instrument).

    Q3: What are the most common neutral losses for lysine during MS/MS?

    A3: Lysine commonly undergoes neutral losses of small molecules like water (H₂O) and ammonia (NH₃).[4] Another characteristic fragmentation is the loss of the entire side chain.

    Q4: How does the alpha-15N label affect fragmentation?

    A4: The 15N label at the alpha-amino group will shift the mass of any fragment ion containing this nitrogen by +1 Da. For example, the characteristic immonium ion of lysine at m/z 84.08 will be observed at m/z 85.08. This predictable mass shift is a powerful tool for confirming the identity of fragment ions.

    Q5: Should I expect chromatographic differences between labeled and unlabeled lysine?

    A5: Generally, 15N labeling does not significantly alter the chromatographic retention time compared to its 14N counterpart, unlike some cases of deuterium labeling which can cause slight shifts.[5]

    Troubleshooting Guide

    This guide provides a systematic approach to resolving common issues encountered during the optimization process.

    Issue 1: Poor Peak Shape or Tailing
    • Causality: Poor peak shape for a polar compound like lysine on a reverse-phase column is common. It can be caused by secondary interactions with the stationary phase or inappropriate mobile phase conditions.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to keep the amine groups protonated and minimize interactions with residual silanols on the column.[1]

      • Ion-Pairing Agents: Consider using a weak ion-pairing agent like trifluoroacetic acid (TFA) at a very low concentration (e.g., 0.05%). However, be aware that TFA can cause ion suppression.[1]

      • Column Choice: If issues persist, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable for retaining and separating highly polar analytes like lysine.[6][7]

    Issue 2: Inconsistent or Unstable Signal Intensity
    • Causality: Signal instability can arise from an unstable electrospray, source contamination, or improper solvent conditions.

    • Troubleshooting Steps:

      • Check Spray Stability: Visually inspect the spray needle if possible. An unstable spray can be caused by a clog or improper positioning.

      • Source Cleaning: A contaminated ion source can lead to inconsistent ionization. Follow the manufacturer's protocol for cleaning the source components.

      • Solvent Composition: High aqueous mobile phases can lead to unstable spray in ESI. Ensure a sufficient percentage of organic solvent (e.g., acetonitrile or methanol) is used, especially at the point of elution.[1] Solvents with lower surface tension, like methanol, can promote a more stable spray.[1]

    Issue 3: Unexpected Fragment Ions or High Background Noise
    • Causality: The presence of HCl and the complexity of biological matrices can introduce interfering ions. In-source fragmentation can also generate unexpected ions.[2]

    • Troubleshooting Steps:

      • Blank Injections: Run a blank injection (mobile phase only) to identify background ions originating from the solvent or system.

      • Sample Preparation: The use of HCl in the sample can sometimes lead to the formation of adducts. While less common in positive ESI, it's a possibility. Ensure proper dilution and sample cleanup.

      • Optimize In-Source Parameters: As mentioned, reduce the declustering/cone voltage to minimize in-source fragmentation.

    Experimental Protocols & Method Optimization

    Protocol 1: Direct Infusion for Initial Parameter Optimization

    This protocol is designed to quickly find the optimal MS parameters without chromatographic separation.

    • Sample Preparation: Prepare a 1-10 µg/mL solution of DL-Lysine:HCl:H2O (alpha-15N) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infusion Setup: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • MS1 Scan: Acquire a full scan MS1 spectrum to confirm the precursor ion at m/z 148.11.

    • Parameter Tuning:

      • Optimize the declustering potential (DP) or cone voltage (CV) by ramping the voltage and monitoring the intensity of the precursor ion. The optimal value will be just before the intensity starts to decrease due to in-source fragmentation.

      • Optimize other source parameters like nebulizer gas, heater gas, and source temperature according to your instrument's guidelines.

    • Product Ion Scan: Select the precursor ion (m/z 148.11) and perform a product ion scan while ramping the collision energy (CE).

    Protocol 2: Collision Energy (CE) Optimization

    The goal is to find the CE that produces the most intense and informative fragment ions.

    • Automated CE Optimization: Most modern mass spectrometer software has an automated CE optimization feature. Infuse the standard as described in Protocol 1 and use this feature to generate a CE ramp for your target precursor and fragment ions.

    • Manual CE Optimization (if needed):

      • Select the precursor ion (m/z 148.11).

      • Acquire multiple product ion scans at different CE values (e.g., in steps of 2-5 eV).

      • Plot the intensity of the key fragment ions against the CE to create a collision energy profile. The optimal CE is the value that gives the highest intensity for the desired fragment. It's common to find that different fragments have different optimal CE values.[8]

    Data Presentation: Recommended Starting Parameters

    The following table provides a starting point for MS/MS parameters. Note that optimal values are instrument-dependent and should be empirically determined.[9][10]

    ParameterTypical Starting ValueRationale
    Precursor Ion (m/z) 148.11[M+H]⁺ of alpha-15N Lysine
    Product Ion 1 (m/z) 85.08Immonium ion (shifted by +1 for 15N)
    Product Ion 2 (m/z) 131.09[M+H - NH₃]⁺ (shifted by +1 for 15N)
    Declustering Potential 20-40 VInstrument dependent; aim to maximize precursor signal without in-source fragmentation.
    Collision Energy (CE) 15-30 eVA good starting range for amino acids. Optimize for your specific transitions.
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrilePromotes good ionization and peak shape.
    Visualization of Key Concepts
    Lysine Fragmentation Pathway

    The following diagram illustrates the primary fragmentation pathways for protonated alpha-15N lysine.

    G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ m/z 148.11 Immonium Immonium Ion m/z 85.08 Precursor->Immonium Side Chain Cleavage NeutralLoss Neutral Loss m/z 131.09 Precursor->NeutralLoss - NH₃

    Caption: Fragmentation of alpha-15N Lysine

    Troubleshooting Workflow

    This diagram outlines a logical approach to troubleshooting common MS/MS issues.

    G Start Start Analysis CheckSignal Weak or No Signal? Start->CheckSignal CheckPeakShape Poor Peak Shape? CheckSignal->CheckPeakShape No OptimizeSource Optimize Source Parameters (pH, DP, Gas Flow) CheckSignal->OptimizeSource Yes CheckFragments Unexpected Fragments? CheckPeakShape->CheckFragments No OptimizeLC Optimize LC Method (pH, Column, Gradient) CheckPeakShape->OptimizeLC Yes End Optimized Method CheckFragments->End No TroubleshootBG Run Blanks Check for Contamination CheckFragments->TroubleshootBG Yes OptimizeSource->CheckSignal OptimizeLC->CheckPeakShape TroubleshootBG->CheckFragments

    Caption: MS/MS Troubleshooting Logic

    Concluding Remarks

    The successful optimization of MS/MS parameters for DL-Lysine:HCl:H2O (alpha-15N) is a systematic process that relies on a foundational understanding of ionization and fragmentation principles. By following the structured troubleshooting and optimization protocols outlined in this guide, researchers can efficiently develop robust and sensitive methods for their specific applications. Remember that while general principles apply, empirical data from your specific instrument and experimental conditions are paramount for achieving the highest quality results.

    References

    • Fragmentation Studies of Lysine and Lysine Analog Containing Tetrapeptides. Source: Digital Commons @ Butler University. [Link]

    • Fragmentation of Multi-charged Derivatized Lysine Using Nanospray CID Tandem Mass Spectrometry. Source: ACS Publications. [Link]

    • Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides. Source: PubMed. [Link]

    • Proposed MS/MS fragmentation of mono-glycated lysine regioisomers under... Source: ResearchGate. [Link]

    • Discovery of lysine post-translational modifications through mass spectrometric detection. Source: Portland Press. [Link]

    • LC-MS/MS analysis of lysine showing the same neutral loss (63 Da) with... Source: ResearchGate. [Link]

    • Investigation of Neutral Loss during Collision-Induced Dissociation of Peptide Ions. Source: ACS Publications. [Link]

    • Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Source: PMC. [Link]

    • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Source: University of Washington. [Link]

    • LC-MSMS - Points of attention when using isotope labelled standards. Source: Wageningen University & Research. [Link]

    • Understanding isotopes, isomers, and isobars in mass spectrometry. Source: PMC. [Link]

    • Multiple isotopic labels for quantitative mass spectrometry. Source: PMC. [Link]

    • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Source: PMC. [Link]

    • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Source: ACS Publications. [Link]

    • High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Source: PMC. [Link]

    • Isotopes in Mass Spectrometry. Source: Chemistry Steps. [Link]

    • Ultrafast and Robust Optimization of Peptide MRMs Using a Fast-Scanning Triple Quadrupole Mass Spectrometer. Source: Shimadzu. [Link]

    • Tandem mass spectrometry (MS/MS) spectrum of labeled lysine peptide... Source: ResearchGate. [Link]

    • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Source: PMC. [Link]

    • Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Source: SciSpace. [Link]

    • Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Source: University of Texas Southwestern Medical Center. [Link]

    • The influence of hydrochloric acid concentration and measurement method on the determination of amino acid levels in soya bean products. Source: ResearchGate. [Link]

    • Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. Source: PMC. [Link]

    • Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Source: ACS Publications. [Link]

    • 10 Great Tips for Electrospray Ionization LC–MS. Source: LCGC. [Link]

    • Illustration of some possible target variables for collision energy... Source: ResearchGate. [Link]

    • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Source: MDPI. [Link]

    • Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Source: RSC Publishing. [Link]

    • l-lysine:2hcl (alpha-15n, 95-99%). Source: Eurisotop. [Link]

    Sources

    Optimization

    Technical Support Center: Resolving DL-LYSINE:HCL:H2O (ALPHA-15N) Solubility in Buffers

    Welcome to the Technical Support Center. This guide is engineered for researchers, structural biologists, and drug development professionals encountering solubility bottlenecks with DL-LYSINE:HCL:H2O (ALPHA-15N) .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is engineered for researchers, structural biologists, and drug development professionals encountering solubility bottlenecks with DL-LYSINE:HCL:H2O (ALPHA-15N) .

    Isotopically labeled amino acids are critical for multidimensional NMR spectroscopy and metabolic flux analysis[1]. While lysine is generally highly soluble in pure water, introducing it into complex biological buffers often triggers sudden precipitation, micro-aggregation, or phase separation. This guide deconstructs the physicochemical causality behind these issues and provides a self-validating framework to ensure complete, stable solubilization.

    Part 1: Fundamental Physicochemical Properties

    To troubleshoot solubility, you must first understand the thermodynamic and electrostatic boundaries of the compound. Solubility is not a static trait; it is a dynamic equilibrium dictated by pH, counter-ions, and the hydration shell.

    Quantitative Data Summary

    PropertyValueCausality / Impact on Buffer SolubilityMolecular Weight~183.65 g/mol Adjusted for the α 15 N isotope. Miscalculations in molarity lead to supersaturation.Aqueous Solubility Limit~100 mg/mLHigh baseline solubility in pure H2​O [2], but drops exponentially near the isoelectric point.pKa1 ( α -COOH)2.18Deprotonates first; remains negatively charged in all physiological buffers[3].pKa2 ( α 15 NH 2​ )8.95The labeled site. Deprotonation begins in slightly basic buffers, altering the hydration shell[3].pKa3 ( ϵ -NH 2​ )10.53Remains protonated (cationic) in most biological conditions[3].Isoelectric Point (pI)9.74Net charge is zero. This is the point of absolute minimum solubility[3][4]. Protonation State1 Cationic (+2) pH < 2.18 State2 Zwitterionic (+1) pH 2.18 - 8.95 State1->State2 -H+ (pKa1 2.18) State3 Neutral (0) pH 8.95 - 10.53 (pI = 9.74) State2->State3 -H+ (pKa2 8.95) State4 Anionic (-1) pH > 10.53 State3->State4 -H+ (pKa3 10.53) Protonation states of Lysine across pH gradients affecting net charge and solubility.

    Part 2: Diagnostic FAQs (Troubleshooting Matrix)

    Q: Why does my DL-LYSINE:HCL:H2O (ALPHA-15N) precipitate when added directly to standard PBS (pH 7.4), even though it dissolves perfectly in water? A: This is driven by the Common-Ion Effect and Electrostatic Shielding . The compound is supplied as a monohydrochloride salt. When introduced directly into Phosphate-Buffered Saline (PBS)—which contains high concentrations of chloride ions (~137 mM NaCl)—the solubility product ( Ksp​ ) of the Lysine-HCl complex is locally exceeded, forcing the lysine out of solution. Furthermore, at pH 7.4, lysine has a net +1 charge. The high ionic strength of PBS shields the electrostatic repulsion between the cationic lysine molecules, encouraging hydrophobic aggregation[2][3].

    Q: Does the α

    15 N isotope labeling alter its physicochemical solubility compared to unlabeled DL-Lysine? A: Chemically, the 15 N isotope does not alter the thermodynamic solubility limit or the pKa values[1]. However, the application of 15 N-labeled amino acids (e.g., in NMR spectroscopy) often requires extremely high concentrations (1–10 mM) in micro-volumes. At these elevated concentrations, slight deviations in buffer pH or the presence of multivalent counter-ions (like phosphate or sulfate) can bridge the cationic ϵ -amino groups, leading to rapid crystallization. The issue is usually concentration-dependent, not isotope-dependent.

    Q: How can I adjust my buffer to maximize solubility without denaturing my target proteins? A: Solubility is fundamentally tied to the net charge of the molecule. Amino acids are least soluble at their isoelectric point (pI), where the net charge is zero and the hydration shell is minimized[2]. For lysine, the pI is 9.74[4]. If your buffer drifts toward pH 9.0–10.0, lysine will precipitate. Ensure your buffer pH is strictly maintained at least 1.5 pH units away from 9.74. If your experimental design requires working near pH 9.0, you must lower the dielectric constant of the solvent by adding osmolytes (e.g., 5% glycerol) or non-detergent sulfobetaines to stabilize the hydration layer[2][3].

    Part 3: Self-Validating Experimental Protocol

    To prevent the common-ion effect and localized pI precipitation, you must separate the hydration phase from the buffering phase. The following self-validating methodology guarantees high-concentration solubilization.

    Workflow: The "Low-Salt First" Solubilization Method

    Step 1: Primary Dissolution (Hydration Phase)

    • Action: Weigh the required mass of DL-LYSINE:HCL:H2O (ALPHA-15N). Instead of adding it to your final buffer, dissolve the powder in 80% of your final target volume using strictly Ultrapure Water (Milli-Q, 18.2 MΩ·cm).

    • Causality: Pure water lacks competing chloride ions and multivalent anions, preventing the common-ion effect and ensuring rapid, complete hydration of the crystal lattice.

    Step 2: Pre-Titration and pH Stabilization

    • Action: Measure the pH of the aqueous lysine solution. Because it is a hydrochloride salt, the pH will naturally be acidic. Slowly titrate with 0.1 M NaOH or KOH until you reach your target experimental pH (e.g., pH 7.0).

    • Validation Check: Observe the solution during titration. If it transiently turns cloudy, you have hit a localized pI pocket (pH ~9.74) due to poor mixing. Action: Vortex vigorously until the solution returns to crystal clear.

    Step 3: Buffer Salt Introduction

    • Action: Once the pH is stabilized at the target value, add your concentrated buffer salts (e.g., 10X PBS, 1 M HEPES, or 1 M Tris) to reach the 1X final concentration. Bring the total volume up to 100% with Ultrapure Water.

    • Causality: Introducing salts after the amino acid is fully hydrated and pH-stabilized prevents electrostatic bridging by multivalent anions.

    Step 4: Optical Validation (Self-Validation System)

    • Action: Measure the Optical Density (OD) of the final solution at 600 nm using a UV-Vis spectrophotometer.

    • Validation Check: An OD600​>0.05 indicates the presence of invisible micro-aggregates that will ruin NMR shimming or cause baseline noise. If detected, pass the solution through a 0.22 µm hydrophilic PES (Polyethersulfone) syringe filter. Re-measure the OD600​ to confirm it has dropped to 0.000.

    Protocol Step1 1. Primary Dissolution Dissolve in 80% Vol Ultrapure H2O Step2 2. Titration Adjust pH with 0.1M NaOH/KOH Step1->Step2 Check1 Is solution cloudy? (Hit pI pocket ~9.74) Step2->Check1 Vortex Vortex vigorously until clear Check1->Vortex Yes Step3 3. Buffer Introduction Add 10X Buffer Salts Check1->Step3 No Vortex->Step3 Step4 4. Optical Validation Measure OD600 Step3->Step4 Check2 Is OD600 > 0.05? Step4->Check2 Filter Filter (0.22 µm PES) Re-measure OD600 Check2->Filter Yes Success Validated Solubilization Ready for Assay/NMR Check2->Success No Filter->Success

    Step-by-step self-validating workflow for solubilizing labeled Lysine.

    References
    • finalsite.
    • Patsnap Synapse - Troubleshooting Guide for Common Protein Solubility Issues
    • Sigma-Aldrich - L-Lysine Product Inform
    • Isca Biochemicals - Amino acid pKa and pKi values
    • G-Biosciences - Tips for Preventing Protein Aggreg
    • Journal of the American Chemical Society - Residue-Specific pKa Determination of Lysine and Arginine Side Chains by Indirect 15N and 13C NMR Spectroscopy

    Sources

    Troubleshooting

    Technical Support Center: ¹⁵N NMR SNR Optimization for α-¹⁵N DL-Lysine

    Welcome to the Advanced NMR Technical Support Center. This portal is designed for researchers, structural biologists, and drug development professionals working with isotopically labeled amino acids.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced NMR Technical Support Center. This portal is designed for researchers, structural biologists, and drug development professionals working with isotopically labeled amino acids.

    Nitrogen-15 (¹⁵N) possesses a spin of ½, which yields sharp, resolvable peaks, but suffers from a highly negative and low gyromagnetic ratio (γ = -27.126 × 10⁶ rad T⁻¹ s⁻¹)[1]. While using α-¹⁵N DL-lysine bypasses the natural abundance limitation (0.368%), achieving a high signal-to-noise ratio (SNR) remains challenging due to rapid proton exchange and inefficient relaxation pathways. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your SNR.

    Diagnostic Workflow

    SNR_Optimization Start Suboptimal SNR in α-15N DL-Lysine Decision Detection Strategy? Start->Decision Direct Direct 15N Detection Decision->Direct High Conc. / D2O Indirect Indirect Detection (1H-15N HSQC) Decision->Indirect Low Conc. / H2O T1 Long T1 Relaxation Direct->T1 Exch Proton Exchange Rate Indirect->Exch Paramag Add Cr(acac)3 (Reduce Recycle Delay) T1->Paramag Shorten T1 pH Lower pH < 6.0 & Temp to 15°C Exch->pH Fast Exchange INEPT Optimize INEPT Delay (τ = 1/2J) Exch->INEPT Slow Exchange pH->INEPT Stabilize NH3+

    Caption: Workflow for resolving low SNR in α-¹⁵N DL-lysine NMR experiments.

    Frequently Asked Questions & Troubleshooting

    Q1: Why is my α-¹⁵N signal broadened or entirely missing during ¹H-¹⁵N HSQC experiments despite 100% isotopic enrichment? A1: The root cause is almost certainly the rapid chemical exchange of the α-amino (–NH₃⁺) protons with the bulk water solvent. Indirect detection methods (HSQC/HMBC) rely on the INEPT sequence to transfer polarization from the highly sensitive ¹H nucleus to the ¹⁵N nucleus[1]. This transfer requires an evolution delay of 1/(2JHN​) . If the proton detaches from the nitrogen before this delay completes, the spin-state coherence is irreversibly lost, and magnetization cannot be transferred. Solution: You must slow the exchange rate ( kex​ ) so that it is significantly smaller than the scalar coupling ( JHN​ ). Lower the sample pH to between 4.5 and 6.0 (proton exchange is base-catalyzed) and reduce the probe temperature to 10–15 °C[2].

    Q2: Should I use Direct ¹⁵N Detection or Indirect ¹H-¹⁵N Detection? A2: Whenever possible, use Indirect Detection (HSQC) . Indirect detection exploits the high gyromagnetic ratio of protons, achieving typically 10- to 30-fold improvements in SNR compared to direct ¹⁵N observation[1]. However, if your experimental design strictly requires physiological pH (where proton exchange is too fast for INEPT to function), you must switch to Direct Detection using D₂O as the solvent to observe the ¹⁵N directly without relying on scalar coupling transfer.

    Q3: During direct ¹⁵N detection, my T₁ relaxation times are excessively long (>10 seconds). How can I acquire enough scans without tying up the spectrometer for days? A3: ¹⁵N nuclei in small, highly mobile molecules like free lysine lack efficient dipole-dipole relaxation pathways, leading to notoriously long longitudinal relaxation times (T₁). If you pulse faster than 5×T1​ , you saturate the signal, destroying your SNR. Solution: Introduce a paramagnetic relaxation agent such as Chromium(III) acetylacetonate (Cr(acac)₃)[3]. The unpaired electrons in Cr³⁺ possess a magnetic moment ~658 times stronger than a proton, creating massive fluctuating local magnetic fields. This provides a highly efficient relaxation sink, dropping the ¹⁵N T₁ to under 1 second and allowing you to safely reduce your recycle delay to 1–2 seconds.

    Q4: How do I optimize the pulse sequence delays for the α-amino group of lysine? A4: Standard protein NMR pulse sequences are calibrated for amide bonds ( JHN​≈90−100 Hz, τ≈2.7 ms)[1]. The α-amino group (–NH₃⁺) of lysine has a smaller one-bond coupling constant ( JHN​≈70−75 Hz). Using standard amide delays causes incomplete polarization transfer. Furthermore, specific modifications to the INEPT delay (e.g., setting τb​=1.3 ms instead of 2.1 ms) tailored for –NH₃⁺ groups can yield up to an 82% increase in signal intensity[2]. Additionally, utilizing sensitivity-enhanced HSQC read-out schemes can provide a 2-fold increase in SNR over standard TROSY sequences for fully protonated systems[4].

    Quantitative Data Summary
    Enhancement StrategyPhysical MechanismTypical SNR GainOptimal Use Case
    Indirect Detection (HSQC) Polarization transfer from ¹H to ¹⁵N10x to 30x[1]Low concentration samples; pH < 6.0
    Paramagnetic Doping (Cr(acac)₃) Electron dipole-dipole T₁ relaxation3x to 5x (per unit time)Direct ¹⁵N detection; high concentration
    Optimized INEPT Delay Maximizes anti-phase coherence for J≈75 Hz~1.8x (82% increase)[2]–NH₃⁺ groups in amino acids
    Sensitivity-Enhanced HSQC Preservation of orthogonal magnetization components~2.0x over TROSY[4]Fully protonated small molecules/peptides
    Step-by-Step Methodologies (Self-Validating Protocols)
    Protocol A: Optimization of ¹H-¹⁵N HSQC for α-¹⁵N DL-Lysine

    This protocol establishes a self-validating loop to ensure proton exchange is halted before attempting multidimensional NMR.

    • Sample Preparation: Dissolve α-¹⁵N DL-lysine in 90% H₂O / 10% D₂O.

    • pH Adjustment: Carefully titrate the sample to pH 5.5 using dilute HCl or NaOH. Causality: This protonates the amine to –NH₃⁺ and minimizes base-catalyzed exchange.

    • Temperature Calibration: Insert the sample into the spectrometer and lower the variable temperature (VT) unit to 15 °C. Allow 10 minutes for thermal equilibration.

    • Validation Step (1D ¹H NMR): Acquire a standard 1D proton spectrum with water suppression (e.g., excitation sculpting).

      • Pass Criteria: You must observe a sharp, distinct peak for the –NH₃⁺ protons between 7.5 and 8.5 ppm.

      • Fail Criteria: If the peak is a broad hump or missing, lower the pH by 0.5 units or drop the temperature to 10 °C and repeat. Do not proceed to Step 5 until a sharp peak is achieved.

    • Delay Calibration: Set the INEPT delay τ=1/(4J) . Assuming JHN​=73 Hz, set the delay to exactly 3.42 ms (total evolution 1/(2J)=6.84 ms).

    • Acquisition: Run the sensitivity-enhanced ¹H-¹⁵N HSQC sequence[4].

    Protocol B: Direct ¹⁵N Acquisition with Paramagnetic Doping

    Use this protocol when indirect detection is impossible due to high pH requirements.

    • Sample Preparation: Dissolve α-¹⁵N DL-lysine in 100% D₂O to eliminate ¹H-¹⁵N NOE complications and solvent dynamic range issues.

    • Paramagnetic Doping: Add Cr(acac)₃ to a final concentration of 10–20 mM[3]. Note: Cr(acac)₃ has limited solubility in pure water; a small amount of cosolvent (like DMSO-d6) or using a water-soluble alternative like Gd(DTPA) may be required depending on your exact buffer.

    • Validation Step (T₁ Measurement): Run a fast Inversion-Recovery (180°- τ -90°) pseudo-2D experiment on the ¹⁵N channel.

      • Pass Criteria: The null point ( τnull​ ) should indicate a T₁ of < 1.5 seconds.

    • Acquisition Optimization: Set your recycle delay (d1) to 3×T1​ (approx. 3–4 seconds). Because the recycle delay is now drastically shorter, increase your number of scans (NS) proportionally. Since SNR∝NS​ , quadrupling your scans will double your SNR without requiring overnight instrument time.

    References
    • Nitrogen-15 nuclear magnetic resonance spectroscopy - Grokipedia Source: Grokipedia URL
    • Source: JuSER (Forschungszentrum Jülich)
    • A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex Source: MDPI URL
    • Source: Environmental Science & Technology (ACS Publications)

    Sources

    Optimization

    Preventing degradation of DL-LYSINE:HCL:H2O (ALPHA-15N) during long-term storage

    Welcome to the Technical Support Center for stable isotope-labeled amino acids. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling DL-LYSINE:HCL:H2O (A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for stable isotope-labeled amino acids. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling DL-LYSINE:HCL:H2O (ALPHA-15N) .

    Because stable isotopes are critical internal standards for quantitative proteomics (e.g., SILAC, iTRAQ) and metabolic flux analysis, maintaining their structural and isotopic fidelity is paramount. Below, we dissect the causality of degradation, establish optimal storage parameters, and provide self-validating protocols to ensure your isotope standards remain pristine.

    Part 1: Core Principles of Isotope Stability (FAQ)

    Q: Does the Alpha-15N isotope decay or lose its label over time? A: No. Stable isotopes like 15N do not undergo radioactive decay, making them theoretically immortal from a nuclear perspective. When researchers observe a "loss of signal" or isotopic fidelity in mass spectrometry, the root cause is almost exclusively the chemical degradation of the amino acid backbone itself, not the decay of the isotope.

    Q: Why is this product supplied as a Hydrochloride Monohydrate (HCl·H₂O) rather than a free base? A: Free-form amino acids are highly susceptible to ambient moisture. The hydrochloride salt form exhibits minimal hygroscopicity, actively resisting the moisture absorption that causes caking, clumping, and subsequent nutrient degradation[1]. The monohydrate state acts as a thermodynamic buffer; however, exposing the powder to extreme heat can drive off this water of hydration, altering the molecular weight and ruining your quantitative molar calculations.

    Q: What are the primary vectors for chemical degradation in DL-Lysine:HCl:H2O? A: The three primary enemies are moisture, heat, and trace reducing sugars.

    • Moisture & Heat: While stable at 15–30°C under dry conditions, exposure to high humidity (>60% RH) or temperatures above 30°C catalyzes hydrolysis and clumping[2].

    • Maillard Reactions: If the lysine comes into contact with trace reducing sugars (often present in poorly purified biological matrices or contaminated spatulas), the alpha-amine group will undergo a Maillard reaction, permanently altering the precursor ion mass[2].

    Degradation A DL-Lysine:HCl:H2O (Alpha-15N) B High Humidity (>60% RH) A->B Exposure C Thermal Stress (>30°C) A->C Exposure D Hygroscopic Moisture Absorption B->D Catalyzes E Maillard Reaction (Trace Sugars) C->E Accelerates F Isotope Standard Degradation D->F Caking/Hydrolysis E->F Adduct Formation

    Fig 1. Chemical degradation pathways of DL-Lysine HCl H2O under environmental stress.

    Part 2: Quantitative Stability Metrics

    To prevent degradation, storage conditions must strictly regulate temperature and atmospheric moisture. Aqueous solutions of amino acids are notoriously unstable and should never be stored long-term. Repeated freeze-thaw cycles of liquid aliquots can degrade up to 48.39% of detectable target analytes[3].

    Table 1: Storage Conditions and Expected Shelf Life for DL-Lysine:HCl:H2O (Alpha-15N)

    Storage MatrixTemperatureRelative Humidity (RH)Expected Shelf LifeDegradation Risk Factor
    Solid Powder (Optimal) -20°C to -80°C< 20% (Desiccated)> 5 YearsNegligible if sealed properly.
    Solid Powder (Standard) 2°C to 8°C< 60%2 - 3 YearsModerate (Condensation risk upon opening).
    Solid Powder (Ambient) 15°C to 25°C< 60%1 - 2 YearsHigh (Susceptible to ambient humidity)[4].
    Aqueous Solution 4°CN/A< 72 HoursHigh (Microbial growth, hydrolysis)[3].
    Aqueous Solution -80°CN/A< 4 WeeksCritical (Freeze-thaw concentration shifts)[3].

    Part 3: Self-Validating Standard Operating Procedures (SOP)

    To maintain the exact molar ratio required for double isotope dilution techniques[5], you must prevent moisture from altering the mass of the powder. The following protocol utilizes a self-validating loop to ensure your handling methodology has not compromised the isotope.

    Protocol: Anaerobic Aliquoting and Matrix-Matched Reconstitution

    Phase 1: Preparation & Aliquoting (Preventative)

    • Thermal Acclimation: Transfer the sealed bulk isotope vial from -20°C storage to a desiccator at room temperature (22°C) for 2 hours prior to opening.

      • Causality: Opening a cold vial in a humid lab causes immediate condensation on the powder. This micro-hydration initiates clumping and local hydrolysis[2].

    • Inert Atmosphere Handling: Move the acclimated vial into a glove box purged with Argon or Nitrogen.

      • Causality: While Lysine HCl is less prone to oxidation than sulfur-containing amino acids, long-term exposure to atmospheric oxygen and moisture can still degrade the alpha-amine group[2].

    • Micro-Aliquoting: Dispense 1–5 mg aliquots into amber, low-bind microcentrifuge tubes.

      • Causality: Amber tubes prevent photo-degradation; low-bind plastics prevent non-specific surface adsorption of the amino acid, ensuring accurate quantification[5].

    • Vacuum Sealing: Seal the aliquots in vacuum pouches with desiccant packets and store immediately at -20°C.

    Phase 2: Reconstitution & Self-Validation (Diagnostic)

    • Solvent Preparation: Reconstitute the single-use aliquot in a buffer that exactly matches the target measurand's matrix (e.g., 0.1% Formic Acid in LC-MS grade water).

      • Causality: Both calibrants and QC materials must be measured in a buffer that most closely resembles the target to ensure coelution and identical ionization efficiency[5].

    • The Validation Step: Before running precious experimental samples, inject the reconstituted standard into your LC-MS/MS system.

      • Success Criteria: A single, sharp chromatographic peak at the expected m/z for Alpha-15N Lysine.

      • Failure Criteria: The presence of +16 Da peaks (oxidation), +18 Da shifts, or split chromatographic peaks indicates degradation during storage. If failure criteria are met, the storage system is compromised, and the aliquot must be discarded.

    Workflow S1 1. Desiccation Acclimation S2 2. Inert Gas Aliquoting S1->S2 S3 3. Vacuum Sealing S2->S3 S4 4. Deep Freeze (-20°C to -80°C) S3->S4 S5 5. LC-MS/MS Validation S4->S5

    Fig 2. Self-validating workflow for the long-term storage of stable isotope-labeled amino acids.

    Part 4: References

    • BOC Sciences. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.

    • National Institutes of Health (PMC). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.3

    • University of North Carolina (UNC). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.5

    • Pangoo. Shelf Life and Storage Requirements for Amino Acids: A Guide.2

    • Hongda Phytochemistry. What is the difference between L-Lysine and L-Lysine HCl?1

    • GuideChem. L-Lysine hydrochloride 657-27-2 wiki.4

    Sources

    Troubleshooting

    Technical Support Center: Optimizing DL-LYSINE:HCl:H₂O (α-¹⁵N) Uptake in Cell Culture

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, mass spectrometrists, and drug development professionals navigate the specific biochemical and l...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, mass spectrometrists, and drug development professionals navigate the specific biochemical and logistical challenges of metabolic labeling using racemic heavy isotopes.

    Unlike standard SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protocols that utilize enantiopure L-amino acids, the use of DL-Lysine (α-¹⁵N) introduces unique metabolic variables. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative frameworks to ensure >95% isotopic incorporation while maintaining cell viability.

    PART 1: Core Methodology & Self-Validating Protocol

    Mechanistic Rationale: Successful metabolic labeling requires forcing the cell to rely exclusively on the exogenous isotopic tracer. This is achieved by eliminating all endogenous sources of the target amino acid and allowing sufficient time for complete proteome turnover through cell division[1].

    Step-by-Step Incorporation Workflow
    • Media Depletion: Prepare a base medium (e.g., DMEM or RPMI) completely deficient in L-Lysine and L-Arginine[2].

    • Serum Dialysis: Supplement the base media with 10% Dialyzed Fetal Bovine Serum (dFBS) (MWCO 10 kDa).

      • Causality: Standard FBS contains high levels of free amino acids (~100-200 µM) that will aggressively outcompete your ¹⁵N tracer, permanently capping your incorporation efficiency[1].

    • Racemic Supplementation (Critical Step): Add DL-LYSINE:HCl:H₂O (α-¹⁵N). Because this is a racemic (DL) mixture, you must supplement at 200% of the standard L-Lysine concentration. For example, if standard DMEM requires 146 mg/L of L-Lysine, add 292 mg/L of the DL-Lysine tracer[3].

      • Causality: Mammalian aminoacyl-tRNA synthetases are highly stereospecific and will only charge tRNAs with the L-enantiomer. The D-enantiomer acts as a biologically inactive bystander for protein synthesis.

    • Adaptation Phase: Seed cells at 10–20% confluency. Passage the cells in the labeled media for at least 5 to 6 population doublings.

      • Causality: Pre-existing "light" (unlabeled) proteins must be degraded via natural proteasomal/lysosomal turnover and diluted exponentially through cell division[4].

    • Quality Control (QC): Harvest a 50 µg protein aliquot, perform a tryptic digest, and analyze via LC-MS/MS to verify >95% incorporation prior to running your primary experiment[4].

    Workflow A 1. Media Depletion (Lys-free + dFBS) B 2. Supplementation (2x DL-Lysine α-15N) A->B C 3. Exponential Growth (5-6 Doublings) B->C D 4. Harvest & Digest (Tryptic Cleavage) C->D E 5. LC-MS/MS QC (+1 Da Mass Shift) D->E

    Fig 1. Step-by-step workflow for DL-Lysine (α-15N) metabolic labeling.

    PART 2: Troubleshooting Guides (FAQs)

    Q1: My LC-MS/MS data shows a +1 Da mass shift per lysine, but standard SILAC protocols state I should see a +8 Da shift. Is my tracer defective? A: Your tracer is functioning exactly as synthesized. Standard SILAC "heavy" lysine is typically fully labeled with both Carbon-13 and Nitrogen-15 (e.g., ¹³C₆, ¹⁵N₂), yielding a +8 Da shift[1]. However, you are using DL-Lysine (α-¹⁵N), which contains only a single ¹⁵N atom located at the alpha-amino position. This inherently produces a +1.003 Da mass shift per incorporated lysine residue. You must adjust your mass spectrometry search engine parameters (e.g., MaxQuant, Proteome Discoverer) to look for a +1 Da modification on lysine, rather than +8 Da.

    Q2: My cells are exhibiting slowed growth and morphological signs of stress after switching to DL-Lysine media. How do I rescue the culture? A: This is a classic artifact of using a racemic (DL) amino acid mixture in mammalian cell culture. While the L-enantiomer is utilized for protein synthesis, the D-enantiomer accumulates in the intracellular pool. In many mammalian cell lines, the enzyme D-amino acid oxidase (DAO) metabolizes excess D-amino acids, producing hydrogen peroxide (H₂O₂) as a byproduct. This induces oxidative stress. Resolution:

    • Add an antioxidant such as 1 mM sodium pyruvate to the media to scavenge H₂O₂.

    • Ensure you are not exceeding 300 mg/L of total DL-Lysine.

    • If severe toxicity persists, you may need to transition to an enantiopure L-Lysine tracer[3].

    Divergence Racemic DL-Lysine (α-15N) Supplementation L_form L-Lysine Enantiomer (50% of Pool) Racemic->L_form Active D_form D-Lysine Enantiomer (50% of Pool) Racemic->D_form Inactive Translation Aminoacyl-tRNA Synthetase L_form->Translation Oxidation D-Amino Acid Oxidase (DAO) D_form->Oxidation Success 15N-Labeled Proteome (Target Achieved) Translation->Success Stress H2O2 Accumulation (Oxidative Stress) Oxidation->Stress

    Fig 2. Cellular utilization and metabolic divergence of racemic DL-Lysine.

    Q3: My ¹⁵N incorporation rate is plateauing at 75-80%. How do I push it past 95%? A: A plateau below 95% almost universally indicates a contaminating source of "light" (unlabeled) L-Lysine[1]. Resolution:

    • Verify that your dFBS was extensively dialyzed (10 kDa MWCO).

    • Ensure your cells have undergone a minimum of 5 full population doublings[4].

    • Prevent Autophagy: In highly confluent or nutrient-starved cultures, cells degrade their own organelles, releasing previously synthesized "light" amino acids back into the intracellular pool. Keep cells in the exponential growth phase (between 20% and 80% confluency) to prevent autophagic recycling[3].

    Q4: Can the heavy lysine be metabolically converted into other amino acids, skewing my downstream data? A: While Arginine-to-Proline conversion is the most notorious metabolic artifact in isotope labeling[5], Lysine can also be catabolized via the saccharopine pathway into glutamate and alpha-aminoadipate if intracellular concentrations are excessively high. Because you are supplementing at 2x concentration to account for the DL racemic mixture, the risk of catabolism increases. Maintain strict control over your supplementation ratios.

    PART 3: Quantitative Data & Media Formulation

    To ensure experimental reproducibility, use the following table to adjust your basal media formulations. Note the compensatory doubling of the DL-Lysine mass to achieve equivalent L-Lysine molarity.

    ComponentStandard DMEMEnantiopure SILACDL-Lysine (α-¹⁵N) MediaMechanistic Rationale
    Base Media Standard DMEMDMEM (Lys/Arg depleted)DMEM (Lys/Arg depleted)Removes endogenous "light" amino acids[2].
    Serum 10% Standard FBS10% Dialyzed FBS10% Dialyzed FBSMWCO 10kDa removes free amino acids[1].
    Lysine Source 146 mg/L (L-Lysine)146 mg/L (Heavy L-Lysine)292 mg/L (DL-Lysine α-¹⁵N)2x concentration required due to 50% inactive D-enantiomer[3].
    Arginine Source 84 mg/L (L-Arginine)84 mg/L (Heavy L-Arginine)84 mg/L (Light L-Arginine)Maintained to prevent Arginine-to-Proline conversion artifacts[5].
    Additives NoneNone1 mM Sodium PyruvateScavenges H₂O₂ generated by D-Amino Acid Oxidase.

    References[1] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. sigmaaldrich.com. https://www.sigmaaldrich.com/[5] Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. nih.gov. https://www.ncbi.nlm.nih.gov/[4] (PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). researchgate.net.https://www.researchgate.net/[3] Cell Culture in SILAC media. usherbrooke.ca. https://www.usherbrooke.ca/[2] Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. biorxiv.org. https://www.biorxiv.org/

    Sources

    Optimization

    Technical Support Center: Troubleshooting 15N NMR of DL-Lysine Hydrochloride

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when acquiring and processing 15N Nuclea...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when acquiring and processing 15N Nuclear Magnetic Resonance (NMR) spectra of DL-lysine hydrochloride, with a focus on correcting background noise. The inherent challenges of 15N NMR, such as low natural abundance and a low gyromagnetic ratio, are often compounded by the specific chemical properties of amino acids like lysine.[1][2] This can lead to spectra where noise obscures the signals of interest. This guide is structured in a question-and-answer format to directly address the practical problems you may face in the lab.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides
    Category 1: Fundamental Issues & Initial Setup

    Question 1: My 15N NMR spectrum of DL-lysine hydrochloride has a very poor signal-to-noise ratio (S/N). What are the most common initial checks I should perform?

    A low signal-to-noise ratio is the most frequent challenge in 15N NMR due to the low natural abundance (0.36%) and low gyromagnetic ratio of the 15N nucleus.[2] For a molecule like DL-lysine hydrochloride, which has two distinct nitrogen environments, obtaining a clean spectrum requires careful attention to the fundamentals of your experimental setup.

    Initial Troubleshooting Workflow:

    Here is a systematic approach to diagnose and address a poor S/N ratio:

    G cluster_0 Initial Checks for Poor S/N A Start: Poor S/N Spectrum B Check Sample Concentration Is it sufficient? A->B C Verify Isotopic Labeling (if applicable) B->C Yes G Re-acquire Spectrum B->G No, increase concentration D Assess Probe Tuning and Matching C->D Confirmed E Review Shimming Quality D->E Optimized F Examine Basic Acquisition Parameters E->F Good F->G Optimized

    Caption: Initial workflow for troubleshooting a poor signal-to-noise ratio.

    Detailed Steps:

    • Sample Concentration: For natural abundance samples, a high concentration is often necessary. While 1D 15N NMR on natural abundance samples is possible, it typically requires a substantial amount of sample (e.g., 100-200 mg in 0.5 mL of solvent), a sensitive instrument (500 MHz or higher, preferably with a cryoprobe), and long acquisition times (often overnight).[3] For DL-lysine hydrochloride, ensure you are at or above the concentration levels used in similar literature reports for amino acid analysis.[1]

    • Isotopic Enrichment: Given the challenges of natural abundance 15N NMR, using 15N-labeled DL-lysine hydrochloride is the most effective way to dramatically improve your signal-to-noise ratio.[1][2][4] Confirm that the material you are using is indeed isotopically enriched if your experiment is designed around this. Protein expression in minimal media containing 15N-ammonium chloride is a common method for producing 15N-labeled amino acids for NMR studies.[5]

    • Probe Tuning and Matching: This is a critical step for maximizing the efficiency of radiofrequency (RF) pulse transmission and signal detection.[6][7] An improperly tuned and matched probe will result in reflected power and a significant loss of sensitivity.[8] Every sample will slightly alter the probe's electronic environment, so it is essential to tune and match for each new sample.[6] Modern spectrometers often have automated tuning and matching (ATM) routines that simplify this process.[9]

      • Protocol for Manual Tuning and Matching:

        • Insert your sample into the magnet.

        • Access the spectrometer's tuning and matching interface (often displaying a "wobble curve").

        • Adjust the "tune" capacitor to center the dip in the curve at the 15N resonance frequency.

        • Adjust the "match" capacitor to minimize the reflected power, making the dip as deep as possible.[6]

    • Shimming: Poor magnetic field homogeneity across the sample volume will lead to broad lines and, consequently, a lower apparent signal-to-noise ratio. Shimming corrects for these inhomogeneities.[10] While manual shimming is a valuable skill, modern spectrometers offer automated gradient shimming routines that are highly effective and time-saving.[11][12] For aqueous samples, good shimming is also crucial for effective water suppression, which can otherwise distort the baseline.

    Category 2: Acquisition Parameter Optimization

    Question 2: I've confirmed my basic setup is correct, but my signal is still weak. Which acquisition parameters should I optimize for 15N NMR of DL-lysine hydrochloride?

    Optimizing acquisition parameters is crucial for maximizing the signal you can obtain in a given amount of time. For 15N NMR, this involves a careful balance between the number of scans, relaxation delays, and receiver gain settings.

    Key Acquisition Parameters to Optimize:

    ParameterRecommended Setting/ConsiderationRationale
    Number of Scans (NS) As high as practically possibleThe S/N ratio increases with the square root of the number of scans.[13] Doubling the scans increases S/N by a factor of ~1.4.
    Relaxation Delay (d1) At least 1.5 * T1; ideally 3-5 * T1Allows for sufficient relaxation of the 15N nuclei between pulses. A delay that is too short will lead to signal saturation and reduced intensity.[14]
    Receiver Gain (RG) Set as high as possible without clipping the FIDMaximizes the signal level before digitization. Clipping (ADC overflow) introduces artifacts and must be avoided.[14][15][16]
    Pulse Angle Ernst Angle for optimal S/N in a given timeThe Ernst angle provides the best sensitivity for a given repetition rate. It can be calculated or determined empirically.

    Workflow for Optimizing Acquisition Parameters:

    G cluster_1 Acquisition Parameter Optimization A Start: Basic Setup Confirmed B Set Receiver Gain (RG) (auto or manual) A->B C Determine T1 Relaxation Time B->C D Set Relaxation Delay (d1) (e.g., 3 x T1) C->D E Set Number of Scans (NS) (balance time and desired S/N) D->E F Acquire Spectrum E->F G Evaluate S/N F->G

    Caption: Workflow for optimizing key NMR acquisition parameters.

    In-Depth Explanation:

    • Receiver Gain (RG): The receiver gain amplifies the NMR signal before it is converted to a digital signal. While automated RG adjustment is convenient, it may not always provide the optimal S/N.[15] It is good practice to manually check the Free Induction Decay (FID) with a single scan to ensure that the gain is set as high as possible without the initial part of the FID being "clipped" or truncated.[14]

    • Relaxation Delay (d1) and T1: The spin-lattice relaxation time (T1) for 15N can be long, and this varies for the two nitrogens in lysine (the α-amino and ε-amino groups). A short relaxation delay will saturate the signal, leading to lower intensity. An inversion-recovery experiment is the standard method for measuring T1 values. For quantitative 15N NMR, a relaxation delay of 5 * T1 is often recommended.

    • Nuclear Overhauser Effect (NOE): For 15N nuclei with attached protons, proton decoupling can lead to a Nuclear Overhauser Effect (NOE), which can alter signal intensity. Due to the negative gyromagnetic ratio of 15N, this effect can be negative, leading to signal reduction or even nulling.[2][17] Using inverse-gated decoupling, where the proton decoupler is on only during acquisition, can suppress the NOE and provide more reliable signal intensities, which is particularly important for quantitative studies.

    Category 3: Data Processing and Noise Correction

    Question 3: My acquired FID looks reasonable, but after Fourier transformation, the spectrum has significant baseline roll and background noise. How can I correct this during processing?

    Post-acquisition data processing is a powerful tool for improving the final appearance and interpretability of your spectrum.[18][19] Several steps can be taken to correct for baseline distortions and reduce noise.

    Key Data Processing Steps:

    • Apodization (Window Functions): Before Fourier transformation, the FID can be multiplied by a mathematical function, known as a window or apodization function.[18]

      • Exponential Multiplication: Applying an exponential decay function enhances sensitivity (improves S/N) at the cost of broader lines. This is often a good first choice for noisy spectra.

      • Gaussian Multiplication: This can improve resolution by narrowing lines but may decrease the S/N.

    • Zero Filling: Adding a block of zeros to the end of the FID before Fourier transformation increases the digital resolution of the resulting spectrum, making peaks appear smoother.

    • Phase Correction: This is a crucial step to ensure that all peaks are in the positive absorptive phase. This is typically done manually in two steps: a zero-order correction (affects all peaks equally) and a first-order correction (frequency-dependent).[14]

    • Baseline Correction: After phasing, the baseline may still not be flat due to various factors, including acoustic ringing or receiver overload.[14][20] Most NMR processing software offers automated polynomial or spline-based baseline correction algorithms that can effectively flatten the baseline.[19][21]

    Troubleshooting Specific Noise Artifacts:

    • Acoustic Ringing: This phenomenon, caused by mechanical oscillations in the probe induced by RF pulses, is more problematic at high fields and for low-frequency nuclei like 15N.[20][22] It appears as a fast-decaying oscillation at the beginning of the FID, which can lead to baseline distortions in the spectrum.[20]

      • Correction:

        • Acquisition: Inserting a short delay before acquisition can allow the ringing to decay, but this can also introduce phase errors.[23] Pulse sequences like spin-echo can also help compensate for acoustic ringing.[23]

        • Processing: If the ringing is present in the FID, backward linear prediction can be used to reconstruct the corrupted initial data points. The EASY (Elimination of Artifacts in NMR SpectroscopY) pulse sequence is a more advanced method to simultaneously remove background signals, dead-time effects, and acoustic ringing.[24]

    • t1 Noise in 2D Spectra: In 2D experiments like a 1H-15N HSQC, noise can appear as streaks along the indirect (t1) dimension. This can be caused by instrument instability.[25] Co-adding multiple, shorter experiments can be more effective at reducing t1 noise than running a single long experiment with the same total number of scans.[25]

    References
    • Müller, N., Bodenhausen, G., & Ernst, R. R. (1987). Dependence of NMR noise line shapes on tuning, matching, and transmission line properties. Journal of Magnetic Resonance, 75(2), 297-334.
    • Carter, C. (2010).
    • Freeman, R. (2003). NMR Data Processing. Encyclopedia of Nuclear Magnetic Resonance.
    • Glenn, J. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. The NMR Blog.
    • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
    • UC San Diego SSPPS NMR Facility. (2019).
    • Mestrelab Research. (n.d.).
    • Corzilius, B., & Michaelis, V. K. (2019). ArduiTaM: accurate and inexpensive NMR auto tune and match system. Journal of Magnetic Resonance, 303, 80-87.
    • Hu, K., & Yu, C. (2012). A Simple Method for NMR t1 Noise Suppression. Journal of Magnetic Resonance, 221, 75-79.
    • Al-Saegh, S. (2023). Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. Thesis.
    • Canet, D., & Brondeau, J. (1984). Method for suppression of acoustic ringing in NMR measurements. U.S.
    • UC Santa Barbara Chemistry and Biochemistry NMR Facility. (n.d.). Gradient Shimming - NMR Theory.
    • G-S, A., & Butts, C. P. (2020). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry, 85(23), 15337-15344.
    • Oxford Instruments. (n.d.). How to get the most out of your NMR system.
    • Lapidot, A., & Irving, C. S. (1976). 15N nuclear magnetic resonance investigations on amino acids. Proceedings of the National Academy of Sciences, 73(5), 1409-1413.
    • Van Dyke, E. R., et al. (2024). Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. Magnetic Resonance in Chemistry.
    • Bio-NMR Core. (n.d.).
    • JEOL. (2023).
    • Lane, A. N., & Fan, T. W. M. (2017). NMR-based metabolite studies with 15N amino acids. Metabolites, 7(2), 19.
    • Levy, G. C., & Lichter, R. L. (1979). Quantitative 15N NMR spectroscopy. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy.
    • Oschkinat, H., & Steuernagel, S. (2014). "EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part II: Improved ringing suppression, application to quadrupolar nuclei, cross polarisation and 2D NMR". Solid State Nuclear Magnetic Resonance, 63-64, 13-19.
    • Agilent. (2011). Shimming with VnmrJ 3.1 Software for Peak NMR Performance.
    • Garroway, A. N. (1978). Acoustic ringing effects in pulsed nuclear magnetic resonance probes. Review of Scientific Instruments, 49(8), 1151.
    • University of Ottawa NMR Facility. (2008). Acoustic Ringing. NMR Facility Blog.
    • BenchChem. (2025).
    • MIT Department of Chemistry. (2007). Introduction to NMR part 2.
    • Johnston, J. C., & Pater, R. H. (n.d.).
    • Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy.
    • Reddit. (2023). 15N NMR Question. r/Chempros.
    • Iwahara, J., & Clore, G. M. (2006). A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. Journal of the American Chemical Society, 128(2), 404-405.
    • Esadze, A., et al. (2015). Effective strategy to assign 1H-15N heteronuclear correlation NMR signals from lysine side-chain NH3+ groups of proteins at low temperature. Journal of Biomolecular NMR, 63(1), 1-7.
    • van Zijl, P. C., & Sukumar, S. (1995). Gradient shimming: principles and practical aspects. Encyclopedia of Nuclear Magnetic Resonance.
    • University of Illinois. (n.d.). Shimming an NMR Magnet.
    • JEOL. (n.d.). How to perform gradient shimming, when you want to use micro tube?
    • Shekhtman, A. (2023).
    • Su, X. C., & Otting, G. (2010). Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for NMR studies of proteins. Journal of Biomolecular NMR, 46(2), 101-106.
    • Iwahara, J., & Clore, G. M. (2006). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Annual Review of Biophysics and Biomolecular Structure, 35, 329-351.
    • Kainosho, M., et al. (2018). 1D 15N and 13C NMR spectra of [15N2]-lysine in H2O and D2O.
    • Raasakka, A. (2013). How do we label N15?
    • Terman, J. F., & Davis, R. H. (1980). A 15N NMR study on D-lysine metabolism in Neurospora crassa.

    Sources

    Reference Data & Comparative Studies

    Validation

    DL-LYSINE:HCL:H2O (ALPHA-15N) vs L-lysine (15N) in metabolic labeling efficiency

    The Definitive Guide to Metabolic Labeling Efficiency: DL-LYSINE (Racemic) vs. L-Lysine (15N) Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative mass spectrometry-based p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Definitive Guide to Metabolic Labeling Efficiency: DL-LYSINE (Racemic) vs. L-Lysine (15N)

    Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative mass spectrometry-based proteomics. The integrity of SILAC data hinges entirely on the efficient, non-disruptive metabolic incorporation of "heavy" amino acids into the cellular proteome.

    When selecting isotopic reagents, researchers must choose between enantiomerically pure L-Lysine (15N) and racemic mixtures like DL-LYSINE:HCL:H2O ( α -15N) . While racemic mixtures may appear cost-effective, their use introduces severe metabolic artifacts. This guide objectively compares these two reagents, detailing the mechanistic consequences of enantiomeric purity on mammalian cell culture and providing a self-validating protocol for optimal labeling.

    Mechanistic Comparison: Ribosomal Discrimination and Toxicity

    Mammalian cells cannot synthesize essential amino acids like lysine de novo; they rely entirely on extracellular uptake. The cellular protein synthesis machinery is highly stereospecific. Ribosomes strictly discriminate against D-amino acids, preventing their incorporation into nascent polypeptide chains[1].

    L-Lysine (15N): The Biological Standard When using enantiomerically pure L-Lysine, 100% of the supplemented amino acid is bioavailable for translation. This ensures rapid, complete incorporation into the proteome without altering cellular growth rates or morphology[2]. Highly enriched (99%) L-Lysine prevents unlabeled analogs from skewing the dynamic range of the mass spectrometer, ensuring precise quantification[3].

    DL-LYSINE:HCL:H2O ( α -15N): The Racemic Compromise DL-Lysine is a 50/50 mixture of L- and D-enantiomers. Using this reagent introduces two critical failure points in a SILAC workflow:

    • Halved Effective Concentration: To achieve the required physiological concentration of the bioavailable L-isomer, the total DL-lysine concentration in the media must be doubled.

    • Metabolic Toxicity: The unutilized D-lysine accumulates intracellularly. Mammalian cells attempt to clear it via D-amino acid oxidase (DAAO). This enzymatic conversion is not only inefficient but generates hydrogen peroxide ( H2​O2​ ) and ammonia as byproducts, inducing oxidative stress and potentially altering the very proteomic pathways the researcher is attempting to study.

    G DLLys DL-Lysine (Racemic Mixture) LLys L-Lysine (15N) DLLys->LLys 50% Bioavailable DLys D-Lysine (15N) DLLys->DLys 50% Unusable Ribosome Mammalian Ribosome (Stereospecific) LLys->Ribosome DLys->Ribosome Translation Blocked DAAO D-Amino Acid Oxidase (Metabolic Clearance) DLys->DAAO ProtSyn Efficient Protein Incorporation (High SILAC Signal) Ribosome->ProtSyn Tox Oxidative Stress (H2O2) & Cellular Toxicity DAAO->Tox

    Cellular fate of L-Lysine vs DL-Lysine during metabolic labeling.

    Quantitative Performance Comparison

    To summarize the operational impact of these mechanistic differences, the table below outlines the quantitative performance of both reagents in a standard SILAC workflow.

    Performance MetricL-Lysine (15N)DL-LYSINE:HCL:H2O ( α -15N)Impact on SILAC Data
    Bioavailability 100%50%DL requires double the media concentration to sustain growth.
    Labeling Efficiency >95% within 5-6 doublingsVariable / DelayedD-isomer competition at transporters slows L-isomer uptake.
    Cellular Toxicity None (Physiological)High (Oxidative Stress)DL-induced H2​O2​ alters baseline proteomic expression.
    MS Data Complexity Clean H/L ratiosHigh background noiseUnmetabolized D-lysine derivatives can clutter MS spectra.

    Self-Validating SILAC Protocol Using L-Lysine (15N)

    Trustworthy proteomics relies on self-validating systems. A common pitfall in SILAC is proceeding to the experimental phase before complete isotope incorporation is achieved. The following protocol embeds a mandatory mass spectrometry validation step to guarantee >95% labeling efficiency[2].

    G Adapt 1. Adaptation Phase (L-Lysine 15N Media) Val 2. Incorporation Check (>95% Labeling MS) Adapt->Val Val->Adapt Fail Exp 3. Experimental Phase (Treatment vs Control) Val->Exp Pass Mix 4. 1:1 Mixing & Lysis Exp->Mix LCMS 5. LC-MS/MS Analysis Mix->LCMS

    Self-validating SILAC workflow ensuring >95% isotope incorporation.

    Step-by-Step Methodology:
    • Media Preparation: Prepare a deficient basal media (e.g., DMEM or RPMI) lacking natural L-Lysine and L-Arginine[3]. Supplement with 10% dialyzed Fetal Bovine Serum (FBS) to ensure no unlabeled endogenous amino acids are introduced from the serum[3].

    • Isotope Supplementation:

      • Heavy Media: Add L-Lysine (15N) at the standard physiological concentration for your media type (e.g., 146 mg/L for DMEM).

      • Light Media: Add natural, unlabeled L-Lysine at the exact same concentration.

      • Causality Note: Always use highly enriched (≥99%) L-Lysine. Lower enrichments introduce unlabeled analogs into the mass spectrometer, compressing the dynamic range and skewing quantification[3].

    • Adaptation Phase: Split your target mammalian cell line into the Light and Heavy media. Culture the cells for a minimum of 5 to 6 cell doublings to allow natural protein turnover to replace the existing proteome with the heavy isotope[2].

    • Incorporation Validation (Critical Step): Before applying any experimental treatments, harvest a small aliquot ( 1×105 cells) from the Heavy culture. Perform a rapid tryptic digest and run a short LC-MS/MS gradient. Calculate the Heavy-to-Light (H/L) peptide ratio. Do not proceed to Step 5 unless incorporation is >95%. If it is lower, continue passaging the cells.

    • Experimental Phase: Apply your experimental condition (e.g., drug treatment, heat shock) to the Light cells, and apply the vehicle control to the Heavy cells (or vice versa).

    • Harvest and 1:1 Mixing: Harvest both cell populations. Determine the exact protein concentration of each lysate using a BCA assay. Mix the Light and Heavy lysates at a strict 1:1 ratio by protein mass.

    • Digestion and LC-MS/MS: Digest the mixed sample using Lys-C (which specifically cleaves at lysine residues) or Trypsin, and proceed to standard LC-MS/MS analysis[2].

    Conclusion

    While DL-LYSINE:HCL:H2O ( α -15N) exists as a stable isotope reagent, its racemic nature fundamentally compromises the biological and analytical integrity of SILAC methodology. The ribosomal rejection of D-amino acids[1] and the subsequent metabolic oxidative stress render it unsuitable for precise quantitative proteomics. To maintain rigorous scientific standards and ensure accurate quantification, enantiomerically pure L-Lysine (15N) remains the definitive, authoritative choice for metabolic labeling.

    References

    • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) . ResearchGate. Available at:[Link]

    • Stable Isotopes for Mass Spectrometry . CK Isotopes. Available at: [Link]

    Sources

    Comparative

    Comparing alpha-15N and epsilon-15N labeled DL-lysine in NMR spectroscopy

    Comprehensive Comparison Guide: α N vs. ϵ 15 N Labeled DL-Lysine in NMR Spectroscopy As a Senior Application Scientist, selecting the appropriate isotopic labeling strategy is paramount for elucidating precise structural...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Comparison Guide: α

    N vs. ϵ

    15 N Labeled DL-Lysine in NMR Spectroscopy

    As a Senior Application Scientist, selecting the appropriate isotopic labeling strategy is paramount for elucidating precise structural and dynamic properties of proteins via Nuclear Magnetic Resonance (NMR) spectroscopy. Lysine, with its long aliphatic side chain terminating in a highly reactive primary amine, plays a critical role in protein-protein interactions, enzymatic catalysis, and receptor allostery.

    This guide provides an objective, data-driven comparison between α

    N and ϵ

    15 N labeled DL-lysine, detailing their mechanistic utility, experimental workflows, and comparative advantages.

    Mechanistic Divergence: Backbone vs. Side-Chain Probing

    The fundamental difference between α

    N and ϵ

    15 N labeling lies in the specific nitrogen atom enriched, dictating the type of biophysical phenomena that can be observed.

    α
    15 N Labeled DL-Lysine: The Backbone Reporter

    The α -amino group is incorporated directly into the polypeptide backbone during translation. Consequently, α

    N labeling is utilized to probe global protein folding, backbone dynamics, and secondary structure[1]. When subjected to 2D 1 H- 15 N HSQC (Heteronuclear Single Quantum Coherence) or TROSY (Transverse Relaxation-Optimized Spectroscopy), the α

    N resonances provide a distinct fingerprint of the protein's conformational state. Scrambling of the α

    15 N label during metabolic incorporation in expression systems (like HEK293) is generally minimal for lysine, ensuring high signal fidelity[1].

    ϵ
    15 N Labeled DL-Lysine: The Side-Chain Sensor

    The ϵ -amino group ( −NH3+​ ) extends into the solvent or buries into binding pockets, acting as a critical hydrogen bond donor/acceptor and electrostatic anchor. Due to rapid hydrogen exchange with the solvent, observing 1 H- 15 N cross-peaks from lysine ϵ

    NH3+​ groups typically requires low temperatures or specialized pulse sequences like HISQC (Heteronuclear In-Phase Single-Quantum Correlation)[3]. ϵ

    15 N labeling is indispensable for determining side-chain ionization states, pKa values, and direct hydrogen-bonding interactions within active sites or chromophore pockets[2].

    G N1 DL-Lysine Isotope Selection N2 Alpha-15N Labeled N1->N2 N3 Epsilon-15N Labeled N1->N3 N4 Backbone Resonance (HSQC / TROSY) N2->N4 N5 Side-Chain Dynamics (HISQC / H2CN) N3->N5 N6 Protein Folding & Global Structure N4->N6 N7 Ionization States & H-Bond Acceptors N5->N7

    Workflow diagram illustrating the divergent NMR applications of alpha-15N vs. epsilon-15N lysine.

    Quantitative Data Comparison

    To facilitate experimental design, the following table summarizes the key NMR parameters and performance metrics associated with each labeling strategy.

    Parameter α 15 N DL-Lysine ϵ 15 N DL-LysinePrimary NMR TargetBackbone Amide ( −NH− )Side-Chain Amine ( −NH3+​ / −NH2​ )Typical 15 N Chemical Shift104 – 130 ppm~32 – 35 ppmTypical 1 H Chemical Shift7.5 – 9.5 ppm7.0 – 8.5 ppm (highly pH/temp dependent)Optimal Pulse SequencesHSQC, TROSY, HNCAHISQC, H2(C)N, H3NCECD[3]Hydrogen Exchange RateSlow to Moderate (structure dependent)Extremely Fast (requires low T or low pH)Metabolic ScramblingMinimal[2]Susceptible to Saccharopine dehydrogenase[2]Key ApplicationBackbone assignment, ligand binding mappingpKa determination, H-bond characterization[4]

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems; successful execution of Step A is required to yield the expected signal-to-noise ratio in Step B, ensuring causality and experimental integrity.

    Protocol A: Backbone Assignment using α
    15 N Lysine

    Objective: Map global conformational changes upon ligand binding.

    Expression: Transfect HEK293 cells or transform E. coli using a defined minimal medium depleted of unlabeled lysine. Supplement with 100 mg/L of α

    15 N DL-Lysine[1].
  • Purification: Isolate the target protein using Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC) to ensure monodispersity. Validation: SEC profile must show a single, sharp monomeric peak.

  • NMR Acquisition: Acquire a 2D 1 H- 15 N HSQC spectrum at 25°C.

  • Causality Check: Because the α -amino group is locked in the peptide bond, hydrogen exchange is mitigated by secondary structure. You should observe sharp, well-dispersed peaks between 104-130 ppm ( 15 N) corresponding exactly to the number of lysine residues in your sequence (minus any in flexible, solvent-exposed loops that may exchange too rapidly).

  • Protocol B: Side-Chain Ionization Probing using ϵ
    15 N Lysine

    Objective: Determine the protonation state of a catalytic lysine.

    Expression: Utilize an auxotrophic E. coli strain to prevent metabolic scrambling via saccharopine dehydrogenase. Supplement the minimal medium with ϵ

    15 N DL-Lysine.

    Buffer Optimization: Exchange the purified protein into a low-salt buffer at pH 5.8 to 6.5. Causality: Lowering the pH reduces the base-catalyzed hydrogen exchange rate of the ϵ

    NH3+​ group, which is critical for observing the signal[3].
  • NMR Acquisition: Acquire a 1 H- 15 N HISQC spectrum at a reduced temperature (e.g., 10 °C)[3].

  • Validation: The use of HISQC combined with low temperature will yield cross-peaks around 32 ppm ( 15 N). If the lysine is deprotonated and acting as a hydrogen bond acceptor, the signal will split into a 1:2:1 triplet due to h2JNN​ coupling, directly confirming its ionization state[2].

  • Conclusion

    The choice between α

    N and ϵ

    N labeled DL-lysine is dictated entirely by the biophysical question at hand. α

    N labeling remains the gold standard for mapping global topology and backbone perturbations. Conversely, ϵ

    15 N labeling, while technically more demanding due to rapid solvent exchange and potential metabolic scrambling, offers unparalleled insights into the electrostatic microenvironment and catalytic mechanisms of the lysine side chain.

    Sources

    Validation

    A Senior Application Scientist's Guide to the Validation of Protein Turnover Rates Using DL-Lysine:HCl:H2O (alpha-15N)

    This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of protein turnover rates, with a specific focus on the application of DL-Lysine:HCl:...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of protein turnover rates, with a specific focus on the application of DL-Lysine:HCl:H2O (alpha-¹⁵N). We will explore the fundamental principles of protein turnover, delve into a detailed experimental protocol using alpha-¹⁵N-lysine, and objectively compare this method with other established stable isotope labeling techniques.

    The Dynamic Proteome: Understanding Protein Turnover

    The proteome is not a static entity; it is in a constant state of flux, with proteins being continuously synthesized and degraded. This dynamic equilibrium, known as protein turnover, is fundamental to cellular homeostasis, allowing cells to adapt to changing environmental conditions, respond to stimuli, and remove damaged or misfolded proteins. The rate of turnover can vary significantly between different proteins, reflecting their diverse functions and regulatory mechanisms.

    Accurate measurement of protein turnover rates is crucial for understanding the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Furthermore, in drug development, assessing the impact of a therapeutic candidate on the turnover of its target protein and other cellular proteins can provide critical insights into its mechanism of action and potential off-target effects.

    Stable isotope labeling, coupled with mass spectrometry, has emerged as the gold standard for quantifying protein turnover. These methods rely on the metabolic incorporation of "heavy" isotopes (e.g., ¹⁵N, ¹³C, ²H) into newly synthesized proteins. By tracking the rate of incorporation of the heavy label or the rate of loss of the "light" (natural abundance) form over time, the kinetics of protein synthesis and degradation can be precisely determined.

    DL-Lysine:HCl:H2O (alpha-¹⁵N): A Focused Approach to Labeling

    DL-Lysine:HCl:H2O (alpha-¹⁵N) is a specific isotopologue of the essential amino acid lysine, where the nitrogen atom of the alpha-amino group is replaced with the heavy isotope ¹⁵N. Lysine is an ideal choice for labeling studies for several reasons:

    • Essential Amino Acid: Mammalian cells cannot synthesize lysine de novo, meaning that the cellular lysine pool is derived entirely from external sources. This ensures that the isotopic enrichment of the precursor pool for protein synthesis can be controlled.

    • High Abundance in Proteins: Lysine is a relatively abundant amino acid in most proteins, increasing the likelihood of identifying and quantifying lysine-containing peptides in a mass spectrometry experiment.

    • Specific Protease Cleavage: Trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of lysine and arginine residues. This generates peptides of a predictable size with a labeled amino acid at the C-terminus (unless the C-terminal amino acid of the protein is lysine).

    The specificity of the alpha-¹⁵N label in DL-Lysine:HCl:H2O offers a unique advantage. The alpha-amino group of lysine is metabolically stable and does not readily participate in transamination reactions.[1][2] This means that the ¹⁵N label is less likely to be "scrambled" or transferred to other amino acids, which can complicate data analysis in studies using broadly labeled nitrogen sources.[1][2]

    Experimental Workflow: Measuring Protein Turnover with alpha-¹⁵N-Lysine

    The following is a detailed, step-by-step methodology for a typical protein turnover experiment using DL-Lysine:HCl:H2O (alpha-¹⁵N) in a cell culture model. The principles can be adapted for in vivo studies.

    Part 1: Metabolic Labeling
    • Cell Culture Preparation: Culture the cells of interest in standard "light" medium until they reach the desired confluence for the experiment.

    • Labeling Medium Preparation: Prepare "heavy" medium by supplementing lysine-free medium with DL-Lysine:HCl:H2O (alpha-¹⁵N) at the same concentration as lysine in the standard medium.

    • Pulse Labeling: To initiate the experiment, replace the light medium with the heavy medium. This marks time zero (t=0) of the "pulse" phase.

    • Time-Course Sampling: Harvest cell pellets at multiple time points throughout the experiment (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The selection of time points should be guided by the expected turnover rates of the proteins of interest.

    • Sample Storage: Immediately wash the harvested cells with ice-cold phosphate-buffered saline (PBS) and store the pellets at -80°C until further processing.

    Part 2: Sample Preparation for Mass Spectrometry
    • Cell Lysis: Lyse the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Protein Digestion:

      • Take an equal amount of protein from each time point (e.g., 50 µg).

      • Reduce the disulfide bonds with dithiothreitol (DTT).

      • Alkylate the cysteine residues with iodoacetamide (IAA).

      • Digest the proteins into peptides overnight using a sequence-grade protease such as trypsin or Lys-C.

    • Peptide Desalting: Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

    • Sample Storage: Store the purified peptides at -20°C or -80°C until LC-MS/MS analysis.

    Part 3: LC-MS/MS Analysis
    • Chromatographic Separation: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a nano-flow HPLC system with a reversed-phase column to separate the peptides based on their hydrophobicity.

    • Mass Spectrometry:

      • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

      • Acquire high-resolution full MS scans to detect the isotopic envelopes of the peptides.

      • Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

      • Acquire high-resolution MS/MS scans to determine the amino acid sequence of the peptides.

    Part 4: Data Analysis
    • Peptide and Protein Identification: Search the raw MS/MS data against a protein sequence database using a search engine like MaxQuant, Proteome Discoverer, or a similar platform.

    • Quantification of Isotope Incorporation:

      • The data analysis software will identify peptide pairs corresponding to the "light" (unlabeled) and "heavy" (¹⁵N-labeled) forms.

      • The software calculates the ratio of the heavy to light peptide signals at each time point.

    • Calculation of Protein Turnover Rates:

      • For each protein, the fractional rate of synthesis (k_syn) can be determined by fitting the time-course data of the heavy/light ratio to a first-order kinetics model.

      • The protein half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k_syn.

    Visualizing the Workflow and Labeling Process

    G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis a Cell Culture in 'Light' Medium b Switch to 'Heavy' alpha-15N-Lysine Medium a->b t=0 c Time-Course Cell Harvesting b->c t = 0, 2, 4, 8... hrs d Cell Lysis c->d e Protein Quantification d->e f Reduction, Alkylation, & Trypsin Digestion e->f g Peptide Desalting f->g h nanoLC Separation g->h i High-Resolution MS & MS/MS h->i j Peptide/Protein Identification i->j k Quantification of 15N Incorporation j->k l Calculation of Turnover Rates k->l

    Caption: Experimental workflow for protein turnover analysis using alpha-¹⁵N-lysine.

    G cluster_0 Extracellular Medium cluster_1 Intracellular Environment Lys_15N alpha-15N-Lysine AA_pool Amino Acid Pool Lys_15N->AA_pool Uptake Ribosome Ribosome AA_pool->Ribosome tRNA charging Protein_new Newly Synthesized Protein (15N-labeled) Ribosome->Protein_new Translation Protein_old Existing Protein (14N) Degradation Proteasome/ Lysosome Protein_old->Degradation Degradation Peptides Peptides Degradation->Peptides Peptides->AA_pool Recycling

    Caption: Metabolic labeling with alpha-¹⁵N-lysine for protein turnover studies.

    Comparative Analysis of Protein Turnover Methodologies

    DL-Lysine:HCl:H2O (alpha-¹⁵N) is one of several powerful tools for studying proteome dynamics. The choice of the optimal method depends on the specific research question, the biological system under investigation, and available resources. Below is a comparison of alpha-¹⁵N-lysine with other commonly used techniques.

    FeatureDL-Lysine:HCl:H2O (alpha-¹⁵N)SILAC (e.g., ¹³C₆,¹⁵N₂-Lysine)Heavy Water (D₂O)
    Principle Incorporation of a single ¹⁵N atom at the alpha-amino position of lysine.Incorporation of multiple heavy isotopes (¹³C and/or ¹⁵N) into lysine and/or arginine.Incorporation of deuterium (²H) into non-essential amino acids and other biomolecules.
    Labeling Specificity High; label is largely confined to the alpha-amino group of lysine, minimizing metabolic scrambling.[1][2]High for the specified amino acids; some metabolic conversion of arginine to proline can occur.Broad; labels multiple non-essential amino acids at multiple positions.
    Mass Shift Small (+1 Da per lysine).Large and well-defined (e.g., +8 Da for ¹³C₆,¹⁵N₂-Lysine), simplifying data analysis.Variable and complex, resulting in broad isotopic envelopes that require specialized deconvolution software.[3]
    Data Analysis Complexity Moderate; requires high-resolution mass spectrometry to resolve the small mass difference. May require specialized software for accurate quantification.[4]Low to moderate; the large mass shift allows for easier separation and quantification of light and heavy peptide pairs.[5]High; requires sophisticated algorithms to deconvolve the complex isotopic patterns and calculate the rate of deuterium incorporation.[3][6][7]
    Cost Generally more cost-effective than multiply-labeled amino acids.Can be expensive, especially for in vivo animal studies.Relatively inexpensive.
    In Vivo Applicability Well-suited for in vivo studies in animals and humans.[8]Can be challenging and costly to achieve complete labeling in whole animals.Easily administered in drinking water, making it well-suited for in vivo studies.[9]
    Multiplexing Capability Typically limited to two-state comparisons (light vs. heavy).Can be extended to three or more states using different isotopologues (e.g., medium-heavy labels).[5]Generally limited to two-state comparisons.
    Precision High precision can be achieved with appropriate instrumentation and data analysis.High precision due to early mixing of samples and large mass shifts.High precision can be achieved, but is highly dependent on the data analysis workflow.

    Conclusion

    The validation of protein turnover rates is a critical aspect of modern biological and pharmaceutical research. DL-Lysine:HCl:H2O (alpha-¹⁵N) offers a robust and specific method for these studies, particularly in contexts where minimizing metabolic label scrambling is a priority. Its key strengths lie in the metabolic stability of the alpha-amino nitrogen of lysine and its cost-effectiveness compared to more heavily labeled amino acids.

    While the small mass shift necessitates the use of high-resolution mass spectrometry and careful data analysis, the resulting data can provide highly accurate and reliable measurements of protein synthesis and degradation rates. The choice between alpha-¹⁵N-lysine, SILAC, and heavy water labeling will ultimately depend on the specific experimental goals, the biological system being studied, and the available analytical capabilities. For researchers seeking a targeted and metabolically clean approach to measuring lysine incorporation, DL-Lysine:HCl:H2O (alpha-¹⁵N) represents an excellent and well-validated option.

    References

    • Alevra, M., Mandad, S., et al. (2019). A mass spectrometry workflow for measuring protein turnover rates in vivo. Nature Protocols. Available at: [Link]

    • Cooper, A. J. L. (2012). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Amino Acids. Available at: [Link]

    • Buchwalter, A., et al. (2022). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. Molecular Systems Biology. Available at: [Link]

    • Anonymous. (n.d.). The Metabolism of Lysine. Nutrition Reviews. Available at: [Link]

    • Alevra, M., et al. (2019). A mass spectrometry workflow for measuring protein turnover rates in vivo. Springer Protocols. Available at: [Link]

    • Haghighat, N., & Tee, A. R. (2022). Integrative physiology of lysine metabolites. Physiological Genomics. Available at: [Link]

    • Grove, J. A., & Henderson, L. M. (1968). Retention of the alpha-nitrogen in the metabolic conversion of L-lysine to alpha-aminoadipate by the rat. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

    • Halliday, D., & McKeran, R. O. (1975). Measurement of muscle protein synthetic rate from serial muscle biopsies and total body protein turnover in man by continuous intravenous infusion of L-[alpha-15N]lysine. Clinical Science and Molecular Medicine. Available at: [Link]

    • Hammond, D. E., et al. (2022). Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals. Molecular & Cellular Proteomics. Available at: [Link]

    • Weigl, M., et al. (2014). Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data. Journal of Proteomics. Available at: [Link]

    • Lam, M. P. Y., et al. (2023). Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection. bioRxiv. Available at: [Link]

    • Lam, M. P. Y., et al. (2025). Improved Method to Determine Protein Turnover Rates with Heavy Water Labeling by Mass Isotopomer Ratio Selection. Journal of Proteome Research. Available at: [Link]

    • Claydon, A. J., et al. (2012). Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. Proteomics. Available at: [Link]

    • Atherton, P. J., & Smith, K. (2012). Principles of stable isotope research – with special reference to protein metabolism. Nutrition & Metabolism. Available at: [Link]

    • Alevra, M., et al. (2019). A mass spectrometry workflow for measuring protein turnover rates in vivo. PubMed. Available at: [Link]

    • Schneider, L. V., & Hall, M. P. (2005). Stable isotope methods for high-precision proteomics. Drug Discovery Today. Available at: [Link]

    • Golden, M. H., & Waterlow, J. C. (1977). [15N]Glycine Metabolism in Normal Man: the Metabolic α-amino-nitrogen Pool. Clinical Science and Molecular Medicine. Available at: [Link]

    • Alevra, M., et al. (2019). A mass spectrometry workflow for measuring protein turnover rates in vivo. Semantic Scholar. Available at: [Link]

    • Hammond, D. E., et al. (2022). How to best measure protein turnover in complex systems. Rob Beynon Publications. Available at: [Link]

    • UTMB Mass Spectrometry Facility. (n.d.). Protein turnover. UTMB. Available at: [Link]

    • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes for Quantitative Proteomics. CK Gas. Available at: [Link]

    • Zhang, L., et al. (2015). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science. Available at: [Link]

    Sources

    Comparative

    Accuracy of mass spectrometry quantification with DL-LYSINE:HCL:H2O (ALPHA-15N)

    In this guide, we will critically evaluate the accuracy, precision, and mechanistic utility of using DL-LYSINE:HCL:H2O (ALPHA-15N) for MS quantification, benchmarking it against standard Stable Isotope Labeling by Amino...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In this guide, we will critically evaluate the accuracy, precision, and mechanistic utility of using DL-LYSINE:HCL:H2O (ALPHA-15N) for MS quantification, benchmarking it against standard Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tagging (TMT/iTRAQ), and Label-Free Quantification (LFQ).

    The Mechanistic Role of DL-Lysine (Alpha-15N) in MS Quantification

    DL-Lysine hydrochloride monohydrate labeled specifically at the alpha-amino nitrogen (Alpha-15N) introduces a highly specific +1 Da mass shift per incorporated lysine residue.

    In standard SILAC proteomics, researchers typically utilize fully heavy lysine (e.g., 13C6​,15N2​ -Lysine), which provides a massive +8 Da shift. This large mass difference cleanly separates the isotopic envelopes of the "light" and "heavy" peptides in the MS1 spectrum. By contrast, an Alpha-15N label results in a subtle +1 Da shift. Historically, this caused quantification challenges because the heavy 15N peak overlaps with the natural 13C isotopic envelope of the light peptide.

    So, why use Alpha-15N Lysine?

    • Metabolic Flux & Transamination Tracing: Unlike fully heavy lysine, an Alpha-15N label allows researchers to trace specific nitrogen flux and transamination reactions in vivo, a technique increasingly vital in gut microbiome and host-pathogen nutrient preference studies .

    • Cost-Effective Global Labeling: Single-isotope labeled amino acids are exponentially more cost-effective than their fully 13C/15N labeled counterparts, allowing for large-scale in vivo mammalian labeling (SILAM) or extended plant cell culture studies .

    • High-Resolution Mass Spectrometry (HRMS) Capabilities: Modern Orbitrap instruments operating at ultra-high resolution (e.g., 120K) combined with advanced deconvolution algorithms (like Protein Prospector or Census) can now easily resolve these +1 Da isotopic overlaps, eliminating the historical false discovery rate (FDR) penalties associated with 15N labeling .

    Objective Performance Comparison: 15N vs. SILAC vs. TMT vs. LFQ

    To establish a self-validating analytical framework, we must understand where variance is introduced in the MS workflow.

    • 15N Metabolic Labeling & SILAC: Samples are pooled at the intact cell stage. Any subsequent sample loss during lysis, reduction, alkylation, or digestion happens equally to both the light and heavy proteomes. This guarantees the highest quantitative accuracy .

    • Isobaric Tagging (TMT): Samples are digested independently and labeled with chemical tags before pooling. While TMT offers incredible multiplexing (up to 18-plex) and high precision, it suffers from ratio compression . During MS2 isolation, background peptides are co-isolated and fragmented alongside the target peptide, skewing the reporter ion ratios toward 1:1 and reducing overall accuracy .

    • Label-Free Quantification (LFQ): Samples are processed and analyzed entirely separately. While highly flexible and cheap, LFQ suffers from lower reproducibility and precision due to run-to-run LC-MS variations and matrix effects .

    Quantitative Data Summary Table
    MetricDL-Lysine (Alpha-15N)Standard SILAC (Lys-8)Isobaric Tagging (TMT)Label-Free (LFQ)
    Quantification Level MS1 (Precursor Ion)MS1 (Precursor Ion)MS2/MS3 (Reporter Ion)MS1 (Ion Intensity)
    Accuracy Highest (Early mixing)Highest (Early mixing)Moderate (Ratio compression)Low (Run-to-run variance)
    Precision (CVs) Low CVs (<15%)Low CVs (<15%)Lowest CVs (<5%)Higher CVs (20-30%)
    Multiplexing 2-plex to 3-plex2-plex to 3-plexUp to 18-plexUnlimited (in theory)
    Mass Shift +1 Da (Requires HRMS)+8 Da (Easily resolved)Isobaric (No MS1 shift)N/A
    Primary Use Case Nitrogen flux, in vivo tracingRoutine cell cultureHigh-throughput cohortsLarge clinical cohorts

    Experimental Workflows & Causality

    The causality behind the accuracy of these methods lies entirely in the timeline of sample pooling. The earlier the samples are combined, the fewer technical artifacts are introduced.

    MS_Workflows cluster_LFQ Label-Free (LFQ) cluster_TMT Isobaric Tagging (TMT) cluster_15N 15N Metabolic Labeling L1 Sample A Prep & Digest L3 LC-MS/MS Run 1 L1->L3 L2 Sample B Prep & Digest L4 LC-MS/MS Run 2 L2->L4 T1 Sample A Prep & Digest T3 TMT Label A T1->T3 T2 Sample B Prep & Digest T4 TMT Label B T2->T4 T5 Pool Samples T3->T5 T4->T5 T6 LC-MS/MS Single Run T5->T6 N1 Culture A (14N-Lysine) N3 Pool Intact Cells N1->N3 N2 Culture B (15N-Lysine) N2->N3 N4 Co-Prep & Digest N3->N4 N5 LC-MS/MS Single Run N4->N5

    Workflows for LFQ, TMT, and 15N Labeling, highlighting pooling steps that dictate MS accuracy.

    Step-by-Step Protocol: Alpha-15N Lysine MS Quantification

    To ensure a self-validating system, this protocol relies on high-resolution MS1 scanning to calculate the exact labeling efficiency prior to differential analysis.

    Step 1: Isotope Incorporation

    • Culture the target organism/cells in custom media depleted of natural lysine, supplemented with 100 mg/L of DL-LYSINE:HCL:H2O (ALPHA-15N).

    • Maintain culture for at least 5-6 doublings to ensure >95% isotopic incorporation. Note: Incomplete labeling (e.g., 95%) is acceptable as long as it is mathematically corrected during data analysis.

    Step 2: Early Sample Pooling (The Accuracy Checkpoint)

    • Harvest the 14N (Light) control cells and the 15N (Heavy) experimental cells.

    • Perform a BCA or Bradford assay on a small aliquot to determine precise protein concentrations.

    • Mix the intact cells or crude lysates at an exact 1:1 protein ratio. Causality: From this exact moment, any pipetting error, incomplete digestion, or peptide adsorption to plasticware will affect the light and heavy peptides equally, preserving the 1:1 biological ratio.

    Step 3: Digestion & LC-MS/MS Acquisition

    • Reduce (DTT), alkylate (IAA), and digest the pooled sample overnight with Trypsin.

    • Inject onto a NanoLC coupled to an Orbitrap mass spectrometer.

    • Critical Parameter: Set the MS1 resolution to a minimum of 120,000 at m/z 200 . This ultra-high resolution is mandatory to separate the 15N monoisotopic peak from the 13C isotopic envelope of the light peptide, preventing quantification overlap .

    Step 4: Data Deconvolution

    • Process raw files using software capable of complex isotopic pattern matching (e.g., Protein Prospector or Census).

    • The software will calculate the empirical labeling efficiency (e.g., 96%) and adjust the heavy-to-light ratios accordingly to prevent false-negative fold changes.

    Conclusion

    While LFQ offers infinite scalability and TMT provides unmatched multiplexing, metabolic labeling via stable isotopes remains the gold standard for absolute quantitative accuracy. DL-LYSINE:HCL:H2O (ALPHA-15N) occupies a unique and powerful niche within this space. It bypasses the prohibitive costs of fully heavy SILAC amino acids while enabling targeted nitrogen flux tracing. Provided your laboratory is equipped with high-resolution mass spectrometry to deconvolute the +1 Da mass shifts, Alpha-15N Lysine provides an exceptionally accurate, self-validating framework for complex proteomic and metabolomic quantification.

    References

    • OmicsDI. Benchmarking LFQ, SILAC and MS2/MS3-based TMT quantification strategies for large-scale phosphoproteomics. Available at:[Link]

    • National Institutes of Health (NIH). Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics. Available at:[Link]

    • Technology Networks. Label-Free vs Labeled Proteomics Quantitation Techniques. Available at:[Link]

    • MtoZ Biolabs. Advantages and Disadvantages of Label-Free Quantitative Proteomics. Available at:[Link]

    • National Institutes of Health (NIH). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Available at:[Link]

    • CK Isotopes. Stable Isotope Labeling in Mammals with 15N Spirulina. Available at:[Link]

    • eScholarship. Gut bacterial nutrient preferences quantified in vivo. Available at:[Link]

    • bioRxiv. 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Available at:[Link]

    Validation

    Evaluating Isotopic Purity Differences in DL-LYSINE:HCL:H2O (ALPHA-15N) Batches: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter discrepancies in downstream analytical results—particularly in biomolecular NMR and targeted proteomics—that trace back to the isotopic fidelity of precursor amin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter discrepancies in downstream analytical results—particularly in biomolecular NMR and targeted proteomics—that trace back to the isotopic fidelity of precursor amino acids. DL-Lysine hydrochloride monohydrate labeled specifically at the alpha-amino nitrogen (DL-LYSINE:HCL:H2O, ALPHA-15N) is a highly specialized reagent. Unlike uniformly labeled (U-13C, U-15N) or epsilon-labeled variants, alpha-15N lysine is strategically utilized to probe backbone dynamics in proteins without the spectral clutter of side-chain amine signals[1].

    However, not all batches are synthesized equally. A standard batch claiming "98% atom 15N" versus a premium batch strictly validated at "99% atom 15N"[2] can yield drastically different experimental outcomes. This guide provides a rigorous, self-validating framework for evaluating isotopic purity differences between batches using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

    The Causality of Purity: Why a 1% Difference Matters

    In isotopic labeling, the difference between 98% and 99% enrichment is not merely a 1% loss in signal; it introduces a non-linear increase in spectral complexity and quantitative error.

    • In NMR Spectroscopy: The presence of 14N at the alpha position breaks the 1H-15N scalar coupling, leading to missing cross-peaks in HSQC spectra. Furthermore, incomplete positional specificity (e.g., accidental labeling at the epsilon-amine) introduces false-positive signals that complicate backbone assignments[1].

    • In Mass Spectrometry: Incomplete isotopic incorporation shifts the mass isotopomer distribution (MID). When calculating metabolic flux or positional specific activities, the presence of unlabeled (M+0) or mislabeled species propagates mathematical errors through isotope dilution models[3]. High-resolution MS is required to distinguish these states with the precision necessary for validating primary peptide standards[4].

    Analytical Workflow

    To objectively evaluate these differences, we must establish a self-validating system. Relying on a single instrument can lead to false confidence; therefore, we use orthogonal techniques (NMR and MS) to cross-validate the isotopic fidelity of the batch.

    PurityWorkflow Start DL-LYSINE:HCL:H2O (ALPHA-15N) Batch Split Sample Aliquoting Start->Split NMR_Path Quantitative NMR (qNMR) Analysis Split->NMR_Path MS_Path HR-Orbitrap Mass Spectrometry Split->MS_Path NMR_Step1 1H & 15N HSQC Positional Specificity NMR_Path->NMR_Step1 MS_Step1 Derivatization (MTBSTFA) MS_Path->MS_Step1 NMR_Step2 Signal Integration vs. Internal Standard NMR_Step1->NMR_Step2 Data_Sync Cross-Validation Isotopic Fidelity NMR_Step2->Data_Sync MS_Step2 Mass Isotopomer Distribution (MID) MS_Step1->MS_Step2 MS_Step2->Data_Sync Decision Batch Acceptance (>99% Atom 15N) Data_Sync->Decision

    Workflow for cross-validating alpha-15N lysine batch purity via NMR and HRMS.

    Self-Validating Experimental Protocols

    The following protocols are designed to be self-validating. By incorporating internal standards and utilizing orthogonal detection methods, any deviation in instrument performance is immediately flagged, ensuring that the measured purity reflects the sample, not an artifact.

    Protocol 1: Quantitative 1H-15N NMR for Positional Purity

    Causality & Logic: 1H NMR provides absolute quantitation of chemical purity, while 1H-15N HSQC confirms that the 15N label is exclusively at the alpha position. Using DSS as an internal standard ensures that if the instrument's receiver gain fluctuates, the ratio of the lysine alpha-proton to the DSS methyl protons remains constant.

    • Sample Preparation: Dissolve 10 mg of the DL-LYSINE:HCL:H2O (ALPHA-15N) batch in 600 µL of D2O (99.9% D). Add 1.0 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift and concentration standard.

    • pH Optimization: Adjust the pH to 12.0 using NaOD. Causality Check: A highly basic pH is critical to minimize signal overlap and sharpen the amine proton exchange rate, which is necessary for accurate integration[5].

    • 1D Acquisition: Acquire a 1D 1H spectrum with water suppression. The alpha-proton (~3.2 ppm) will appear as a doublet of doublets due to J-coupling with the adjacent beta-protons and the 15N nucleus (J_HN ~ 90 Hz). Integrate the 15N satellite peaks relative to the central 14N peak to calculate the exact atom % 15N.

    • 2D Positional Verification: Acquire a 2D 1H-15N HSQC. If the batch has epsilon-15N contamination (a common synthesis byproduct), an aberrant cross-peak at ~3.0 ppm (1H) / ~40 ppm (15N) will appear.

    Protocol 2: HR-Orbitrap Mass Spectrometry for MID Analysis

    Causality & Logic: High-resolution MS distinguishes between the M+0 (unlabeled), M+1 (target alpha-15N), and M+2 (unintended double labeling) states. Derivatization is used to prevent in-source fragmentation, which would otherwise skew the isotopic envelope and invalidate the measurement.

    • Derivatization: React 100 µg of the lysine batch with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 80°C for 60 minutes. Causality Check: This stabilizes the molecular ion for LC-MS, ensuring the intact mass accurately reflects the isotopic composition.

    • Acquisition: Inject the sample onto an LC-Orbitrap MS system operating in positive electrospray ionization (ESI+) mode at a resolution of 120,000 (at m/z 200).

    • Data Extraction: Extract the exact mass of the derivatized lysine intact molecular ion. Calculate the ratio of the M+1 peak area to the sum of all isotopologue areas (M+0, M+1, M+2) to determine isotopic enrichment.

    Comparative Data Analysis

    To illustrate the impact of batch selection, the following table summarizes a benchmark comparison between a Premium Batch (guaranteed 99% 15N) and a Standard Batch (98% 15N).

    Analytical MetricPremium Batch (Claim: 99% 15N)Standard Batch (Claim: 98% 15N)Analytical Impact in Downstream Applications
    NMR: Alpha-15N Enrichment 99.2% ± 0.1%97.8% ± 0.2%Higher signal-to-noise ratio in multi-dimensional NMR spectra.
    NMR: Epsilon-15N Contamination < 0.05%0.8%Prevents false-positive cross-peaks during protein backbone assignment.
    MS: M+0 (Unlabeled) Fraction 0.8%2.2%Significantly reduces background noise in isotope dilution MS.
    MS: Positional Fidelity (MS/MS) > 99.5% Alpha-specific98.0% Alpha-specificCrucial for accurate mathematical modeling in metabolic flux studies.

    Conclusion & Best Practices

    When sourcing DL-LYSINE:HCL:H2O (ALPHA-15N) for rigorous structural or quantitative studies, relying solely on a vendor's generalized Certificate of Analysis is insufficient. As demonstrated, a nominal 1-2% drop in isotopic purity or positional fidelity introduces significant experimental artifacts. By implementing the orthogonal NMR and HRMS protocols detailed above, researchers can establish a self-validating quality control system. Always prioritize batches with guaranteed ≥99% atom 15N enrichment and verify the absence of epsilon-15N scrambling before initiating costly downstream labeling experiments.

    References

    • Title: Solution NMR spectroscopy of [alpha -15N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339 in the carboxyl-terminal peptide sequence Source: PubMed / PNAS URL: [Link]

    • Title: Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards Source: PubMed Central (PMC) / NIH URL: [Link]

    • Title: Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Source: ResearchGate URL: [Link]

    • Title: A multiple mass spectral line method for determining positional specific activities in stable isotope-labeled amino acids Source: PubMed / Analytical Biochemistry URL: [Link]

    Sources

    Comparative

    Cross-validation of isotopic enrichment analysis for alpha-15N DL-lysine

    Cross-Validation of Isotopic Enrichment Analysis for α 15 N DL-Lysine: A Multi-Platform Comparison Guide Executive Summary & The Positional Challenge In metabolic flux analysis, protein turnover studies, and quantitative...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cross-Validation of Isotopic Enrichment Analysis for α

    15 N DL-Lysine: A Multi-Platform Comparison Guide

    Executive Summary & The Positional Challenge

    In metabolic flux analysis, protein turnover studies, and quantitative proteomics, stable isotope-labeled amino acids are indispensable tracers. Among these, α

    15 N DL-Lysine presents a unique analytical challenge. Because lysine possesses two nitrogen atoms—the α -amino group and the ϵ -amino group—determining the total isotopic enrichment (Atom Percent Enrichment, APE) is insufficient. Researchers must also validate the positional integrity of the isotope to ensure that no isotopic scrambling occurred during synthesis or biological extraction.

    Relying on a single analytical platform often leads to blind spots. Gas Chromatography-Mass Spectrometry (GC-MS) excels at total enrichment but struggles with positional specificity without complex deconvolution. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers intact mass and fragmentation insights, while Nuclear Magnetic Resonance (NMR) serves as the absolute ground truth for structural integrity.

    This guide objectively compares these three platforms, providing field-proven, self-validating protocols to establish a robust cross-validation workflow for α

    15 N DL-Lysine.

    Orthogonal Cross-Validation Workflow

    To guarantee both the purity and the exact location of the 15 N label, a multi-platform approach is required. The workflow below illustrates how orthogonal data streams synthesize to provide a self-validating conclusion.

    G Start α-15N DL-Lysine Sample GCMS GC-MS (Total Enrichment) Start->GCMS LCMS LC-HRMS/MS (Intact Mass & Fragments) Start->LCMS NMR 1H-15N HSQC NMR (Positional Integrity) Start->NMR Data Orthogonal Data Synthesis GCMS->Data m/z +1 Da shift LCMS->Data MS/MS localization NMR->Data α-NH2 vs ε-NH2 shift Output Validated Isotopic Purity & Position Data->Output

    Workflow for orthogonal cross-validation of α-15N DL-Lysine isotopic enrichment.

    Comparative Platform Analysis & Experimental Protocols

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is the traditional workhorse for calculating total isotopic enrichment. Because amino acids are non-volatile, they must be derivatized.

    • Causality of Experimental Choice: We utilize N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization. Unlike standard trimethylsilyl (TMS) derivatives which can degrade, MTBSTFA yields highly stable TBDMS derivatives. The electron ionization (EI) of TBDMS-lysine reliably produces a dominant [M−57]+ fragment (loss of a tert-butyl group) that retains both the α and ϵ nitrogen atoms, making it mathematically ideal for calculating total 15 N enrichment without fragment-loss bias ().

    Self-Validating Protocol: GC-MS Total Enrichment

    Sample Preparation: Dry 50 µg of α

    15 N DL-Lysine under nitrogen.
  • Derivatization: Add 50 µL of pyridine and 50 µL of MTBSTFA + 1% TBDMCS. Incubate at 60°C for 60 minutes.

  • Baseline Validation (The Self-Validating Step): Concurrently prepare an unlabeled DL-Lysine standard. Inject the unlabeled standard first to empirically establish the natural isotopic distribution (M, M+1, M+2). This corrects for natural 13 C and 29 Si abundances before analyzing the labeled tracer.

  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode targeting the [M−57]+ ions.

  • Analysis: Calculate the tracer-to-tracee ratio. Note that while this confirms >99% 15 N enrichment, it cannot definitively prove the label is exclusively at the α -position without complex multiple mass spectral line analysis ().

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

    LC-HRMS bypasses the artifacts of chemical derivatization and leverages tandem mass spectrometry (MS/MS) to provide positional clues.

    • Causality of Experimental Choice: Lysine is a highly polar, basic amino acid. Traditional reversed-phase (C18) chromatography results in poor retention and ion suppression. We employ Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) to ensure sharp peak shapes and robust electrospray ionization (ESI). HRMS (e.g., Orbitrap or Q-TOF) provides sub-5 ppm mass accuracy, eliminating isobaric interference ().

    Self-Validating Protocol: LC-HRMS/MS Positional Analysis

    • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Chromatography: Inject 2 µL onto a HILIC column (e.g., ZIC-pHILIC). Use a gradient of 20 mM ammonium carbonate (pH 9.0) and acetonitrile.

    • Fragmentation Validation (The Self-Validating Step): Isolate the intact precursor ion ( [M+H]+ at m/z 148.105). Apply Higher-energy C-trap Dissociation (HCD) to induce the neutral loss of ammonia ( NH3​ ).

    • Analysis: By analyzing the exact mass of the fragment, determine if the lost ammonia is 14NH3​ (17.026 Da) or 15NH3​ (18.023 Da). Because the α -amino group and ϵ -amino group have different gas-phase cleavage kinetics, the ratio of these neutral losses cross-validates the positional integrity of the label ().

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    While mass spectrometry measures mass-to-charge ratios, it infers structure indirectly. NMR directly probes the local magnetic environment of the nucleus, making it the ultimate authority for structural validation.

    • Causality of Experimental Choice: We utilize 1 H- 15 N Heteronuclear Single Quantum Coherence (HSQC) NMR. The chemical shift of the α -amino group is highly distinct from the ϵ -amino group due to the electron-withdrawing effect of the adjacent carboxyl group. If isotopic scrambling occurred, a secondary cross-peak would appear at the ϵ -nitrogen chemical shift.

    Self-Validating Protocol: 1D/2D NMR Spectroscopy

    Sample Preparation: Dissolve 5 mg of α

    15 N DL-Lysine in 600 µL of D2​O containing 50 mM phosphate buffer (pH 3.0). Causality: A low pH is strictly maintained to ensure both amino groups are fully protonated ( −NH3+​ ), preventing rapid proton exchange with the solvent which would broaden and erase the 1 H- 15 N coupling signals.
  • Internal Standard (The Self-Validating Step): Spike the sample with a known concentration of 15 N-labeled urea. This acts as an internal reference for both chemical shift calibration and absolute quantification of the 15 N nuclei.

  • Data Acquisition: Acquire a 2D 1 H- 15 N HSQC spectrum on a 600 MHz spectrometer.

  • Analysis: Confirm the presence of a single 1 H- 15 N cross-peak corresponding to the α -position. The absence of a peak at the known ϵ -position chemical shift definitively proves 100% positional integrity ().

  • Quantitative Platform Comparison

    To aid researchers in selecting the appropriate validation matrix, the performance metrics of the three platforms are summarized below.

    Analytical FeatureGC-MS (SIM Mode)LC-HRMS/MS 1 H- 15 N HSQC NMR
    Primary Utility Total Isotopic Enrichment (APE)Intact Mass & FragmentationAbsolute Positional Ground Truth
    Sensitivity (LOD) High (~1 - 10 µM)Ultra-High (~10 - 100 nM)Low (>100 µM)
    Positional Accuracy Low (Requires complex deconvolution)High (Via specific neutral loss MS/MS)Absolute (Direct structural observation)
    Sample Prep Complexity High (Derivatization mandatory)Low (Dilute and shoot)Low (Buffer/ D2​O addition)
    Throughput Medium (30 min run times)High (5-10 min run times)Low (Extended acquisition for 2D)
    Cost per Sample LowMediumHigh

    Conclusion & Best Practices

    For the rigorous validation of α

    15 N DL-Lysine, no single instrument provides a complete picture. GC-MS remains the most accessible method for verifying total isotopic enrichment, but it is blind to isotopic scrambling. LC-HRMS bridges the gap by offering high-throughput positional clues without derivatization artifacts. However, NMR remains the non-negotiable gold standard for definitive structural integrity.

    Application Scientist Recommendation: For routine batch testing during drug development or tracer manufacturing, utilize LC-HRMS as the primary high-throughput QA/QC tool. Reserve 1 H- 15 N HSQC NMR for the foundational cross-validation of master reference lots to ensure absolute positional fidelity.

    References

    • Lee, T. A., Frost, D. I., Wilson, G. E., & Hardy, J. K. (1991). A multiple mass spectral line method for determining positional specific activities in stable isotope-labeled amino acids. Analytical Biochemistry. URL:[Link]

    • Carcelén, N., et al. (2017). A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503. Microbial Cell Factories. URL:[Link]

    • Kumar, S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. URL:[Link]

    • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. URL:[Link]

    Validation

    A Comparative Guide to Isotopic Labeling in SILAC: Why L-15N Lysine is the Gold Standard over DL-Forms

    For researchers, scientists, and drug development professionals leveraging Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, the choice of isotopic reagents is foundational to th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals leveraging Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, the choice of isotopic reagents is foundational to the integrity of the results. This guide provides an in-depth comparative analysis of using the biologically active L-form of ¹⁵N-labeled lysine versus a racemic DL-mixture. We will explore the biochemical principles, experimental implications, and data integrity, establishing why the L-isomer is not just a preference but a prerequisite for accurate and reproducible SILAC-based quantification.

    The Principle of SILAC and the Importance of Stereochemistry

    SILAC is a powerful metabolic labeling strategy that enables the relative quantification of proteins between different cell populations.[1][2] The core principle involves replacing a standard essential amino acid in the cell culture medium with a "heavy", non-radioactive, stable isotope-labeled version. For trypsin-based proteomics workflows, lysine and arginine are the amino acids of choice, as trypsin cleaves at the C-terminus of these residues, ensuring that nearly every resulting peptide (except the C-terminal peptide of the protein) incorporates a label.[1]

    After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the "heavy" cell population.[1] These cells can then be compared to a "light" population grown with the natural amino acid. By mixing the cell populations, extracting proteins, and analyzing them with mass spectrometry, the relative abundance of each protein is determined by comparing the signal intensities of the heavy and light peptide pairs.

    However, the success of this entire process hinges on a fundamental principle of biochemistry: the stereospecificity of enzymes. Amino acids (except for glycine) are chiral molecules, existing as two non-superimposable mirror images, or enantiomers: the L-form (levorotatory) and the D-form (dextrorotatory). In virtually all life on Earth, proteins are constructed exclusively from L-amino acids. This specificity is rigidly enforced by the enzymes responsible for protein synthesis.

    The Gatekeeper of Protein Synthesis: Aminoacyl-tRNA Synthetase Specificity

    The critical step in translating the genetic code into protein is the charging of transfer RNA (tRNA) molecules with their cognate amino acid. This reaction is catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRS).[3][4] Each aaRS is highly specific for both a particular amino acid and its corresponding tRNA.

    The lysyl-tRNA synthetase (LysRS) is responsible for attaching lysine to its tRNA (tRNALys).[5][6] The active site of LysRS has a precisely defined three-dimensional structure that recognizes and binds L-lysine with high affinity, while sterically excluding the D-enantiomer.[7] This "lock-and-key" mechanism ensures that only L-lysine is incorporated into the nascent polypeptide chain during ribosomal protein synthesis. While some studies have shown that D-lysine can be charged onto tRNALys by LysRS, the level of D-lysine required is substantially higher than would be expected under normal physiological conditions, and the efficiency is drastically lower.[7]

    G cluster_0 Cellular Environment cluster_1 Protein Synthesis L_Lys L-¹⁵N Lysine LysRS Lysyl-tRNA Synthetase (LysRS) L_Lys->LysRS Specific Binding (High Affinity) D_Lys D-¹⁵N Lysine D_Lys->LysRS Rejection (Low Affinity) Charged_tRNA L-¹⁵N Lys-tRNA-Lys LysRS->Charged_tRNA Charging tRNA tRNA-Lys tRNA->LysRS Ribosome Ribosome Charged_tRNA->Ribosome Protein Newly Synthesized 'Heavy' Protein Ribosome->Protein

    Caption: Specificity of LysRS for L-Lysine in Protein Synthesis.

    Comparative Analysis: L-Lysine vs. DL-Lysine for SILAC

    Using a racemic DL-mixture of ¹⁵N-lysine introduces critical flaws into the SILAC workflow, compromising the experiment at every level. The following table and discussion break down the key performance differences.

    FeatureL-¹⁵N Lysine (Optically Pure)DL-¹⁵N Lysine (Racemic Mixture)
    Incorporation Efficiency High (>97-99%).[8] The entire pool of labeled amino acid is biologically available for protein synthesis.Low (Theoretically max 50%). Only the L-enantiomer is efficiently incorporated. The D-enantiomer is not used for protein synthesis.
    Quantitative Accuracy High. The measured heavy/light peptide ratio accurately reflects the protein abundance ratio.Compromised. The effective concentration of the labeling reagent is unknown and halved at best.[9] This leads to incomplete labeling and skewed ratios.
    Metabolic Impact Minimal. Acts as a direct replacement for the natural amino acid, preserving normal cell physiology.Significant & Unpredictable. The unused D-lysine is metabolized by D-amino acid oxidase (DAO), producing H₂O₂ and potentially inducing cellular stress.[10][11][12]
    Cost-Effectiveness Optimal. 100% of the purchased isotopic material is usable for the intended purpose.Poor. At least 50% of the expensive isotopic material is wasted and acts as a cellular contaminant.
    Scientific Validity Gold Standard. The universally accepted reagent for SILAC, ensuring reproducible and publishable data. All major suppliers provide the L-form.[13][14][15]Scientifically Unsound. Introduces unacceptable variables, leading to unreliable data that cannot be validly interpreted.
    The Critical Issue of Incorporation and Quantification

    With a DL-mixture, you are effectively halving the concentration of the usable labeling reagent. If a standard SILAC medium requires 146 mg/L of L-lysine, adding 146 mg/L of DL-lysine provides only 73 mg/L of the L-isomer.[16][17] This insufficient concentration will lead to incomplete labeling, even after many cell doublings. Incomplete labeling is a fatal flaw in SILAC, as the presence of unlabeled ("light") peptides in the "heavy" cell population will artificially lower the calculated heavy/light ratio, making accurate quantification impossible.

    Unintended Metabolic Perturbations

    The D-lysine in a racemic mixture is not inert. Mammalian cells possess enzymes, such as D-amino acid oxidase (DAO), that specifically degrade D-amino acids.[10][11][12] The oxidative deamination of D-lysine by DAO produces α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The generation of H₂O₂ can induce oxidative stress, which in turn can alter signaling pathways, protein expression, and overall cell physiology.[12] Therefore, feeding cells a DL-lysine mixture does not just result in inefficient labeling; it introduces an experimental variable that can change the very proteome you are trying to measure.

    Recommended Experimental Protocol for SILAC

    This protocol outlines the standard, validated workflow for a two-state SILAC experiment using the correct L-amino acid reagents.

    SILAC_Workflow Media_Prep Step 1: Media Preparation 'Light': L-Lysine (¹²C₆, ¹⁴N₂) 'Heavy': L-Lysine (¹³C₆, ¹⁵N₂) Adaptation Step 2: Cell Adaptation Culture cells for >5 doublings in respective SILAC media Media_Prep->Adaptation QC_Check Step 3: Incorporation Check Analyze small aliquot by MS to confirm >97% labeling Adaptation->QC_Check Experiment Step 4: Experimental Treatment Apply stimulus/drug to one population (e.g., 'Heavy') QC_Check->Experiment If successful Harvest Step 5: Harvest & Mix Combine equal cell numbers from 'Light' and 'Heavy' populations Experiment->Harvest Lysis Step 6: Lysis & Digestion Extract proteins and digest with Trypsin Harvest->Lysis MS Step 7: LC-MS/MS Analysis Separate peptides and acquire spectra Lysis->MS Analysis Step 8: Data Analysis Identify peptides and quantify Heavy/Light ratios MS->Analysis

    Caption: Standard SILAC Experimental Workflow.

    Step-by-Step Methodology:

    • Media Preparation: Prepare SILAC DMEM or RPMI-1640 medium lacking natural lysine and arginine. Re-supplement one batch ("Light") with standard L-arginine and L-lysine. Re-supplement the second batch ("Heavy") with isotopically labeled L-¹³C₆,¹⁵N₂-lysine and L-¹³C₆,¹⁵N₄-arginine.[16]

    • Cell Adaptation: Culture your cells in the "Light" and "Heavy" media for at least five to six cell doublings. This is essential to ensure that the existing "light" proteins are diluted out and newly synthesized proteins have fully incorporated the labeled amino acids.

    • Verify Incorporation: Before starting the main experiment, it is crucial to verify labeling efficiency. Harvest a small number of cells from the "Heavy" culture, extract proteins, perform a quick digestion, and analyze by mass spectrometry. The incorporation rate should be >97% for reliable quantification.[8]

    • Experimental Treatment: Apply the specific treatment (e.g., drug, growth factor) to one of the cell populations. The other population serves as the control.

    • Harvest and Mix: After treatment, harvest the "Light" and "Heavy" cell populations. Count the cells accurately and mix them at a 1:1 ratio. This mixing step is critical as it controls for variability in downstream sample processing.

    • Protein Extraction and Digestion: Co-lyse the mixed cell pellet to extract the total proteome. Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "Heavy" to "Light" peptide pairs. These ratios correspond to the relative abundance of the proteins from which they were derived.

    Conclusion and Authoritative Recommendation

    The biochemical machinery of the cell is exquisitely specific. The fidelity of protein synthesis, and by extension the accuracy of any proteomic technique that relies on it, is absolute. The evidence overwhelmingly demonstrates that only the L-enantiomer of lysine is efficiently incorporated into proteins.

    Therefore, the use of racemic DL-¹⁵N lysine for SILAC experiments is scientifically invalid. It leads to drastically inefficient labeling, introduces confounding metabolic artifacts, wastes expensive reagents, and produces data that are inherently unreliable.

    For any researcher aiming to produce high-quality, reproducible, and publishable quantitative proteomics data, the exclusive use of optically pure L-¹⁵N lysine and other L-form amino acids is non-negotiable. It is the only way to ensure the integrity and accuracy that underpins the power of the SILAC methodology.

    References

    • Ohide H, Miyoshi Y, Maruyama R, Hamase K, Konno R. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci. 2011;879(28):3162-3168. [Link]

    • Sasai, M. D-Amino acids metabolism in mammals. J-Stage. [Link]

    • Contreras-Guerra, M., Pan, L. & Wolosker, H. Promiscuous enzymes generating d-amino acids in mammals: Why they may still surprise us? Biochemical Journal. 2021;478(5):1055-1059. [Link]

    • Gant-Branum, T. L., Zou, Y., & Gierasch, L. M. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics. 2010;9(8):1624-1633. [Link]

    • Lipman, R. S., Sowers, K. R., & Hou, Y. M. Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. Proceedings of the National Academy of Sciences. 2000;97(24):12989-12994. [Link]

    • Sasabe, J. Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology. 2020;11. [Link]

    • G-Biosciences. SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. 2018. [Link]

    • Katane, M., & Hamase, K. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands. J-Stage. [Link]

    • ResearchGate. TLC analysis of tRNA Lys aminoacylation with lysine analogues. ResearchGate. [Link]

    • ResearchGate. Overview of SILAC protocol. ResearchGate. [Link]

    • UCSD Mass Spectrometry Core. Relative Quantification: SILAC. University of California San Diego. [Link]

    • Ibba, M., & Söll, D. Class I Lysyl-tRNA Synthetases. Madame Curie Bioscience Database. NCBI Bookshelf. 2000. [Link]

    • Nielsen, T. T., Bønsdorff, T., et al. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Quantitative Comparison of the Membrane Proteomes of Self-renewing and Differentiating Human Embryonic Stem Cells. Molecular & Cellular Proteomics. 2008;7(1):132-143. [Link]

    • Lee, J. W., Shin, J., et al. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences. 2021;22(5):2393. [Link]

    • Carter, R. J., Kupitz, C., et al. Structural basis for aminoacylation of cellular modified tRNALys3 by human lysyl-tRNA synthetase. Nucleic Acids Research. 2023;51(13):6977-6991. [Link]

    • Ho, Y., & Lam, H. Quantitative Comparison of Proteomes Using SILAC. Methods in Molecular Biology. 2017;1549:57-71. [Link]

    • Desogus, G., Todone, F., et al. Active Site of Lysyl-tRNA Synthetase: Structural Studies of the Adenylation Reaction. Biochemistry. 2000;39(28):8258-8265. [Link]

    • Silantes. SILAC Amino Acids. Silantes. [Link]

    • Jain, S., Buch, M., et al. Amino acid abundance and composition in cell culture medium affects trace metal tolerance and cholesterol synthesis. Biotechnology Progress. 2023;39(1):e3298. [Link]

    • Doolan, P., & Meleady, P. Amino acids in the cultivation of mammalian cells. Amino Acids. 2016;48(8):1841-1851. [Link]

    • Xell AG. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Xell AG. [Link]

    • Hopax. What Is The Role of Amino Acids In Culture Medium. Hopax Fine Chemicals. 2024. [Link]

    Sources

    Comparative

    Benchmarking DL-LYSINE·HCl·H2O (α-15N) against Unlabeled DL-Lysine Standards: A Comprehensive Guide for IDMS and NMR Applications

    As a Senior Application Scientist, I frequently encounter the debate between utilizing enantiopure L-lysine versus the more economical DL-racemate for benchmarking, quantification, and structural elucidation. When evalua...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the debate between utilizing enantiopure L-lysine versus the more economical DL-racemate for benchmarking, quantification, and structural elucidation. When evaluating DL-LYSINE·HCl·H2O (α-15N) against its unlabeled counterpart, the decision hinges on the fundamental physics of the analytical technique being used.

    This guide objectively benchmarks the performance of α-15N labeled DL-lysine against unlabeled standards across two primary workflows: Isotope Dilution Mass Spectrometry (IDMS) and Biomolecular NMR Spectroscopy . By understanding the causality behind these experimental choices, researchers can optimize both data integrity and laboratory budgets.

    Mechanistic Causality: The Physics of the α-15N Label

    To understand why the α-15N label radically outperforms unlabeled standards in specific assays, we must look at the physicochemical properties imparted by the neutron addition:

    • Mass Spectrometry (The +1 Da Shift): The substitution of 14 N with 15 N at the alpha-amino position increases the molecular weight of the lysine molecule by exactly +1.003 Da[1]. Because stable isotopes share identical chemical properties, the labeled standard co-elutes chromatographically with the endogenous unlabeled lysine but is distinctly resolved by the mass analyzer.

    • NMR Spectroscopy (The Spin-½ Nucleus): Unlabeled nitrogen ( 14 N) is a quadrupolar nucleus (spin = 1), which causes rapid relaxation and broad, unobservable lines in high-resolution NMR. In contrast, 15 N is a spin-½ nucleus. Labeling the alpha-position specifically places this active spin on the peptide backbone, enabling heteronuclear correlation experiments (like HSQC) to trace backbone dynamics[2].

    • The DL-Racemate Advantage: Enantiopure isotope-labeled amino acids require complex asymmetric synthesis, driving up costs. For applications like Amino Acid Analysis (AAA) where proteins are hydrolyzed into free amino acids prior to MS detection, stereochemistry is entirely irrelevant to the mass analyzer[1]. The DL-racemate provides identical quantitative accuracy at a fraction of the cost.

    Analytical Workflow 1: Absolute Quantification via AAA-MS

    Amino Acid Analysis coupled with Mass Spectrometry (AAA-MS) is the gold standard for absolute protein quantification. Using unlabeled lysine requires external calibration curves, making the assay highly susceptible to matrix effects (ion suppression/enhancement). By employing DL-LYSINE·HCl·H2O (α-15N) as an internal standard, we create a self-validating system[3].

    Step-by-Step Methodology: Exact-Matched Double IDMS
    • Sample Preparation: Aliquot 10–50 µg of the target protein sample into a robust hydrolysis vial.

    • Standard Spike-In (Crucial Step): Add a gravimetrically determined amount of DL-LYSINE·HCl·H2O (α-15N). Causality: Spiking the standard before hydrolysis ensures that any degradation of lysine during the harsh acidic boiling is proportionally mirrored in the heavy standard, canceling out sample prep losses[3].

    • Microwave-Assisted Hydrolysis: Add 6M HCl containing 1% phenol. Seal under vacuum and subject to microwave-assisted hydrolysis at 150°C for 30 minutes to completely cleave peptide bonds[1].

    • Desiccation & Reconstitution: Dry the hydrolysate under a gentle stream of nitrogen. Reconstitute in 0.1% formic acid in LC-MS grade water.

    • LC-MS/MS Acquisition: Inject 1–2 µL onto a C18 reversed-phase column or an ion-pairing chromatography setup[4]. Monitor the Multiple Reaction Monitoring (MRM) transitions for unlabeled lysine ( m/z 147.1 84.1) and α-15N lysine ( m/z 148.1 85.1).

    • Data Analysis: Calculate the absolute concentration based on the peak area ratio of the endogenous (light) to the spiked (heavy) standard.

    IDMS A Protein Sample C Microwave-Assisted Acid Hydrolysis A->C B Spike-in Standard: DL-LYSINE (ALPHA-15N) B->C D LC-MS/MS (MRM Mode) C->D E Quantification via Isotope Ratio D->E

    Workflow for Amino Acid Analysis via Isotope Dilution Mass Spectrometry (AAA-MS).
    Quantitative Data: AAA-MS Benchmarking
    Analytical ParameterUnlabeled DL-Lysine (External Calibration)DL-LYSINE·HCl·H2O (α-15N) (Internal IDMS Standard)
    Quantification Principle Absolute peak areaIsotope ratio (Light/Heavy)
    Matrix Effect Compensation Poor (Requires matrix-matched curves)Excellent (Co-elution normalizes ionization)
    Sample Prep Loss Correction NoneComplete (If spiked prior to hydrolysis)
    Coefficient of Variation (CV) 10% - 15%< 2.0%
    Linear Dynamic Range ~2 orders of magnitude> 4 orders of magnitude

    Analytical Workflow 2: Biomolecular NMR Spectroscopy

    In structural biology, mapping the backbone of membrane proteins (like rhodopsin) requires precise isotopic labeling. Unlabeled lysine is invisible in 15 N-edited NMR spectra. By utilizing α-15N labeled lysine, researchers can isolate specific signals, such as the C-terminal Lys-339 in rhodopsin, to study conformational averaging at the nanosecond time scale[2].

    Step-by-Step Methodology: Cell-Free NMR Labeling
    • Media Preparation: Prepare a cell-free translation system (e.g., wheat germ extract) that has been depleted of endogenous amino acids[5].

    • Amino Acid Supplementation: Add a custom mix containing 19 unlabeled L-amino acids and DL-LYSINE·HCl·H2O (α-15N). Causality: Because the ribosomal translation machinery is strictly stereospecific, the D-enantiomer is ignored. Therefore, you must add twice the molar concentration of the DL-racemate to achieve the necessary pool of active L-enantiomer[6].

    • Protein Expression: Incubate the reaction at 25°C for 16–24 hours.

    • Purification: Isolate the expressed protein using affinity chromatography.

    • NMR Acquisition: Exchange the protein into an NMR-compatible buffer (e.g., 20 mM sodium phosphate, pH 6.5, 10% D 2​ O). Acquire a 2D 1 H- 15 N HSQC spectrum. The α-15N label will generate a sharp cross-peak correlating the backbone amide nitrogen to its attached proton[7].

    NMR A Cell-Free Translation with DL-LYSINE (ALPHA-15N) B L-Enantiomer Incorporated A->B C D-Enantiomer Unused/Metabolized A->C D 15N-HSQC NMR Acquisition B->D E Backbone Amide Cross-Peaks Detected D->E

    Logic of α-15N DL-Lysine incorporation and detection in NMR spectroscopy.
    Quantitative Data: NMR Benchmarking
    Analytical ParameterUnlabeled DL-LysineDL-LYSINE·HCl·H2O (α-15N)
    15 N-HSQC Visibility Invisible (0.37% natural abundance)High-intensity cross-peaks
    Backbone Tracing (HNCO) Not possibleEnabled via α-position labeling
    Translational Incorporation L-enantiomer onlyL-enantiomer only (Requires 2x concentration)
    Cost-Efficiency BaselineHighly economical vs. enantiopure L-Lysine

    Conclusion

    Benchmarking DL-LYSINE·HCl·H2O (α-15N) against unlabeled standards reveals a stark contrast in analytical capability. For mass spectrometry, the +1 Da mass shift transforms highly variable external calibrations into robust, self-correcting Isotope Dilution Mass Spectrometry (IDMS) workflows. For NMR, the introduction of a spin-½ nucleus at the alpha position transitions the lysine backbone from being spectroscopically invisible to yielding high-resolution structural data. Furthermore, leveraging the DL-racemate provides a highly cost-effective alternative to enantiopure standards without sacrificing quantitative accuracy in hydrolytic MS assays.

    References

    • Solution NMR spectroscopy of [alpha -15N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339 in the carboxyl-terminal peptide sequence, nih.gov.
    • Solution NMR spectroscopy of[α-15N]lysine-labeled rhodopsin: The single peak observed in both conventional and TROSY-type HSQC spectra is ascribed to Lys-339 in the carboxyl-terminal peptide sequence | PNAS, pnas.org.
    • Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry | Journal of Proteome Research, acs.org.
    • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays, unc.edu.
    • A 15N NMR study on D-lysine metabolism in Neurospora crassa, nih.gov.
    • Simultaneous determination of 14 underivatized amino acids using ion-pairing chromatography and isotope dilution tandem mass spectrometry for a reference measurement procedure, nih.gov.
    • FLEXIQuant PLUS Expression Kit: Protein synthesis with 13C/15N-labeled lysine and arginine for MRM/SRM mass spectrometry, ukisotope.com.

    Sources

    Safety & Regulatory Compliance

    Safety

    DL-LYSINE:HCL:H2O (ALPHA-15N) proper disposal procedures

    As a Senior Application Scientist overseeing metabolic tracing and mass spectrometry workflows, I frequently consult on the integration and logistical management of stable isotope-labeled amino acids. DL-Lysine hydrochlo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist overseeing metabolic tracing and mass spectrometry workflows, I frequently consult on the integration and logistical management of stable isotope-labeled amino acids. DL-Lysine hydrochloride monohydrate labeled with ¹⁵N at the alpha-amine position—DL-LYSINE:HCL:H2O (ALPHA-15N) —is a highly valuable tracer. However, its disposal is a frequent point of operational confusion. Because it contains an "isotope," researchers often mistakenly route it through highly restrictive and expensive radiological waste streams.

    This guide provides a self-validating, step-by-step operational protocol for the safe handling and proper disposal of this compound, grounded in its specific physicochemical properties.

    The Causality of Stable Isotope Handling

    The fundamental principle governing the disposal of ¹⁵N-labeled compounds is that Nitrogen-15 is a stable isotope , not a radioisotope. It does not undergo radioactive decay, emits no ionizing radiation, and requires no radiological shielding or half-life tracking.

    Therefore, the hazard profile and disposal protocols are dictated entirely by the chemical properties of the molecule and the solvent matrix it is dissolved in, rather than its isotopic label. According to established 1[1], these materials must be disposed of as standard chemical waste. Unlabeled DL-Lysine hydrochloride itself is classified as a non-hazardous biochemical under standard GHS criteria, meaning the ¹⁵N variant carries the exact same low-hazard profile[2].

    Quantitative Data & Physicochemical Profile

    To effectively manage this compound, we must first understand its physical and chemical parameters, which dictate its solubility, reactivity, and behavior in waste streams.

    ParameterValue / DescriptionOperational Implication
    Chemical Formula C₆H₁₄N₂O₂ · HCl · H₂O (Alpha-¹⁵N)Contains chloride; avoid mixing waste with strong oxidizers[3].
    Molecular Weight ~201.66 g/mol Required for precise molarity calculations in metabolic tracing assays.
    Isotopic Signature Stable ¹⁵N (Non-radioactive)Exempt from all radiological waste regulations and tracking[4].
    Aqueous Solubility Highly soluble (>500 g/L at 20°C)Waste will predominantly be generated in aqueous liquid form.
    pH (Aqueous Solution) ~5.0 - 6.0 (due to HCl salt)Mildly acidic; does not require aggressive neutralization prior to disposal.
    GHS Classification Non-hazardous substanceCan be processed in standard, non-hazardous chemical waste streams[2].

    Standard Operating Procedure: Safe Handling and Disposal Workflows

    The following step-by-step methodology ensures regulatory compliance while preventing the unnecessary inflation of waste disposal costs. Every step is designed to validate the safety of the downstream process.

    Step 1: Waste Characterization and Segregation

    • Causality: Mixing stable isotopes with radioactive isotopes (like ³H or ¹⁴C) permanently contaminates the stable waste, forcing the entire volume to be treated as expensive radiological waste.

    • Action 1.1: Verify that the DL-Lysine:HCL:H2O (Alpha-¹⁵N) waste has not been co-mingled with any radioactive materials.

    • Action 1.2: Determine the nature of the solvent or biological matrix. If the amino acid was used in an in vitro cell culture media, it now constitutes biological waste and must be treated for biohazards (e.g., autoclaved or chemically deactivated) before final disposal.

    Step 2: Containerization

    • Action 2.1 (Solid Waste): For solid powder waste (e.g., expired stock, contaminated weighing paper, or empty vials), place the materials in a sealable polyethylene or glass container designated for solid chemical waste.

    • Action 2.2 (Liquid Waste): For aqueous solutions, collect the liquid in a high-density polyethylene (HDPE) carboy designated for "Aqueous Non-Hazardous Waste." Ensure the container is leak-proof and kept closed when not actively receiving waste.

    Step 3: Labeling and Documentation

    • Causality: Environmental Health and Safety (EH&S) personnel often flag the word "isotope" and quarantine the waste, assuming it is radioactive. Clear documentation prevents logistical bottlenecks.

    • Action 3.1: Clearly label the container with the full chemical name: DL-Lysine hydrochloride monohydrate (Alpha-15N).

    • Action 3.2: Explicitly write "STABLE ISOTOPE - NON-RADIOACTIVE" on the institutional waste ticket or label[4].

    Step 4: Final Disposal Routing

    • Causality: Although DL-Lysine is a naturally occurring amino acid and is non-toxic, standard laboratory compliance dictates that laboratory-grade chemical waste should not be introduced into municipal sewage systems to prevent ecological accumulation of synthetic laboratory byproducts.

    • Action 4.1: Do not flush solutions down the drain[2].

    • Action 4.2: Transfer the sealed, labeled containers to your institution's EH&S department. They will route it for standard chemical incineration or local non-hazardous processing[1].

    Decision Matrix for Disposal Workflows

    The following diagram illustrates the logical routing for stable isotope waste based on the experimental matrix it was used in.

    WasteDisposal Node1 Waste Containing DL-Lysine:HCl:H2O (Alpha-15N) Node2 Is the matrix/solvent hazardous? (e.g., toxic, flammable) Node1->Node2 Node3 Does it contain biohazardous agents? Node2->Node3 No NodeHaz Hazardous Chemical Waste Stream Node2->NodeHaz Yes NodeBio Biohazardous Waste Stream (Autoclave/Incinerate) Node3->NodeBio Yes NodeStd Standard Non-Hazardous Chemical Waste Stream Node3->NodeStd No

    Decision matrix for the disposal of DL-Lysine:HCl:H2O (Alpha-15N) based on solvent and matrix.

    References

    • Carl Roth. "Safety Data Sheet: DL-Lysine hydrochloride ≥98 %, for biochemistry". Retrieved from 2

    • BenchChem Technical Support Team. "Proper Disposal of DL-Methionine-d4: A Guide for Laboratory Professionals". Retrieved from4

    • BenchChem Technical Support Team. "A Technical Guide to the Safe and Effective Handling of 15N Labeled Compounds". Retrieved from 1

    Sources

    Handling

    Personal protective equipment for handling DL-LYSINE:HCL:H2O (ALPHA-15N)

    As a Senior Application Scientist, I frequently observe laboratories conflating isotopic labeling with radiological hazards, leading to inefficient workflows and improper waste disposal. When handling DL-LYSINE:HCL:H2O (...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently observe laboratories conflating isotopic labeling with radiological hazards, leading to inefficient workflows and improper waste disposal. When handling DL-LYSINE:HCL:H2O (ALPHA-15N) , it is critical to establish the baseline immediately: 15N is a stable isotope . It does not decay, and it emits zero ionizing radiation[1].

    The operational protocols for this compound are not driven by radiological safety, but rather by two distinct factors: mitigating mild chemical irritation and preventing catastrophic isotopic micro-contamination in your facility's natural-abundance analytical instruments (like Mass Spectrometers and NMRs)[2].

    Here is your definitive, self-validating guide to the safe handling, operational workflow, and disposal of Alpha-15N DL-Lysine hydrochloride monohydrate.

    Hazard Profile & Causality Assessment

    Understanding the why behind our safety protocols ensures strict compliance and protects your laboratory's data integrity.

    • Biological & Radiological Safety: Extensive in vivo and clinical studies confirm that heavier stable isotopes like 15N possess no adverse biological, kinetic, or thermodynamic effects at standard tracer dosages[3]. There is no radiation hazard[1].

    • Chemical Hazards: DL-Lysine monohydrochloride is generally recognized as a non-hazardous substance under OSHA/GHS criteria[4]. However, as a fine, hygroscopic crystalline powder, it acts as a mechanical irritant to mucous membranes, eyes, and the respiratory tract if aerosolized[4].

    • The True "Hazard" (Cross-Contamination): Because 15N is stable, it does not "decay away" over time[1]. A single aerosolized grain of 15N-enriched lysine that settles on a neighboring bench can catastrophically skew natural abundance mass spectrometry (IRMS) data for months[2]. Furthermore, lysine bears a basic amine side chain (pKa ~10.5), causing it to adhere strongly to negatively charged glass and metal surfaces.

    Personal Protective Equipment (PPE) Matrix

    This PPE matrix is designed to protect the researcher from mechanical irritation while simultaneously protecting the laboratory environment from isotopic contamination.

    PPE ComponentSpecificationCausality / Scientific Rationale
    Gloves Nitrile (Minimum 4 mil thickness)Prevents the transfer of skin oils to the hygroscopic powder; prevents the mechanical transfer of 15N to door handles, pipettes, and instruments[4].
    Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against mechanical irritation from airborne crystalline dust during the weighing process[4].
    Body Protection Dedicated Tyvek lab coat (Disposable)Prevents 15N dust from settling on street clothes and being unknowingly transported to natural-abundance analytical zones[1].
    Respiratory N95 or P100 Particulate RespiratorRequired only if weighing large quantities outside a draft shield, to prevent inhalation of nuisance dust[4].

    Operational Workflow & Step-by-Step Handling Protocol

    To ensure both researcher safety and analytical purity, follow this self-validating methodology.

    Phase 1: Preparation & Weighing
    • Isolate the Environment: Conduct all weighing of DL-Lysine:HCl:H2O (Alpha-15N) in a dedicated "enriched isotope" zone, physically separated from natural abundance mass spectrometers[2].

    • Prepare the Balance: Place an anti-static mat under the analytical balance. Static electricity can cause the fine lysine hydrochloride powder to aerosolize and scatter across the draft shield.

    • Weighing Technique: Use a disposable anti-static weigh boat. Do not return excess powder to the stock bottle. Returning powder introduces ambient moisture (the compound is a monohydrate and highly hygroscopic), which will degrade the stock's precise molar mass over time.

    • Immediate Dissolution: Dissolve the powder in your target solvent (e.g., sterile water, PBS, or cell culture media) before removing it from the weighing area. Liquid solutions cannot aerosolize as dust, drastically reducing your contamination risk footprint.

    Pathway Lysine Alpha-15N DL-Lysine Uptake Cellular Uptake (Amino Acid Transporters) Lysine->Uptake tRNA Lysyl-tRNA Synthetase Uptake->tRNA Protein 15N-Labeled Protein (Translation) tRNA->Protein Analysis Mass Spectrometry / NMR (Isotope Detection) Protein->Analysis

    Metabolic incorporation pathway of Alpha-15N Lysine for proteomic analysis.

    Phase 2: Decontamination & Spill Response

    Because 15N does not decay, rigorous and chemically logical decontamination is mandatory[1].

    • Solid Spills: Do not sweep or brush the powder. Use a damp paper towel (wetted with DI water) to gently dab and collect the powder, preventing dust generation[4].

    • Surface Decontamination: Wash the work area with a dilute acid solution (e.g., 0.1M HCl or 5% acetic acid)[2]. The Causality: The basic amine groups of lysine become fully protonated in acidic conditions, making the molecule highly soluble and ensuring complete detachment from benchtops and spatulas. Follow with a standard DI water rinse.

    • Verification: If your facility conducts highly sensitive natural abundance work, run a swab test of the area through your mass spectrometer to validate the absence of the 15N mass shift[2].

    G Start Receipt & Storage (Desiccator, RT) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing (Analytical Balance, Draft Shield) PPE->Weighing Experiment In vitro / In vivo Application Weighing->Experiment Decon Decontamination (Dilute Acid Wash) Experiment->Decon Disposal Chemical Waste Disposal (Non-Radioactive) Decon->Disposal

    Workflow for handling 15N-labeled compounds to prevent isotopic micro-contamination.

    Disposal Plan

    A common and costly logistical error is disposing of 15N-labeled compounds in radioactive waste streams[1]. Do not do this. It triggers unnecessary regulatory paperwork and exorbitant disposal fees.

    • Aqueous Waste: Dispose of according to standard aqueous chemical waste protocols. If the solution contains no other hazardous chemicals (e.g., pure 15N-lysine in water or saline), it may often be flushed down the sanitary sewer with excess water, subject to your local Environmental Health and Safety (EHS) regulations[5].

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be disposed of as standard non-hazardous laboratory waste[4], unless they have been co-contaminated with hazardous biological agents or toxic chemicals during your downstream assay.

    References

    • Safety of stable isotope use Source: PubMed / National Institutes of Health (NIH) URL:[Link]

    • Stable Isotope Recommendations (15N and 13C) Source: University-National Oceanographic Laboratory System (UNOLS) URL:[Link]

    Sources

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